molecular formula C68H119N21O25S B12383835 CBP501 Affinity Peptide

CBP501 Affinity Peptide

Numéro de catalogue: B12383835
Poids moléculaire: 1662.9 g/mol
Clé InChI: LARHMULVOQBFHL-QQJOLRBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CBP501 Affinity Peptide is a useful research compound. Its molecular formula is C68H119N21O25S and its molecular weight is 1662.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C68H119N21O25S

Poids moléculaire

1662.9 g/mol

Nom IUPAC

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C68H119N21O25S/c1-7-32(4)51(64(110)81-40(19-22-48(94)95)58(104)80-39(18-21-46(72)92)57(103)77-36(15-10-12-24-69)56(102)82-41(67(113)114)20-23-49(96)97)87-59(105)37(16-11-13-25-70)78-55(101)38(17-14-26-76-68(74)75)79-61(107)44(30-91)85-65(111)52(33(5)8-2)89-66(112)53(34(6)9-3)88-63(109)45(31-115)86-60(106)42(28-50(98)99)83-62(108)43(29-90)84-54(100)35(71)27-47(73)93/h32-45,51-53,90-91,115H,7-31,69-71H2,1-6H3,(H2,72,92)(H2,73,93)(H,77,103)(H,78,101)(H,79,107)(H,80,104)(H,81,110)(H,82,102)(H,83,108)(H,84,100)(H,85,111)(H,86,106)(H,87,105)(H,88,109)(H,89,112)(H,94,95)(H,96,97)(H,98,99)(H,113,114)(H4,74,75,76)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-/m0/s1

Clé InChI

LARHMULVOQBFHL-QQJOLRBZSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

SMILES canonique

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CBP501

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: CBP501 is a novel synthetic peptide with a multifaceted mechanism of action that extends beyond its initial classification as a G2 checkpoint abrogator. This technical guide delineates the core molecular mechanisms of CBP501, focusing on its interaction with key cellular proteins, its impact on platinum-based chemotherapy, and its role in modulating the tumor microenvironment. The information presented herein is a synthesis of preclinical and clinical findings, aimed at providing a comprehensive resource for the scientific community.

Core Mechanism of Action: A Multi-pronged Approach

CBP501 exerts its anti-tumor effects through a combination of direct and indirect actions, primarily centered around its ability to bind to and modulate the function of intracellular signaling proteins. This leads to a cascade of events that sensitize cancer cells to chemotherapy, induce an anti-tumor immune response, and inhibit key processes of metastasis.

Modulation of Calmodulin and 14-3-3 Proteins: The Central Hub

A pivotal aspect of CBP501's mechanism is its direct binding to calmodulin (CaM) and 14-3-3 proteins.[1][2][3] These interactions are central to its diverse downstream effects.

  • High-Affinity Binding to Calmodulin: CBP501 exhibits a high-affinity interaction with CaM, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[1][3] This binding is crucial for its ability to enhance the efficacy of platinum-based drugs.

  • Interaction with 14-3-3 Proteins: CBP501 also binds to 14-3-3 proteins, a family of scaffold proteins involved in various signaling pathways, including cell cycle control and apoptosis.[2][3] This interaction is implicated in its G2 checkpoint abrogation activity.

Quantitative Binding Affinity Data:

Interacting ProteinBinding Affinity (Kd)MethodReference
Calmodulin (CaM)4.62 x 10⁻⁸ mol/LSurface Plasmon Resonance (SPR)[1]
14-3-3~10-fold weaker than CaMSurface Plasmon Resonance (SPR)[1]
Enhancement of Platinum-Based Chemotherapy

A key therapeutic application of CBP501 is its synergistic effect with platinum-based chemotherapeutic agents like cisplatin (B142131).[1][4][5] This enhancement is primarily achieved by increasing the intracellular accumulation of platinum in tumor cells.[1]

Signaling Pathway for Enhanced Platinum Influx:

G cluster_extracellular Extracellular cluster_cell Tumor Cell Cisplatin_ext Cisplatin Cisplatin_intra Intracellular Cisplatin Cisplatin_ext->Cisplatin_intra cell membrane CBP501 CBP501 CaM Calmodulin (CaM) CBP501->CaM binds & inhibits Platinum_Influx Increased Platinum Influx CBP501->Platinum_Influx promotes CaM->Platinum_Influx negatively regulates (hypothesized) DNA_adducts Increased DNA Adduct Formation Cisplatin_intra->DNA_adducts Cell_Death Enhanced Cell Death DNA_adducts->Cell_Death

Caption: CBP501 enhances cisplatin influx into tumor cells by inhibiting calmodulin.

G2 Checkpoint Abrogation

CBP501 was initially identified as a G2 checkpoint abrogator.[1][6][7] It disrupts the G2/M cell cycle checkpoint, which is a critical damage response pathway in cancer cells. By inhibiting kinases such as MAPKAP-K2, C-Tak1, and CHK1, CBP501 prevents the phosphorylation of Cdc25C, a key phosphatase required for entry into mitosis.[1][8] This forces cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.

G2 Checkpoint Abrogation Pathway:

G DNA_Damage DNA Damage (e.g., from Cisplatin) Kinases MAPKAP-K2, C-Tak1, CHK1 DNA_Damage->Kinases activates Cdc25C Cdc25C (active) Kinases->Cdc25C phosphorylates Cdc25C_P p-Cdc25C (inactive) Cdk1_CyclinB_P p-Cdk1/Cyclin B (inactive) Cdc25C->Cdk1_CyclinB_P dephosphorylates Cdk1_CyclinB Cdk1/Cyclin B (active) Cdk1_CyclinB_P->Cdk1_CyclinB G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition CBP501 CBP501 CBP501->Kinases inhibits G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Tumor_Cells Tumor Cells Treatment Treat with CBP501 + Cisplatin Tumor_Cells->Treatment ICD_Markers Assess ICD Markers: - Calreticulin surface exposure (FACS) - HMGB1 release (ELISA/Western Blot) - ATP release (Luminometry) Treatment->ICD_Markers Vaccination_Assay Vaccination Assay in Syngeneic Mice Treatment->Vaccination_Assay Tumor_Challenge Tumor Challenge Vaccination_Assay->Tumor_Challenge Tumor_Growth Monitor Tumor Growth Tumor_Challenge->Tumor_Growth Immune_Infiltrate Analyze Tumor Immune Infiltrate (IHC/FACS) Tumor_Challenge->Immune_Infiltrate

References

The Role of Calmodulin Binding in CBP501 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP501 is a novel peptide-based therapeutic agent with a multifaceted mechanism of action in oncology. Initially identified as a G2 checkpoint abrogator, its clinical efficacy, particularly in combination with platinum-based chemotherapies, is significantly influenced by its direct, high-affinity interaction with calmodulin (CaM). This technical guide provides an in-depth exploration of the pivotal role of calmodulin binding in the function of CBP501. It details the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Evolving Understanding of CBP501's Mechanism of Action

CBP501 is a synthetic peptide that has undergone clinical investigation for the treatment of various solid tumors, including non-small cell lung cancer and malignant pleural mesothelioma. Its initial development was centered on its ability to function as a G2 checkpoint inhibitor. This activity was attributed to its binding to 14-3-3 proteins and subsequent inhibition of key kinases such as Chk1 and Chk2, which are crucial for arresting the cell cycle at the G2/M phase in response to DNA damage.

However, further investigation revealed a more complex and potent mechanism of action, particularly when CBP501 is used in combination with DNA-damaging agents like cisplatin (B142131) and bleomycin. A key discovery was the direct and high-affinity binding of CBP501 to calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a critical transducer of calcium signaling in a myriad of cellular processes.[1][2] This interaction with CaM appears to be a central component of CBP501's ability to sensitize cancer cells to platinum-based therapies.[1]

This guide will focus on this crucial aspect of CBP501's function, providing a detailed technical overview of the role of calmodulin binding.

The Molecular Interaction: CBP501 and Calmodulin

The interaction between CBP501 and calmodulin is characterized by high affinity and a notable dependence on calcium ion concentration. This interaction has been quantified using techniques such as surface plasmon resonance (SPR).[1]

Binding Affinity

Surface plasmon resonance analysis has revealed a direct and high-affinity molecular interaction between CBP501 and CaM.[1] The dissociation constant (Kd) for this interaction is significantly lower than that for the interaction between CBP501 and its initially proposed target, the 14-3-3 protein.[1]

Interacting ProteinsDissociation Constant (Kd)Calcium DependenceReference
CBP501 and Calmodulin (CaM)4.62 x 10⁻⁸ mol/LBinding is reversed by Ca²⁺[1]
CBP501 and 14-3-3Approximately 10-fold weaker than CBP501-CaM bindingCa²⁺ independent[1]
Calcium Dependence of the Interaction

A critical feature of the CBP501-calmodulin interaction is its regulation by calcium. The high-affinity binding is observed in low calcium conditions and is reversed by an excess of Ca²⁺ ions.[1] This is in stark contrast to the CBP501-14-3-3 interaction, which is independent of calcium concentration.[1] This calcium-dependent binding suggests a specific interplay with the calcium-signaling pathways regulated by calmodulin.

CBP501 CBP501 CBP501_CaM CBP501-CaM Complex CBP501->CBP501_CaM Binds with high affinity CaM Calmodulin CaM->CBP501_CaM CBP501_CaM->CBP501 Dissociates CBP501_CaM->CaM Ca2_low Low [Ca²⁺] Ca2_low->CBP501_CaM Favors Formation Ca2_high High [Ca²⁺] Ca2_high->CBP501 Favors Dissociation Ca2_high->CaM

CBP501-Calmodulin Binding Dynamics

Functional Consequences of Calmodulin Binding

The binding of CBP501 to calmodulin has significant downstream effects on cellular function, most notably the potentiation of the cytotoxic effects of certain chemotherapeutic agents.

Enhanced Intracellular Accumulation of Platinum Drugs

A key consequence of CBP501's interaction with calmodulin is the increased intracellular concentration of platinum-based drugs like cisplatin.[1] This enhanced accumulation leads to a greater number of platinum-DNA adducts, ultimately resulting in increased cytotoxicity in cancer cells. This effect is negated in the presence of excess calcium, further linking it to the calmodulin binding mechanism.[1]

Cell LineTreatmentIntracellular Platinum ConcentrationReference
NCI-H226Cisplatin aloneBaseline[3]
NCI-H226Cisplatin + CBP501Increased[3]
MIAPaCa2 (CBP501-sensitive)Cisplatin + CBP501Increased[3]
HCT116 (CBP501-sensitive)Cisplatin + CBP501Increased[3]
HT-29 (CBP501-insensitive)Cisplatin + CBP501No change[3]
HCT15 (CBP501-insensitive)Cisplatin + CBP501No change[3]
Sensitization of Tumor Cells to Chemotherapy

By increasing the intracellular concentration of platinum agents, CBP501 effectively sensitizes cancer cells to their cytotoxic effects. This chemosensitization is specific to certain DNA-damaging agents, such as cisplatin and bleomycin, and is not observed with other agents like doxorubicin (B1662922) or 5-fluorouracil.

Induction of Immunogenic Cell Death

In addition to enhancing direct cytotoxicity, the combination of CBP501 and platinum agents has been shown to induce immunogenic cell death (ICD).[4] This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. This immunomodulatory effect may contribute to the long-term efficacy observed in clinical trials.

CBP501 CBP501 CaM Calmodulin CBP501->CaM Binds to Cisplatin_int Intracellular Cisplatin CaM->Cisplatin_int Inhibition leads to increased influx Cisplatin_ext Extracellular Cisplatin Cisplatin_ext->Cisplatin_int Cell Membrane DNA_adducts Platinum-DNA Adducts Cisplatin_int->DNA_adducts Forms Cytotoxicity Enhanced Cytotoxicity DNA_adducts->Cytotoxicity ICD Immunogenic Cell Death Cytotoxicity->ICD

CBP501's Mechanism of Chemosensitization

Clinical Relevance and Quantitative Outcomes

The interplay between CBP501 and calmodulin has translated into promising clinical activity, particularly in combination with cisplatin-based chemotherapy in patients with advanced solid tumors.

Clinical TrialPhaseCancer TypeKey Findings with CBP501 + Cisplatin +/- Nivolumab (B1139203)Reference
NCT03113188IbAdvanced Refractory TumorsPartial Response: 18% (3/17); Stable Disease > 3 months: 41% (7/17)[5]
NCT04953962IIAdvanced Pancreatic Adenocarcinoma3-Month Progression-Free Survival Rate (Arm 1: CBP501 25mg/m² + Cisplatin + Nivolumab): 44.4%; Objective Response Rate (Arm 1): 22.2%[2][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of calmodulin binding in CBP501 function.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of the CBP501-calmodulin and CBP501-14-3-3 interactions.

Generalized Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: Recombinant human calmodulin or 14-3-3 protein is covalently immobilized onto the sensor chip surface.

  • Analyte Injection: A series of concentrations of CBP501 are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer).

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a binding model. The dissociation constant (Kd) is calculated as kd/ka.

  • Calcium Dependence: To assess the effect of calcium, experiments are repeated with varying concentrations of CaCl₂ in the running buffer.

start Start chip_prep Activate Sensor Chip start->chip_prep immobilize Immobilize Ligand (CaM or 14-3-3) chip_prep->immobilize inject Inject Analyte (CBP501) at various concentrations immobilize->inject measure Measure Binding (Sensorgram) inject->measure regenerate Regenerate Chip measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (Calculate Kd) regenerate->analyze All Concentrations Tested end End analyze->end

Surface Plasmon Resonance Workflow
Intracellular Platinum Concentration Measurement

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of a sample.

Objective: To quantify the amount of platinum inside cells after treatment with cisplatin and CBP501.

Generalized Protocol:

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with cisplatin, with or without CBP501, for a defined period (e.g., 3 hours).[3]

  • Cell Harvesting and Lysis: Cells are harvested, washed to remove extracellular drugs, and then lysed.

  • Sample Digestion: The cell lysates are digested, typically using strong acids (e.g., nitric acid), to break down all organic matter and release the platinum atoms.[7]

  • ICP-MS Analysis: The digested samples are introduced into the ICP-MS instrument, where they are atomized and ionized. The instrument then separates the ions based on their mass-to-charge ratio and quantifies the amount of platinum.

  • Data Normalization: The measured platinum concentration is typically normalized to the total protein content or cell number of the sample.

start Start treat_cells Treat Cells with Cisplatin +/- CBP501 start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells lyse_cells Lyse Cells harvest_cells->lyse_cells digest_lysate Digest Lysate (e.g., with Nitric Acid) lyse_cells->digest_lysate icpms_analysis Analyze Platinum by ICP-MS digest_lysate->icpms_analysis normalize_data Normalize Data icpms_analysis->normalize_data end End normalize_data->end

Intracellular Platinum Measurement Workflow
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Objective: To assess the effect of CBP501 on the cell cycle progression of cancer cells treated with DNA-damaging agents.

Generalized Protocol:

  • Cell Culture and Treatment: Cells are treated with a DNA-damaging agent (e.g., cisplatin or bleomycin) in the presence or absence of CBP501.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve cellular structures.

  • RNAse Treatment: The fixed cells are treated with RNase to ensure that only DNA is stained by the fluorescent dye.

  • DNA Staining: A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is added to the cells.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.

  • Data Interpretation: The data is displayed as a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An enhanced accumulation of cells in the G2/M phase is indicative of a G2 checkpoint arrest.

Conclusion

The binding of CBP501 to calmodulin is a critical component of its mechanism of action, particularly in the context of combination therapy with platinum-based drugs. This interaction leads to an increased intracellular accumulation of these agents, thereby sensitizing cancer cells to their cytotoxic effects. This calmodulin-mediated pathway provides a compelling explanation for the clinical activity observed with the CBP501-cisplatin combination. A thorough understanding of this mechanism, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for the continued development and optimization of CBP501 as a novel cancer therapeutic. Future research may further elucidate the precise molecular players involved in the calmodulin-dependent increase in platinum uptake and explore the full potential of targeting this pathway to overcome drug resistance in cancer.

References

An In-depth Technical Guide to CBP501: A G2 Checkpoint Abrogator with a Multi-faceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP501 is a synthetic, 12-amino acid peptide that has been investigated as a G2 checkpoint abrogator for the sensitization of cancer cells to DNA-damaging agents.[1][2] Initially developed to target the G2 checkpoint by inhibiting the phosphorylation of CDC25C at Serine 216, further research has revealed a more complex mechanism of action involving calmodulin modulation, which enhances the efficacy of platinum-based chemotherapy.[3][4] This guide provides a comprehensive overview of CBP501, detailing its molecular mechanisms, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its signaling pathways.

Core Mechanism of Action: A Dual Approach

CBP501's anti-tumor activity stems from two primary, interconnected mechanisms: abrogation of the G2 cell cycle checkpoint and modulation of calmodulin activity.

G2 Checkpoint Abrogation

Most cancer cells have a defective G1 checkpoint, often due to mutations in genes like p53, making them heavily reliant on the G2 checkpoint to repair DNA damage before entering mitosis.[4] G2 checkpoint abrogation aims to bypass this repair phase, forcing cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death.[4]

CBP501 was specifically optimized to inhibit multiple serine/threonine kinases responsible for phosphorylating Serine 216 of the CDC25C phosphatase.[1][4][5] These kinases include Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2), C-Tak1, and Checkpoint Kinase 1 (CHK1).[1][5]

The G2 checkpoint is initiated by DNA damage, which activates ATM and ATR kinases. These, in turn, phosphorylate and activate CHK1.[4] Activated CHK1 then phosphorylates CDC25C on Ser216, leading to its sequestration in the cytoplasm by 14-3-3 proteins.[3][4] This prevents CDC25C from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. By inhibiting the kinases that phosphorylate CDC25C, CBP501 allows for the activation of the Cyclin B1/CDK1 complex, thereby abrogating the G2 checkpoint.[4]

Calmodulin (CaM) Inhibition and Platinum Sensitization

Later studies revealed a second, potent mechanism of action for CBP501: the inhibition of calmodulin (CaM).[3] CBP501 binds directly to CaM with high affinity (Kd = 4.62 × 10⁻⁸ mol/L), an interaction that is reversed by Ca²⁺.[3] This binding affinity is approximately 10-fold stronger than its interaction with 14-3-3 proteins.[3]

The inhibition of CaM by CBP501 has a significant impact on the efficacy of platinum-based drugs like cisplatin (B142131). It leads to an increase in intracellular platinum concentrations, resulting in more platinum-DNA adducts and enhanced tumor cell accumulation in the G2-M phase when co-administered with cisplatin or bleomycin (B88199).[3] This effect is not observed with other DNA-damaging agents like radiation, doxorubicin, or 5-fluorouracil.[3] This calmodulin-modulating activity also contributes to inducing immunogenic cell death in tumor cells.[2][6]

Signaling Pathways and Experimental Workflows

CBP501 Signaling Pathway in G2 Checkpoint Abrogation

CBP501_G2_Abrogation cluster_upstream DNA Damage Response cluster_checkpoint G2 Checkpoint Regulation cluster_mitosis Mitotic Entry DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 CDC25C_pS216 p-CDC25C (Ser216) (Inactive) CHK1->CDC25C_pS216 phosphorylates Other_Kinases MAPKAP-K2, C-Tak1 Other_Kinases->CDC25C_pS216 phosphorylate CBP501 CBP501 CBP501->CHK1 CBP501->Other_Kinases 14_3_3 14-3-3 CDC25C_pS216->14_3_3 CDC25C CDC25C (Active) CDC25C_pS216->CDC25C CDC25C_pS216_1433 Cytoplasmic Sequestration 14_3_3->CDC25C_pS216_1433 CDK1_p p-CDK1 (Inactive) CDC25C_pS216_1433->CDK1_p Prevents activation of CDK1 CDK1 (Active) CDC25C->CDK1 dephosphorylates CDK1_p->CDK1 Mitosis Mitosis CDK1->Mitosis CBP501_Platinum_Sensitization CBP501 CBP501 Calmodulin Calmodulin (CaM) CBP501->Calmodulin inhibits Cisplatin_int Intracellular Cisplatin Calmodulin->Cisplatin_int Modulates influx Cisplatin_ext Extracellular Cisplatin Cisplatin_ext->Cisplatin_int Cell Membrane Transport DNA_Adducts Increased Platinum- DNA Adducts Cisplatin_int->DNA_Adducts Cell_Death Enhanced Tumor Cell Death DNA_Adducts->Cell_Death Western_Blot_Workflow Cell_Culture 1. Culture cancer cells (e.g., Jurkat) Treatment 2. Treat with Bleomycin +/- CBP501 (various concentrations and times) Cell_Culture->Treatment Lysis 3. Prepare cell lysates Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-p-Ser216-CDC25C, anti-total-CDC25C) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect with chemiluminescent substrate Secondary_Ab->Detection Analysis 11. Analyze band intensity to determine suppression of phosphorylation Detection->Analysis

References

Unveiling the Molecular Interactions of CBP501: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a synthetic peptide that has demonstrated significant potential in oncology, primarily through its multifaceted mechanism of action that enhances the efficacy of platinum-based chemotherapies and immunotherapy. This technical guide provides an in-depth exploration of the molecular targets of CBP501, presenting key quantitative data, outlining relevant experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Molecular Targets of CBP501

CBP501 exerts its anti-cancer effects by engaging with several key intracellular proteins, leading to a cascade of events that sensitize cancer cells to treatment. The primary molecular targets identified are Calmodulin (CaM) and a panel of serine/threonine kinases crucial for the G2 cell cycle checkpoint.[1][2][3]

Calmodulin (CaM)

A primary and high-affinity target of CBP501 is Calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.[1][2][4] The binding of CBP501 to CaM is a critical component of its mechanism to enhance the efficacy of platinum-based drugs like cisplatin (B142131) and bleomycin (B88199).[1][2][3] This interaction is reversible by Ca²⁺.[1][2]

G2 Checkpoint Kinases

CBP501 was initially characterized as a G2 checkpoint abrogator.[1][2][5][6] It directly inhibits multiple serine/threonine kinases that are responsible for phosphorylating and thereby inactivating the Cdc25C phosphatase. The inhibition of these kinases by CBP501 prevents the G2 arrest typically induced by DNA damaging agents, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

The key kinases inhibited by CBP501 include:

  • MAPKAP-K2 (MK2) [5][6]

  • C-Tak1 [5][6]

  • Checkpoint Kinase 1 (CHK1) [5][6]

  • Checkpoint Kinase 2 (CHK2) [1]

14-3-3 Protein

CBP501 also interacts with the 14-3-3 protein, which is involved in sequestering phosphorylated Cdc25C in the cytoplasm, thus preventing its entry into the nucleus to activate the G2/M transition.[1][2][3]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following table summarizes the key quantitative data characterizing the interaction of CBP501 with its molecular targets.

TargetParameterValueMethodReference
Calmodulin (CaM)Kd4.62 x 10-8 mol/LSurface Plasmon Resonance[1][2]
14-3-3Kd~10-fold weaker than CaMSurface Plasmon Resonance[1][2]
MAPKAP-K2IC500.9 µMKinase Assay[7]
C-Tak1IC501.4 µMKinase Assay[7]
CHK1IC503.4 µMKinase Assay[7]
CHK2IC506.5 µMKinase Assay[7]

Signaling Pathways and Mechanisms of Action

CBP501's therapeutic effects are a result of its modulation of several interconnected signaling pathways.

G2 Checkpoint Abrogation Pathway

In response to DNA damage, cells typically arrest in the G2 phase of the cell cycle to allow for DNA repair. This process is mediated by the activation of kinases such as CHK1 and CHK2, which phosphorylate and inactivate the phosphatase Cdc25C. CBP501 abrogates this checkpoint by directly inhibiting these kinases.

G2_Checkpoint_Abrogation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cdc2_CyclinB_inactive Cdc2/Cyclin B (Inactive) Cdc2_CyclinB_active Cdc2/Cyclin B (Active) Cdc2_CyclinB_inactive->Cdc2_CyclinB_active Dephosphorylation Mitosis Mitotic Entry Cdc2_CyclinB_active->Mitosis Cdc25C_active Cdc25C (Active) Cdc25C_active->Cdc2_CyclinB_inactive DNA_Damage DNA Damage (e.g., Cisplatin) Kinases CHK1, CHK2, MAPKAP-K2, C-Tak1 DNA_Damage->Kinases Activates Kinases->Cdc25C_active Phosphorylates Cdc25C_inactive Cdc25C-P (Inactive) Cdc25C_inactive->Cdc25C_active Dephosphorylation CBP501 CBP501 CBP501->Kinases Inhibits

Caption: CBP501-mediated G2 checkpoint abrogation pathway.
Enhancement of Platinum Drug Efficacy

CBP501's binding to Calmodulin leads to an increase in intracellular platinum concentrations, resulting in greater DNA adduct formation and enhanced cytotoxicity of drugs like cisplatin.[1][2]

Platinum_Enhancement CBP501 CBP501 CaM Calmodulin (CaM) CBP501->CaM Binds & Inhibits Platinum_Uptake Increased Intracellular Platinum Concentration CaM->Platinum_Uptake Modulates DNA_Adducts Increased Platinum-DNA Adduct Formation Platinum_Uptake->DNA_Adducts Cell_Death Enhanced Tumor Cell Death DNA_Adducts->Cell_Death

Caption: Mechanism of CBP501-enhanced platinum drug efficacy.
Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, CBP501 promotes immunogenic cell death (ICD).[8][9] This process involves the surface exposure of calreticulin (B1178941) and the release of high-mobility group box 1 (HMGB1), which act as signals to attract and activate immune cells, thereby enhancing the anti-tumor immune response.[8][9] This mechanism provides a strong rationale for combining CBP501 with immune checkpoint inhibitors.[8][9]

Immunogenic_Cell_Death cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response CBP501_Cisplatin CBP501 + Cisplatin ICD Immunogenic Cell Death (ICD) CBP501_Cisplatin->ICD Calreticulin Surface Calreticulin Exposure ICD->Calreticulin HMGB1 HMGB1 Release ICD->HMGB1 DC Dendritic Cell (DC) Maturation & Activation Calreticulin->DC Promotes Phagocytosis HMGB1->DC Activates T_Cell CD8+ T Cell Infiltration & Activation DC->T_Cell Presents Antigen Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity

Caption: CBP501-induced immunogenic cell death and subsequent immune response.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters may need to be optimized for the analysis of CBP501.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of CBP501 to its protein targets.

SPR_Protocol start Start step1 Immobilize Target Protein (e.g., Calmodulin) on Sensor Chip start->step1 step2 Inject Serial Dilutions of CBP501 (Analyte) over the Chip Surface step1->step2 step3 Monitor Binding in Real-Time (Association Phase) step2->step3 step4 Inject Buffer to Monitor Dissociation (Dissociation Phase) step3->step4 step5 Regenerate Sensor Chip Surface step4->step5 step6 Fit Sensorgram Data to a Binding Model step4->step6 step5->step2 Repeat for each concentration end Determine Kd step6->end

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Steps:

  • Immobilization: The target protein (e.g., Calmodulin) is immobilized on a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of CBP501 are injected over the sensor surface at a constant flow rate.

  • Association: The binding of CBP501 to the immobilized target is monitored in real-time as a change in the refractive index, generating the association phase of the sensorgram.

  • Dissociation: Buffer is flowed over the chip to monitor the dissociation of the CBP501-target complex, generating the dissociation phase.

  • Regeneration: A regeneration solution is injected to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of CBP501 against its target kinases.

Kinase_Assay_Protocol start Start step1 Prepare Reaction Mixture: Kinase, Substrate, and Buffer start->step1 step2 Add Serial Dilutions of CBP501 step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at Optimal Temperature step3->step4 step5 Stop Reaction and Measure Product Formation (e.g., ADP-Glo, Phosphorylation-specific antibody) step4->step5 step6 Plot % Inhibition vs. CBP501 Concentration step5->step6 end Determine IC50 step6->end

References

CBP501: A Targeted Approach to G2 Checkpoint Abrogation Through Serine/Threonine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a novel synthetic peptide with a multifaceted mechanism of action, primarily functioning as a G2 checkpoint abrogator. This activity is achieved through the targeted inhibition of several key serine/threonine kinases involved in cell cycle regulation. By disrupting the G2 checkpoint, CBP501 selectively enhances the cytotoxicity of DNA-damaging agents in cancer cells, which often harbor defects in the G1 checkpoint and are thus heavily reliant on the G2 checkpoint for survival and DNA repair. This technical guide provides a comprehensive overview of CBP501's effects on serine/threonine kinases, including quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and a visual representation of its role in the G2/M checkpoint signaling pathway.

Introduction to CBP501

CBP501 is a cell-permeable peptide that has demonstrated significant potential in oncology. Its primary mechanism of action involves the abrogation of the G2 cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[1] Many cancer cells have a deficient G1 checkpoint, making the G2 checkpoint essential for their survival after DNA damage induced by chemotherapy or radiation.[1] By inhibiting the G2 checkpoint, CBP501 forces cancer cells to enter mitosis prematurely with unrepaired DNA, leading to mitotic catastrophe and subsequent cell death.

Beyond its role as a G2 checkpoint inhibitor, CBP501 has also been shown to modulate calmodulin, which contributes to its ability to sensitize tumor cells to platinum-based chemotherapy and bleomycin.[2][3] This dual mechanism of action makes CBP501 a promising candidate for combination therapies in various cancer types.

Quantitative Analysis of CBP501-Mediated Kinase Inhibition

CBP501 exerts its G2 checkpoint abrogating effects by inhibiting the activity of multiple serine/threonine kinases that are responsible for the phosphorylation and subsequent inactivation of the Cdc25C phosphatase. The inhibitory potency of CBP501 against these key kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Kinase TargetIC50 (μM)
MAPKAP-K2 (MK2)0.9[4]
C-Tak11.4[4]
Checkpoint Kinase 1 (Chk1)3.4[4]
Checkpoint Kinase 2 (Chk2)6.5[4]

Table 1: In vitro inhibitory activity of CBP501 against key serine/threonine kinases.

Signaling Pathway of G2 Checkpoint Abrogation by CBP501

CBP501's primary mechanism of G2 checkpoint abrogation involves the inhibition of kinases that phosphorylate Cdc25C on Serine 216. This phosphorylation event leads to the sequestration of Cdc25C in the cytoplasm by 14-3-3 proteins, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. By inhibiting Chk1, Chk2, MAPKAP-K2, and C-Tak1, CBP501 prevents Cdc25C phosphorylation, allowing it to remain active and promote mitotic entry, even in the presence of DNA damage.

G2_Checkpoint_Abrogation_by_CBP501 cluster_0 DNA Damage Response cluster_1 Checkpoint Kinases cluster_2 CBP501 Inhibition cluster_3 Cdc25C Regulation cluster_4 Mitotic Entry DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 phosphorylates Cdc25C (Ser216) Cdc25C (Ser216) Chk1/Chk2->Cdc25C (Ser216) phosphorylates p38 MAPK p38 MAPK MAPKAP-K2 MAPKAP-K2 p38 MAPK->MAPKAP-K2 phosphorylates MAPKAP-K2->Cdc25C (Ser216) phosphorylates CBP501 CBP501 CBP501->Chk1/Chk2 inhibits CBP501->MAPKAP-K2 inhibits C-Tak1 C-Tak1 CBP501->C-Tak1 inhibits C-Tak1->Cdc25C (Ser216) phosphorylates Cdc25C (inactive) Cdc25C (inactive) Cdc25C (Ser216)->Cdc25C (inactive) leads to Cdc25C (active) Cdc25C (active) Cdc25C (Ser216)->Cdc25C (active) CBP501 prevents phosphorylation CDK1 (dephosphorylated) CDK1 (dephosphorylated) Cdc25C (active)->CDK1 (dephosphorylated) dephosphorylates Mitosis Mitosis CDK1 (dephosphorylated)->Mitosis promotes

G2 Checkpoint Abrogation by CBP501

Experimental Protocols

The determination of the inhibitory activity of CBP501 against serine/threonine kinases is crucial for understanding its mechanism of action. Below are detailed methodologies for in vitro kinase inhibition assays, which are fundamental for obtaining quantitative data such as IC50 values.

In Vitro Kinase Inhibition Assay (Radiometric Method)

This protocol describes a common method for determining kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

  • Kinase: Purified recombinant Chk1, Chk2, MAPKAP-K2, or C-Tak1.

  • Substrate: A suitable substrate for the specific kinase (e.g., a peptide substrate like Chktide for Chk1/Chk2).

  • Inhibitor: CBP501 dissolved in an appropriate solvent (e.g., DMSO).

  • [γ-³²P]ATP: Radiolabeled ATP.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.

  • Stopping Solution: Phosphoric acid or similar solution to terminate the reaction.

  • P81 Phosphocellulose Paper: For capturing the radiolabeled substrate.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of CBP501 in the kinase assay buffer.

    • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Kinase Reaction:

    • Add the CBP501 dilutions or vehicle control (DMSO) to the reaction mixture.

    • Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the P81 paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each CBP501 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the CBP501 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Kinase Inhibition Assay (Luminescence-Based Method)

This protocol utilizes a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase, Substrate, and Inhibitor: As described in the radiometric assay.

  • ATP: Non-radioactive ATP.

  • Kinase Assay Buffer: As described in the radiometric assay.

  • ADP-Glo™ Kinase Assay Kit (or similar): Contains reagents to convert ADP to a luminescent signal.

  • Luminometer: For detecting the luminescent signal.

  • White, Opaque Microplates: Suitable for luminescence measurements.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of CBP501.

    • Prepare a reaction mixture containing the kinase and substrate in kinase assay buffer.

  • Kinase Reaction:

    • Add the CBP501 dilutions or vehicle control to the wells of a microplate.

    • Add the kinase-substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature for a specific duration.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value as described for the radiometric assay.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor like CBP501.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagent Prep Prepare Kinase, Substrate, ATP, and Assay Buffer Reaction Setup Combine Kinase, Substrate, and CBP501 in Plate Reagent Prep->Reaction Setup Inhibitor Dilution Create Serial Dilutions of CBP501 Inhibitor Dilution->Reaction Setup Reaction Initiation Add ATP to Start Reaction Reaction Setup->Reaction Initiation Incubation Incubate at Controlled Temperature and Time Reaction Initiation->Incubation Reaction Termination Stop Reaction and Remove Unused ATP Incubation->Reaction Termination Signal Generation Generate Signal (Radioactivity or Luminescence) Reaction Termination->Signal Generation Signal Measurement Quantify Signal Signal Generation->Signal Measurement Normalization Normalize Data to Controls Signal Measurement->Normalization Curve Fitting Plot % Inhibition vs. [CBP501] and Fit to Sigmoidal Curve Normalization->Curve Fitting IC50 Determination Determine IC50 Value Curve Fitting->IC50 Determination

Workflow for IC50 Determination

Conclusion

CBP501 represents a targeted therapeutic strategy that leverages the dependency of many cancer cells on the G2 checkpoint. Its ability to inhibit multiple serine/threonine kinases, including Chk1, Chk2, MAPKAP-K2, and C-Tak1, leads to the abrogation of this critical cell cycle checkpoint, thereby sensitizing cancer cells to DNA-damaging agents. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of CBP501 as a potent anti-cancer agent. The continued investigation into its synergistic effects with other therapies holds significant promise for improving clinical outcomes in a variety of malignancies.

References

Preclinical Efficacy of CBP501: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a novel peptide-based therapeutic agent with a multi-modal mechanism of action that has shown significant promise in preclinical studies, particularly in combination with platinum-based chemotherapies and immune checkpoint inhibitors. Originally identified as a G2 checkpoint abrogator, further research has revealed its function as a calmodulin (CaM) modulator, which leads to increased intracellular accumulation of platinum drugs and induction of immunogenic cell death (ICD). This guide provides a comprehensive overview of the preclinical efficacy data for CBP501, detailing its mechanism of action, experimental protocols from key studies, and quantitative outcomes in both in vitro and in vivo models.

Core Mechanisms of Action

CBP501 exerts its anti-tumor effects through two primary, interconnected mechanisms:

  • G2 Checkpoint Abrogation : In p53-deficient cancer cells, the G2 checkpoint is a critical survival mechanism following DNA damage. CBP501 was developed to abrogate this checkpoint by inhibiting multiple kinases that phosphorylate CDC25C at Ser216, including Chk1, MAPKAP-K2, and C-Tak1.[1] This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[1][2]

  • Calmodulin (CaM) Inhibition and Platinum Sensitization : A key mechanism for CBP501's synergy with cisplatin (B142131) is its high-affinity binding to calmodulin.[3] This interaction is believed to increase the intracellular concentration of platinum-based drugs, leading to greater DNA adduct formation and enhanced cytotoxicity.[3] This CaM-binding activity also plays a crucial role in promoting immunogenic cell death (ICD), making tumors more susceptible to immune-mediated destruction.[4][5]

Signaling and Interaction Pathways

The following diagrams illustrate the key molecular pathways influenced by CBP501.

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 G2/M Transition Control cluster_2 CBP501 Intervention DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25C_p Cdc25C-pS216 (Inactive) Chk1_Chk2->Cdc25C_p Phosphorylates Cdc25C Cdc25C (Active) Cdc25C_p->Cdc25C Dephosphorylation Cdk1_CyclinB Cdk1-Cyclin B (MPF) Cdc25C->Cdk1_CyclinB Activates Mitosis Mitosis Cdk1_CyclinB->Mitosis Drives CBP501 CBP501 CBP501->Chk1_Chk2 Inhibits

Caption: G2 Checkpoint Abrogation by CBP501.

Platinum_Sensitization cluster_cell Tumor Cell Cisplatin_ext Cisplatin (Extracellular) Cisplatin_int Cisplatin (Intracellular) Cisplatin_ext->Cisplatin_int Influx DNA_Adducts Increased DNA Adducts Cisplatin_int->DNA_Adducts Apoptosis Enhanced Apoptosis / ICD DNA_Adducts->Apoptosis Calmodulin Calmodulin (CaM) Calmodulin->Cisplatin_int Regulates Efflux (?) CBP501 CBP501 CBP501->Cisplatin_int Enhances Influx CBP501->Calmodulin Inhibits

Caption: Calmodulin-Mediated Platinum Sensitization by CBP501.

Immunogenic_Cell_Death cluster_tumor Tumor Cell cluster_immune Immune Response Treatment Cisplatin + CBP501 ICD Immunogenic Cell Death (ICD) Treatment->ICD DAMPs Release of DAMPs (CRT, HMGB1, ATP) ICD->DAMPs DC Dendritic Cell (DC) Maturation & Antigen Presentation DAMPs->DC Recruits & Activates T_Cell CD8+ T Cell Priming & Activation DC->T_Cell Primes Tumor_Kill Tumor Cell Killing T_Cell->Tumor_Kill Mediates

Caption: Induction of Immunogenic Cell Death (ICD) by CBP501.

In Vitro Efficacy Data

In vitro studies have been crucial in elucidating the kinase inhibitory profile of CBP501 and its synergistic effects with DNA-damaging agents.

Table 1: Kinase Inhibitory Activity of CBP501

Data sourced from Sha et al., 2007.[2]

Kinase Target (Ser216 of CDC25C)IC50 (µmol/L)
Chk10.8
MAPKAP-K21.8
C-Tak13.5
Chk2> 100
Table 2: In Vitro Sensitization to DNA-Damaging Agents

Qualitative summary based on data from Sha et al., 2007 and Mine et al., 2011.[2][3]

Cell LineCancer TypeAssayCombination AgentResult with CBP501
MIAPaCa2PancreaticColony FormationCisplatinSignificant enhancement of cytotoxicity
HCT116ColonColony FormationCisplatinSignificant enhancement of cytotoxicity
HCT116ColonFACS AnalysisCisplatinEnhanced G2/M accumulation
MIAPaCa2PancreaticFACS AnalysisCisplatinEnhanced G2/M accumulation
NCI-H226MesotheliomaPlatinum AccumulationCisplatinDose-dependent increase in intracellular platinum

In Vivo Efficacy Data

Preclinical in vivo studies, primarily utilizing the CT26 syngeneic mouse model, have demonstrated the potent anti-tumor activity of CBP501 in combination with cisplatin and immune checkpoint inhibitors.

Table 3: Tumor Growth Inhibition in CT26 Syngeneic Model

Data estimated from graphical representations in Mine et al., 2017.[4] TGI (%) calculated as [1 - (T/C)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group at the final timepoint.

Treatment GroupDay 14 Mean Tumor Volume (mm³) (approx.)Tumor Growth Inhibition (TGI) vs. Vehicle (%)
Vehicle1250-
anti-PD-190028%
Cisplatin (CDDP)100020%
CDDP + CBP50155056%
CDDP + CBP501 + anti-PD-115088%
Table 4: Enhancement of Tumor-Infiltrating Lymphocytes

Data summary from Mine et al., 2017.[4][5]

Treatment GroupKey Finding
CDDP + CBP501Significantly increased the percentage of CD8+ T cells within the tumor microenvironment compared to vehicle or CDDP alone.
CDDP + CBP501 + anti-PD-1Showed an additive anti-tumor effect, correlating with enhanced CD8+ T cell infiltration.
CDDP + CBP501 (with CD8 depletion)The anti-tumor effect was significantly reduced by the depletion of CD8+ T cells, confirming their crucial role in the therapeutic efficacy.

Key Experimental Protocols

The following protocols are summaries of the methodologies described in the cited preclinical publications.

In Vitro Colony Formation Assay
  • Objective : To assess the long-term survival of cancer cells after treatment with CBP501 and a cytotoxic agent.

  • Cell Lines : HCT116 (colon), MIAPaCa2 (pancreatic).

  • Procedure :

    • Cells are seeded at a low density in 6-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of cisplatin or bleomycin (B88199), with or without CBP501.

    • Cells are exposed to the drugs for a short duration (e.g., 3 hours).

    • The drug-containing medium is removed, cells are washed, and fresh medium is added.

    • Plates are incubated for 10-14 days to allow for colony formation.

    • Colonies are fixed with methanol (B129727) and stained with crystal violet.

    • The number of colonies containing >50 cells is counted to determine the surviving fraction.

In Vivo Syngeneic Tumor Model
  • Objective : To evaluate the anti-tumor efficacy of CBP501 combinations in an immunocompetent mouse model.

  • Animal Model : BALB/c mice.

  • Tumor Model : Subcutaneous injection of CT26WT (colon carcinoma) cells into the flank of the mice.

  • Experimental Workflow :

    • Tumor Inoculation : 5 x 10^5 CT26WT cells are injected subcutaneously.

    • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization : Mice are randomized into treatment groups.

    • Treatment Administration :

      • Cisplatin (e.g., 5 mg/kg) is administered intraperitoneally (i.p.).

      • CBP501 (e.g., 20 mg/kg) is administered i.p. shortly after cisplatin.

      • Checkpoint inhibitors (e.g., anti-PD-1 antibody, 10 mg/kg) are administered i.p. on a defined schedule (e.g., days 7, 10, 13).

    • Monitoring : Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors may be excised for further analysis (e.g., flow cytometry for immune cell infiltration).

experimental_workflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_analysis Analysis A Day 0: Inject CT26 Cells into BALB/c Mice B Day 5-7: Tumors reach ~50-100 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments (CDDP, CBP501, αPD-1) on scheduled days C->D E Measure Tumor Volume & Body Weight 2-3x per week D->E F Endpoint: Tumors reach max size or fixed day E->F G Excise Tumors for Ex Vivo Analysis (e.g., Flow Cytometry) F->G

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

The preclinical data for CBP501 strongly support its continued development as a combination therapy. Its unique dual mechanism of action—abrogating the G2 checkpoint and sensitizing tumor cells to platinum agents via calmodulin inhibition—provides a powerful, multi-pronged attack on cancer cells. Furthermore, its ability to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors positions it as a promising candidate for inclusion in chemo-immunotherapy regimens. The quantitative data from both in vitro and in vivo studies provide a solid foundation for the design of clinical trials aimed at leveraging these synergistic effects for improved patient outcomes.

References

The Multimodal Anti-Tumor Action of CBP501: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a synthetic peptide with a multifaceted anti-tumor mechanism of action, currently under investigation in clinical trials for various solid tumors. This document provides an in-depth technical overview of CBP501's core functionalities, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its mechanisms and presents quantitative data in a structured format for clarity and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Core Mechanisms of Action

CBP501 exerts its anti-tumor effects through a combination of direct and indirect mechanisms, primarily centered around its function as a G2 checkpoint abrogator and a calmodulin (CaM) modulating peptide. These primary actions lead to a cascade of downstream effects that enhance the efficacy of chemotherapy and stimulate an anti-tumor immune response.

G2 Checkpoint Abrogation

CBP501 was initially identified as a G2 checkpoint inhibitor. It disrupts the G2/M checkpoint, a critical cellular process that allows cancer cells to repair DNA damage before entering mitosis. By abrogating this checkpoint, CBP501 forces cancer cells with damaged DNA to proceed into mitosis, leading to mitotic catastrophe and subsequent cell death.

Calmodulin Modulation and Enhanced Platinum Efficacy

A key mechanism of CBP501 is its ability to bind to and modulate calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes. This interaction has several significant consequences:

  • Increased Intracellular Platinum Accumulation: CBP501 has been shown to increase the influx of platinum-based chemotherapeutic agents, such as cisplatin (B142131) and carboplatin, into tumor cells. This leads to higher intracellular concentrations of the drug and increased formation of platinum-DNA adducts, thereby enhancing the cytotoxic effect of these agents.

  • Sensitization to Chemotherapy: By increasing platinum accumulation, CBP501 can sensitize tumors to platinum-based therapies, including those that have developed resistance.

Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, CBP501 induces immunogenic cell death (ICD) in tumor cells.[1] ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals and adjuvants for the immune system. Key features of CBP501-induced ICD include:

  • Surface Exposure of Calreticulin (B1178941) (CRT): CRT is an endoplasmic reticulum chaperone protein that translocates to the cell surface during ICD, acting as a potent phagocytic signal for dendritic cells (DCs).

  • Release of High-Mobility Group Box 1 (HMGB1): HMGB1 is a nuclear protein that, when released from dying cells, can activate Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.

Modulation of the Tumor Microenvironment

CBP501 also favorably alters the tumor microenvironment (TME) to be more conducive to an anti-tumor immune response:

  • Suppression of M2 Macrophages: CBP501 can suppress the activity of M2-polarized tumor-associated macrophages (TAMs), which are typically immunosuppressive and promote tumor growth.

  • Increased CD8+ T Cell Infiltration: By promoting ICD and reducing the immunosuppressive nature of the TME, CBP501, in combination with platinum agents, leads to an increase in the infiltration of cytotoxic CD8+ T lymphocytes into the tumor.[1]

  • Reduction of Cancer Stem Cell Populations: Preclinical studies suggest that CBP501 can reduce the population of cancer stem cells, which are often resistant to conventional therapies and are a major driver of tumor recurrence.

  • Inhibition of Migration, Invasion, and Epithelial-to-Mesenchymal Transition (EMT): CBP501 has been shown to reduce the migratory and invasive properties of tumor cells and inhibit EMT, a process by which cancer cells gain migratory and invasive capabilities.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CBP501.

Table 1: Preclinical Data
ParameterValueExperimental SystemReference
Binding Affinity (Kd) to Calmodulin 4.62 x 10⁻⁸ mol/LSurface Plasmon Resonance[2]
Increase in Intracellular Platinum Varies by cell lineIn vitro cell culture[2]
Increase in Platinum-DNA Adducts Varies by cell lineIn vitro cell culture[2]
Table 2: Clinical Trial Data (Selected Trials)
Trial IdentifierPhaseTumor Type(s)Combination TherapyKey Efficacy ResultsReference
NCT03113188 IbAdvanced Refractory Solid TumorsCBP501, Cisplatin, NivolumabDose-escalation cohort: Unconfirmed partial response in 18% (3/17), Stable disease > 3 months in 41% (7/17)[3]
NCT04953962 IIAdvanced Pancreatic CancerCBP501, Cisplatin, NivolumabArm 1 (CBP501 25 mg/m² + Cisplatin + Nivolumab): 3-month Progression-Free Survival Rate of 44%, Overall Response Rate of 22%[4][5]
Phase I Monotherapy IAdvanced Solid TumorsCBP501MTD: Not reached due to transient G3 troponin rise in one patient[6][7]
Phase I Combination IAdvanced Solid TumorsCBP501, CisplatinMTD: 25 mg/m² CBP501 + 75 mg/m² Cisplatin[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the multimodal anti-tumor action of CBP501.

Calmodulin Binding Affinity Assay (Surface Plasmon Resonance)
  • Objective: To determine the binding affinity (Kd) of CBP501 to calmodulin.

  • Methodology:

    • Immobilization: Recombinant human calmodulin is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Binding Analysis: A series of concentrations of CBP501 in a suitable running buffer (e.g., HBS-EP) are injected over the calmodulin-coated surface and a reference flow cell.

    • Data Acquisition: The association and dissociation of CBP501 are monitored in real-time by detecting changes in the surface plasmon resonance signal.

    • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Intracellular Platinum Accumulation Assay (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
  • Objective: To quantify the intracellular concentration of platinum in tumor cells following treatment with cisplatin with or without CBP501.

  • Methodology:

    • Cell Treatment: Tumor cells are seeded and treated with cisplatin at a clinically relevant concentration, with or without a co-treatment of CBP501, for a specified duration.

    • Cell Lysis: After treatment, cells are washed to remove extracellular platinum, harvested, and lysed.

    • Sample Preparation: The cell lysates are digested, typically with nitric acid, to break down organic matter and solubilize the platinum.

    • ICP-MS Analysis: The digested samples are introduced into an ICP-MS instrument. The high-temperature plasma atomizes and ionizes the platinum atoms, which are then detected by the mass spectrometer.

    • Quantification: The amount of platinum is quantified by comparing the signal from the samples to a standard curve generated from known concentrations of a platinum standard.

Immunogenic Cell Death (ICD) Assays
  • Objective: To detect the translocation of CRT to the cell surface of tumor cells undergoing ICD.

  • Methodology:

    • Cell Treatment: Tumor cells are treated with cisplatin and CBP501.

    • Staining: Cells are stained with a fluorescently labeled antibody specific for CRT. A viability dye is also included to distinguish between live and dead cells.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence intensity of the CRT antibody on the surface of the cells is measured.

    • Analysis: An increase in the percentage of CRT-positive cells in the treated groups compared to the control group indicates the induction of ICD.

  • Objective: To quantify the release of HMGB1 from dying tumor cells into the cell culture supernatant.

  • Methodology:

    • Cell Treatment: Tumor cells are treated with cisplatin and CBP501.

    • Supernatant Collection: The cell culture supernatant is collected at various time points after treatment.

    • ELISA: The concentration of HMGB1 in the supernatant is measured using a commercially available HMGB1 ELISA kit according to the manufacturer's instructions.

    • Analysis: An increase in the concentration of HMGB1 in the supernatant of treated cells compared to control cells indicates HMGB1 release.

Macrophage Polarization and Suppression Assays
  • Objective: To assess the effect of CBP501 on the polarization and immunosuppressive function of macrophages.

  • Methodology:

    • Macrophage Generation: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into M2-polarized macrophages using appropriate cytokines (e.g., M-CSF, IL-4, IL-10).

    • CBP501 Treatment: The M2 macrophages are treated with CBP501.

    • Phenotypic Analysis (Flow Cytometry): The expression of M1 (e.g., CD86) and M2 (e.g., CD163, CD206) surface markers is analyzed by flow cytometry to determine if CBP501 alters the macrophage phenotype.

    • Functional Suppression Assay: The CBP501-treated M2 macrophages are co-cultured with activated T cells. The proliferation of T cells and their cytokine production (e.g., IFN-γ) are measured to assess the immunosuppressive capacity of the macrophages. A reversal of T cell suppression indicates an effect of CBP501.

Visualizations

Signaling Pathways and Logical Relationships

CBP501_Mechanism_of_Action cluster_direct_effects Direct Effects of CBP501 cluster_downstream_effects Downstream Consequences cluster_outcome Therapeutic Outcome CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin binds to G2_Checkpoint G2_Checkpoint CBP501->G2_Checkpoint abrogates M2_Suppression M2 Macrophage Suppression CBP501->M2_Suppression directly/indirectly suppresses Platinum_Influx Increased Platinum Influx Calmodulin->Platinum_Influx leads to Mitotic_Catastrophe Mitotic Catastrophe G2_Checkpoint->Mitotic_Catastrophe leads to ICD Immunogenic Cell Death (ICD) Platinum_Influx->ICD enhances Tumor_Cell_Death Enhanced Tumor Cell Death Mitotic_Catastrophe->Tumor_Cell_Death CD8_Infiltration Increased CD8+ T Cell Infiltration ICD->CD8_Infiltration promotes ICD->Tumor_Cell_Death M2_Suppression->CD8_Infiltration facilitates Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity CD8_Infiltration->Anti_Tumor_Immunity

Caption: Overview of CBP501's multimodal mechanism of action.

Experimental Workflow for Assessing Immunogenic Cell Death

ICD_Workflow cluster_assays ICD Marker Analysis cluster_results Results start Tumor Cell Culture treatment Treatment: Cisplatin +/- CBP501 start->treatment crt_assay Calreticulin (CRT) Surface Staining treatment->crt_assay hmgb1_assay HMGB1 Release (ELISA) treatment->hmgb1_assay flow_cytometry Flow Cytometry Analysis crt_assay->flow_cytometry elisa_reader ELISA Plate Reader hmgb1_assay->elisa_reader crt_result Increased CRT Surface Expression flow_cytometry->crt_result hmgb1_result Increased HMGB1 in Supernatant elisa_reader->hmgb1_result end Conclusion: Induction of ICD crt_result->end hmgb1_result->end

Caption: Experimental workflow for the assessment of ICD markers.

Conclusion

CBP501 demonstrates a sophisticated and multimodal anti-tumor activity that goes beyond simple cytotoxicity. By targeting fundamental cellular processes like cell cycle checkpoints and calmodulin signaling, it not only directly impacts tumor cell viability but also enhances the efficacy of standard chemotherapies and fosters a more robust anti-tumor immune response. The preclinical and clinical data gathered to date provide a strong rationale for its continued development as a promising agent in the treatment of various solid tumors. This guide provides a foundational understanding for researchers and drug development professionals to further explore and potentially leverage the unique therapeutic opportunities presented by CBP501.

References

CBP501: A Novel Strategy Targeting Cancer Stem Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CBP501 is a promising anti-cancer agent currently under investigation, demonstrating a multi-faceted mechanism of action that extends beyond direct cytotoxicity to the modulation of the tumor microenvironment and, notably, the suppression of cancer stem cell (CSC) populations. This technical guide provides a comprehensive overview of the core mechanisms by which CBP501 impacts CSCs, supported by available preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary mechanism of CBP501 involves the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein. This inhibition leads to an increase in the intracellular concentration of platinum-based chemotherapeutics, such as cisplatin (B142131), enhancing their efficacy. Furthermore, CBP501 exerts significant influence on the tumor microenvironment by disrupting the interplay between cancer cells and macrophages, a critical interaction for the maintenance and proliferation of CSCs. Specifically, CBP501 has been shown to suppress the production of key cytokines by macrophages and inhibit the juxtacrine signaling between cancer cells and macrophages, leading to a reduction in CSC markers and tumorigenic potential. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of CBP501 as a CSC-targeting agent.

Core Mechanism of Action: Calmodulin Inhibition

CBP501's foundational mechanism of action is its ability to bind to and inhibit calmodulin (CaM).[1] This interaction is characterized by a high binding affinity, with a dissociation constant (Kd) in the nanomolar range.

Parameter Value Reference
Binding Affinity (Kd) of CBP501 for Calmodulin 4.62 x 10-8 mol/L[1]

Table 1: Binding Affinity of CBP501 for Calmodulin

The inhibition of CaM by CBP501 has a significant downstream effect on the accumulation of platinum-based drugs within cancer cells. By modulating CaM-dependent pathways, CBP501 enhances the intracellular concentration of cisplatin, leading to increased DNA damage and apoptosis in tumor cells.

Impact on the Tumor Microenvironment and Cancer Stem Cells

CBP501's impact on cancer stem cells is largely mediated through its modulation of the tumor microenvironment, particularly the interaction between macrophages and cancer cells.

Suppression of Macrophage-Induced Cytokine Production

Tumor-associated macrophages (TAMs) are known to secrete a variety of cytokines that promote a pro-tumorigenic and CSC-supportive niche. CBP501 has been demonstrated to suppress the production of key inflammatory cytokines by macrophages.

Cytokine Cell Line Treatment Effect of CBP501 Reference
IL-6RAW264.7 MacrophagesLPS StimulationSignificant Reduction[2]
IL-10RAW264.7 MacrophagesLPS StimulationSignificant Reduction[2]
TNF-αRAW264.7 MacrophagesLPS StimulationSignificant Reduction[2]

Table 2: Effect of CBP501 on Cytokine Production by Macrophages

Inhibition of Tumor Spheroid Formation

The ability of cancer cells to form tumor spheroids in non-adherent conditions is a hallmark of CSCs, reflecting their self-renewal capacity. Conditioned medium from LPS-stimulated macrophages promotes the formation of tumor spheroids by cancer cells. CBP501 effectively suppresses this paracrine effect.

Cell Line Condition Effect of CBP501 Reference
Ex3ll Lewis Lung CarcinomaConditioned medium from LPS-stimulated RAW264.7 macrophagesSignificant reduction in spheroid formation[3]

Table 3: Effect of CBP501 on Macrophage-Induced Tumor Spheroid Formation

Downregulation of CSC Marker ABCG2 via VCAM-1/VLA-4 Inhibition

CBP501 has been shown to suppress the expression of the ATP-binding cassette transporter G2 (ABCG2), a well-established marker for CSCs and multidrug resistance.[2] This effect is achieved by disrupting the interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) on cancer cells and Very Late Antigen-4 (VLA-4), an integrin expressed on macrophages.[2]

Marker Mechanism of CBP501 Action Outcome Reference
ABCG2Inhibition of VCAM-1/VLA-4 interaction between cancer cells and macrophagesReduced expression on cancer cells[2]

Table 4: Effect of CBP501 on the Cancer Stem Cell Marker ABCG2

Signaling Pathways Modulated by CBP501

The anti-CSC effects of CBP501 can be attributed to its influence on several key signaling pathways.

Calmodulin (CaM) Signaling Pathway

As the primary target of CBP501, the inhibition of CaM signaling is central to its mechanism of action. CaM is a crucial transducer of calcium signals, regulating a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CaM, CBP501 disrupts these downstream signaling cascades that may be essential for CSC maintenance.

CBP501 CBP501 CaM CaM CBP501->CaM Inhibits Cisplatin_uptake Cisplatin Uptake CaM->Cisplatin_uptake Regulates Downstream_Effectors Downstream CaM Kinases (e.g., CAMKII) CaM->Downstream_Effectors Activates CSC_Survival CSC Survival & Proliferation Downstream_Effectors->CSC_Survival Promotes

Figure 1: CBP501 inhibits Calmodulin (CaM), impacting cisplatin uptake and downstream signaling related to CSC survival.

VCAM-1/VLA-4 Juxtacrine Signaling

The interaction between VCAM-1 on cancer cells and VLA-4 on macrophages is a critical juxtacrine signaling event that promotes a CSC-supportive microenvironment. This interaction is believed to activate downstream signaling pathways such as NF-κB in both cell types, leading to the expression of genes that support CSC survival and self-renewal. CBP501's ability to reduce the expression of VCAM-1 on cancer cells and β1-integrin (a component of VLA-4) on macrophages disrupts this crucial communication.

cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage VCAM1 VCAM-1 NFkB_cancer NF-κB Activation VCAM1->NFkB_cancer Activates VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binds ABCG2 ABCG2 Expression NFkB_cancer->ABCG2 Promotes VLA4->VCAM1 Binds NFkB_macrophage NF-κB Activation VLA4->NFkB_macrophage Activates Cytokines Cytokine Production (IL-6, TNF-α) NFkB_macrophage->Cytokines Promotes Cytokines->ABCG2 Induces CBP501 CBP501 CBP501->VCAM1 Reduces Expression CBP501->VLA4 Reduces β1-integrin Expression

Figure 2: CBP501 disrupts the VCAM-1/VLA-4 interaction, inhibiting downstream NF-κB signaling and CSC marker expression.

Potential Modulation of NF-κB and STAT3 Signaling

While direct experimental evidence specifically linking CBP501 to the modulation of NF-κB and STAT3 signaling in cancer stem cells is still emerging, the known upstream regulators and downstream targets of these pathways strongly suggest a role for CBP501. The suppression of TNF-α and IL-6, both potent activators of NF-κB and STAT3 respectively, by CBP501 provides a clear indirect mechanism of inhibition. Both NF-κB and STAT3 are critical transcription factors for maintaining CSC stemness, promoting self-renewal, and driving therapy resistance.

CBP501 CBP501 Macrophages Macrophages CBP501->Macrophages Inhibits IL6 IL-6 Macrophages->IL6 Produce TNFa TNF-α Macrophages->TNFa Produce STAT3 STAT3 Pathway IL6->STAT3 Activates NFkB NF-κB Pathway TNFa->NFkB Activates CSC_Properties CSC Self-Renewal, Survival, & Resistance STAT3->CSC_Properties Promotes NFkB->CSC_Properties Promotes

Figure 3: CBP501's inhibition of macrophage cytokine production likely downregulates pro-CSC STAT3 and NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CBP501 on cancer stem cell populations.

Macrophage and Cancer Cell Co-culture

This protocol is designed to study the interaction between macrophages and cancer cells in vitro.

start Start step1 Culture RAW264.7 macrophages and cancer cell line separately start->step1 step2 Seed cancer cells in a multi-well plate step1->step2 step3 Add RAW264.7 macrophages to the cancer cell culture step2->step3 step4 Stimulate with LPS (e.g., 100 ng/mL) step3->step4 step5 Treat with varying concentrations of CBP501 step4->step5 step6 Incubate for 24-72 hours step5->step6 step7 Analyze endpoints: - Cytokine levels (ELISA) - Protein expression (Western Blot) - Cell surface markers (Flow Cytometry) step6->step7 end End step7->end

Figure 4: Workflow for macrophage and cancer cell co-culture experiments to evaluate CBP501's effects.

Materials:

  • RAW264.7 macrophage cell line

  • Cancer cell line of interest (e.g., Ex3ll Lewis lung carcinoma)

  • Complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • CBP501

  • Multi-well culture plates

Procedure:

  • Culture RAW264.7 macrophages and the chosen cancer cell line to 80-90% confluency in their respective complete media.

  • Seed the cancer cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, add RAW264.7 macrophages to the wells containing the cancer cells at a specific ratio (e.g., 1:1).

  • Stimulate the co-culture with LPS (e.g., 100 ng/mL) to induce an inflammatory response in the macrophages.

  • Immediately after LPS stimulation, add varying concentrations of CBP501 to the appropriate wells. Include a vehicle control.

  • Incubate the co-culture for the desired time period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western blot) or detach them for cell surface marker analysis (flow cytometry).

Tumor Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

start Start step1 Prepare single-cell suspension of cancer cells start->step1 step2 Seed cells at low density in ultra-low attachment plates step1->step2 step3 Culture in serum-free medium supplemented with growth factors (e.g., EGF, bFGF) step2->step3 step4 Treat with CBP501 or conditioned medium from CBP501-treated macrophage cultures step3->step4 step5 Incubate for 7-14 days step4->step5 step6 Count and measure the diameter of spheroids step5->step6 end End step6->end

Figure 5: Workflow for the tumor spheroid formation assay to assess the impact of CBP501 on CSC self-renewal.

Materials:

  • Cancer cell line of interest

  • Ultra-low attachment multi-well plates

  • Serum-free cell culture medium (e.g., DMEM/F12)

  • Growth factors (e.g., EGF, bFGF)

  • CBP501

  • Microscope with imaging capabilities

Procedure:

  • Prepare a single-cell suspension of the cancer cells by trypsinization and passing through a cell strainer.

  • Count the viable cells and seed them at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

  • Culture the cells in serum-free medium supplemented with appropriate growth factors to promote spheroid formation.

  • Add CBP501 at various concentrations or conditioned medium from CBP501-treated macrophage cultures to the wells.

  • Incubate the plates for 7-14 days, replenishing the medium and treatments as necessary.

  • At the end of the incubation period, visualize the spheroids under a microscope and count the number of spheroids per well. The diameter of the spheroids can also be measured using imaging software.

Western Blot for VCAM-1 and β1-Integrin

This protocol is used to quantify the protein expression levels of VCAM-1 and β1-integrin.

Materials:

  • Cell lysates from co-culture experiments

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Primary antibodies against VCAM-1, β1-integrin, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

ELISA for IL-6 and TNF-α

This protocol is for the quantification of cytokines in cell culture supernatants.

Materials:

  • Cell culture supernatants from co-culture experiments

  • ELISA kits for IL-6 and TNF-α

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion and Future Directions

CBP501 presents a compelling and novel approach to cancer therapy by targeting the cancer stem cell population through a dual mechanism: enhancing the efficacy of conventional chemotherapy and disrupting the supportive tumor microenvironment. Its ability to inhibit calmodulin and subsequently interfere with the crucial interplay between macrophages and cancer cells highlights its potential to overcome the challenges of CSC-mediated therapy resistance and tumor recurrence.

Future research should focus on several key areas to further elucidate the full potential of CBP501:

  • In-depth Mechanistic Studies: While the roles of CaM, VCAM-1/VLA-4, and macrophage-secreted cytokines are becoming clearer, further investigation is needed to precisely map the downstream signaling cascades, particularly the direct effects of CBP501 on NF-κB and STAT3 activation within the CSC population.

  • Combination Therapies: Given its mechanism of action, CBP501 is an ideal candidate for combination therapies. Studies exploring its synergy with other targeted therapies and immunotherapies could reveal even more potent anti-cancer strategies.

  • Biomarker Discovery: Identifying predictive biomarkers for CBP501 response will be crucial for patient stratification in future clinical trials. Investigating the expression levels of CaM, VCAM-1, and components of the NF-κB and STAT3 pathways in patient tumors could provide valuable insights.

  • Clinical Validation: Ultimately, the efficacy of CBP501 in targeting CSCs and improving patient outcomes needs to be validated in well-designed clinical trials. Correlative studies within these trials, assessing changes in CSC markers and the tumor microenvironment, will be essential.

References

The Core Mechanism of CBP501 in Enhancing Platinum Influx into Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a novel peptide-based therapeutic agent currently under clinical investigation for the treatment of various solid tumors, including non-small cell lung cancer and pancreatic cancer.[1][2] Initially identified as a G2 checkpoint abrogator that binds to 14-3-3 proteins, further research has unveiled a multifaceted mechanism of action.[2][3][4] A critical component of its anti-tumor activity, particularly in combination with platinum-based chemotherapy, is its ability to significantly enhance the influx of platinum into tumor cells.[5][6][7][8] This guide provides an in-depth technical overview of the core mechanism by which CBP501 achieves this, supported by available data, detailed experimental protocols, and signaling pathway visualizations.

The primary mechanism underpinning CBP501's effect on platinum uptake involves its direct, high-affinity binding to calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular processes, including ion channel regulation.[3][8][9] This interaction is competitively inhibited by calcium ions.[3][4] By modulating calmodulin, CBP501 is proposed to influence cellular transport mechanisms, leading to increased intracellular accumulation of platinum agents like cisplatin (B142131). This enhanced drug uptake results in greater formation of platinum-DNA adducts, amplifying the cytotoxic effect of the chemotherapy.[3][9]

Beyond its direct impact on platinum influx, CBP501, in combination with platinum agents, also promotes immunogenic cell death (ICD).[1][5][6][10] This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface and the release of high-mobility group box 1 (HMGB1).[1][10] The induction of ICD contributes to the overall anti-tumor efficacy by stimulating an immune response against the cancer cells.[1][10]

This document will now delve into the quantitative data supporting this mechanism, the detailed experimental methodologies used to elucidate it, and visual representations of the key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the interaction of CBP501 with its molecular targets and its effect on platinum accumulation.

Parameter Molecule 1 Molecule 2 Value Method Reference
Binding Affinity (Kd)CBP501Calmodulin (CaM)4.62 × 10⁻⁸ mol/LSurface Plasmon Resonance[3][9]
Binding Affinity (Kd)CBP50114-3-3ζ~10-fold weaker than CaM bindingSurface Plasmon Resonance[3][9]

Table 1: Binding Affinities of CBP501. This table highlights the high-affinity interaction between CBP501 and calmodulin, which is central to its mechanism of enhancing platinum influx. The binding to 14-3-3ζ, associated with its G2 checkpoint abrogation activity, is comparatively weaker.

Cell Line Treatment Observation Key Finding Reference
NCI-H226Cisplatin + CBP501 (3 hours)Increased intracellular platinum concentrationCBP501 enhances the initial uptake of platinum into tumor cells.[9]
NCI-H226Cisplatin + CBP501 (3 hours), then fresh medium for 45 hoursIncreased platinum-DNA adduct formationThe enhanced uptake leads to greater binding of platinum to its therapeutic target, DNA.[9]
MIAPaCa2Cisplatin + CBP501 + excess Ca²⁺Negation of CBP501-enhanced platinum accumulationThe effect of CBP501 on platinum influx is dependent on its calcium-sensitive interaction with calmodulin.[3][9]

Table 2: In Vitro Effects of CBP501 on Platinum Accumulation. This table summarizes the cellular consequences of CBP501 treatment in combination with cisplatin, demonstrating increased platinum uptake and DNA adduct formation, and the critical role of the calcium-calmodulin signaling axis.

Signaling Pathways and Experimental Workflows

CBP501-Mediated Platinum Influx

The primary mechanism involves the binding of CBP501 to calmodulin, which is believed to modulate cellular transport processes, resulting in an increased intracellular concentration of platinum-based drugs. This enhanced accumulation leads to a more pronounced cytotoxic effect.

CBP501_Platinum_Influx cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CBP501_ext CBP501 CBP501_int CBP501 CBP501_ext->CBP501_int Influx Cisplatin_ext Cisplatin Transporter Putative Transporter Cisplatin_ext->Transporter Cisplatin_int Cisplatin Transporter->Cisplatin_int Influx CaM Calmodulin (CaM) CBP501_int->CaM Binds to DNA Nuclear DNA Cisplatin_int->DNA Targets CBP501_CaM CBP501-CaM Complex CaM->CBP501_CaM CBP501_CaM->Transporter Modulates DNA_adduct Platinum-DNA Adducts Cytotoxicity Enhanced Cytotoxicity DNA_adduct->Cytotoxicity Leads to DNA->DNA_adduct

Caption: CBP501 enhances platinum influx by binding to and modulating calmodulin.

Experimental Workflow for Measuring Intracellular Platinum

A common method to quantify the effect of CBP501 on platinum uptake is to treat cancer cell lines with cisplatin in the presence or absence of CBP501, followed by measurement of intracellular platinum levels using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Platinum_Measurement_Workflow start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control 2. Cisplatin 3. CBP501 4. Cisplatin + CBP501 start->treatment incubation Incubation (e.g., 3 hours) treatment->incubation harvest Cell Harvesting and Washing incubation->harvest lysis Cell Lysis (e.g., 0.2% HNO3) harvest->lysis measurement Platinum Measurement (AAS or ICP-MS) lysis->measurement analysis Data Analysis: Compare Pt levels between groups measurement->analysis end End analysis->end

Caption: Workflow for quantifying intracellular platinum accumulation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of CBP501. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Measurement of Intracellular Platinum Concentration by Atomic Absorption Spectrometry (AAS)

This protocol is adapted from methodologies for quantifying intracellular platinum content in cultured cells.[9][10]

Objective: To quantify the effect of CBP501 on the intracellular accumulation of platinum.

Materials:

  • Cancer cell line of interest (e.g., NCI-H226)

  • Complete cell culture medium

  • Cisplatin

  • CBP501

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.2% Nitric Acid (HNO₃)

  • Graphite Furnace Atomic Absorption Spectrometer (GFAAS)

  • Platinum standard solutions

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing the following treatments: (a) vehicle control, (b) cisplatin alone, (c) CBP501 alone, and (d) a combination of cisplatin and CBP501. Use concentrations relevant to preclinical and clinical studies.

  • Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting:

    • Aspirate the treatment medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular platinum.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet again with ice-cold PBS.

  • Cell Lysis and Sample Preparation:

    • Resuspend the cell pellet in a known volume of 0.2% HNO₃.

    • Lyse the cells by vortexing and incubation.

    • Determine the protein concentration of a small aliquot of the lysate for normalization purposes (e.g., using a BCA assay).

  • AAS Analysis:

    • Analyze the platinum content of the cell lysates using a GFAAS instrument according to the manufacturer's instructions.

    • Generate a standard curve using platinum standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the platinum concentration in each sample based on the standard curve.

    • Normalize the platinum concentration to the total protein content of each sample.

    • Compare the normalized platinum concentrations between the different treatment groups.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for analyzing the interaction between CBP501 and calmodulin.[11][12][13][14]

Objective: To determine the binding affinity (Kd) of CBP501 to calmodulin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human calmodulin

  • CBP501 peptide

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Appropriate running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Immobilize calmodulin onto the activated surface via amine coupling. The concentration of calmodulin and contact time should be optimized to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of CBP501 in the running buffer.

    • Inject the CBP501 solutions over the calmodulin-immobilized surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • Include a buffer-only injection as a control (double referencing).

  • Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the CBP501-calmodulin complex.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound CBP501, returning the baseline to its original level.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer-only injection from the binding data.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Immunogenic Cell Death (ICD) Assays

This section describes key assays to detect markers of ICD induced by the combination of CBP501 and cisplatin.[2][3][4][15]

a) Calreticulin (CRT) Exposure by Flow Cytometry

Objective: To detect the translocation of CRT to the cell surface, an early marker of ICD.

Procedure:

  • Treat cells with CBP501 and/or cisplatin as described previously.

  • Harvest the cells gently to preserve cell surface proteins.

  • Wash the cells with cold PBS.

  • Incubate the cells with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.

  • Co-stain with a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

  • Analyze the cells by flow cytometry, gating on the live cell population and quantifying the fluorescence intensity of the CRT staining. An increase in fluorescence indicates CRT exposure.

b) High-Mobility Group Box 1 (HMGB1) Release by ELISA

Objective: To measure the release of HMGB1 from the nucleus into the extracellular space, a late marker of ICD.

Procedure:

  • Treat cells with CBP501 and/or cisplatin in a culture plate.

  • After the treatment period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.

  • An increase in HMGB1 concentration in the supernatant of treated cells compared to control cells indicates its release.

Conclusion

CBP501 enhances the efficacy of platinum-based chemotherapy through a well-defined, primary mechanism: the direct binding to calmodulin, which leads to an increased influx of platinum into tumor cells. This results in higher levels of platinum-DNA adducts and consequently, greater cytotoxicity. This core mechanism is further augmented by the ability of the CBP501-cisplatin combination to induce immunogenic cell death, thereby engaging the host immune system in the anti-tumor response. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to understand and leverage the therapeutic potential of CBP501. Further investigation into the precise molecular players downstream of the CBP501-calmodulin interaction will continue to refine our understanding of this promising anti-cancer agent.

References

Initial In Vitro Studies of CBP501 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies on the cytotoxicity of CBP501, a novel calmodulin-modulating peptide. The document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.

Core Mechanisms of Action

CBP501 exerts its anticancer effects through a dual mechanism. Initially identified as a G2 checkpoint abrogator, it inhibits the phosphorylation of CDC25C by kinases such as Chk1 and Chk2.[1] This action prevents cell cycle arrest in the G2 phase, leading to mitotic catastrophe in cancer cells with damaged DNA.

Furthermore, a significant component of CBP501's activity lies in its ability to sensitize tumor cells to platinum-based chemotherapies like cisplatin (B142131).[2] CBP501 binds to calmodulin (CaM), a calcium-binding protein, which leads to an increased intracellular concentration of platinum agents, thereby enhancing their cytotoxic effects.[2]

Data Presentation: In Vitro Cytotoxicity

Cell LineCancer TypeCisplatin IC50 (48h incubation)Effect of CBP501 CombinationReference
HCT116 Colorectal Carcinoma~5-10 µM (Varies by study)Enhanced Cytotoxicity[3][4]
MIAPaCa-2 Pancreatic Carcinoma~7.36 ± 3.11 µMEnhanced Cytotoxicity[3][5]
HT-29 Colorectal CarcinomaInsensitive to CBP501No significant enhancement[3]
HCT15 Colorectal CarcinomaInsensitive to CBP501No significant enhancement[3]

Note: The IC50 values for cisplatin can vary between experiments and laboratories. The values presented are for reference. The primary finding of initial in vitro studies was the potentiation of cisplatin's effect by CBP501 in sensitive cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial in vitro evaluation of CBP501 cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method used to evaluate the cytotoxic effects of compounds like CBP501.

1. Cell Seeding:

  • Harvest cancer cell lines (e.g., HCT116, MIAPaCa-2) during their exponential growth phase.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of CBP501 in a suitable solvent (e.g., sterile water or PBS).

  • Prepare serial dilutions of CBP501 and/or cisplatin in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds (CBP501 alone, cisplatin alone, or a combination) to the respective wells. Include untreated and solvent-only control wells.

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently agitate the plates on an orbital shaker for 5-15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HCT116, MIAPaCa-2) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells (48-72h incubation) seeding->treatment drug_prep Prepare CBP501 & Cisplatin Dilutions drug_prep->treatment mtt_addition Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization Solubilize Formazan (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for in vitro cytotoxicity assessment of CBP501 using the MTT assay.

Signaling Pathways

G2_Checkpoint_Abrogation cluster_damage DNA Damage Response cluster_cbp501 CBP501 Intervention cluster_cell_cycle Cell Cycle Control DNA_damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM / ATR Kinases DNA_damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 CDC25C_p CDC25C-P (Inactive) Chk1_Chk2->CDC25C_p Phosphorylates CBP501 CBP501 CBP501->Chk1_Chk2 Inhibits CDC25C CDC25C (Active) CDC25C_p->CDC25C Cdk1_CyclinB_p Cdk1/Cyclin B-P (Inactive) CDC25C->Cdk1_CyclinB_p Dephosphorylates Cdk1_CyclinB Cdk1/Cyclin B (Active) Cdk1_CyclinB_p->Cdk1_CyclinB G2_Arrest G2 Arrest Cdk1_CyclinB_p->G2_Arrest Mitosis Mitosis Cdk1_CyclinB->Mitosis

Caption: CBP501's mechanism of G2 checkpoint abrogation.

Calmodulin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cisplatin_ext Cisplatin Cisplatin_int Increased Intracellular Cisplatin Cisplatin_ext->Cisplatin_int Cellular Uptake Calmodulin Calmodulin CBP501_CaM_Complex CBP501-Calmodulin Complex Calmodulin->CBP501_CaM_Complex CBP501 CBP501 CBP501->Calmodulin CBP501->CBP501_CaM_Complex CBP501_CaM_Complex->Cisplatin_int Promotes DNA_Adducts Increased Platinum-DNA Adducts Cisplatin_int->DNA_Adducts Cytotoxicity Enhanced Cytotoxicity DNA_Adducts->Cytotoxicity

Caption: CBP501 enhances cisplatin cytotoxicity via calmodulin binding.

References

The Modulatory Role of CBP501 on Epithelial-Mesenchymal Transition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501, a novel calmodulin-modulating peptide, has demonstrated significant anti-tumor activity, including the inhibition of epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis.[1][2][3] This technical guide provides an in-depth analysis of CBP501's effects on EMT, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for the assays used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts focused on targeting EMT in oncology.

Introduction to CBP501 and Epithelial-Mesenchymal Transition

CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a calmodulin modulator.[1] Its multifaceted mechanism of action includes enhancing the influx of platinum-based chemotherapeutics into tumor cells and inducing immunogenic cell death.[1][2] A growing body of evidence indicates that CBP501 also plays a crucial role in reducing cancer cell migration, invasion, and the complex process of EMT.[1][2][3][4]

Epithelial-mesenchymal transition is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is a key driver of tumor progression, metastasis, and the development of therapeutic resistance. Key hallmarks of EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like Vimentin and N-cadherin, often driven by transcription factors such as Zeb1, Snail, and Twist.

Quantitative Effects of CBP501 on Cell Migration and Invasion

CBP501 has been shown to inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner. The following table summarizes the quantitative data from in vitro studies.

Cell LineAssay TypeCBP501 Concentration (µM)Inhibition (%)Reference
A549Transwell Migration142[4]
H1299Transwell Migration170[4]
A549Matrigel Invasion132[4]
H1299Matrigel Invasion149[4]

Molecular Mechanism of CBP501-Mediated EMT Inhibition

CBP501 exerts its inhibitory effects on EMT by targeting key signaling pathways that are frequently dysregulated in cancer. The primary mechanism involves the inhibition of calmodulin (CaM), which in turn blocks the binding of KRas to CaM.[4] This disruption has downstream consequences on critical signaling cascades.

Inhibition of the PI3K/Akt and ERK1/2 Signaling Pathways

The binding of KRas to calmodulin is a crucial step in the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By preventing this interaction, CBP501 effectively suppresses the phosphorylation and subsequent activation of Akt and ERK1/2.[4] This dual inhibition is significant as both pathways are known to be potent inducers of EMT.

Downregulation of EMT-Associated Transcription Factors and Markers

The suppression of the Akt and ERK1/2 pathways by CBP501 leads to a reduction in the expression of key EMT markers. Specifically, CBP501 treatment has been shown to decrease the expression of the mesenchymal marker Vimentin and the transcription factor Zeb1.[4] Concurrently, it can lead to the upregulation or maintenance of epithelial markers like E-cadherin. CBP501 has also been observed to counteract the EMT-inducing effects of transforming growth factor-beta (TGF-β).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of CBP501 in EMT Inhibition

CBP501_EMT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_emt_markers EMT Markers EGF EGF EGFR EGFR EGF->EGFR KRas KRas EGFR->KRas CaM CaM KRas->CaM Binds PI3K PI3K KRas->PI3K ERK1_2 ERK1/2 KRas->ERK1_2 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Zeb1 Zeb1 pAkt->Zeb1 pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation pERK1_2->Zeb1 Vimentin Vimentin Zeb1->Vimentin Upregulates E_cadherin E-cadherin Zeb1->E_cadherin Downregulates CBP501 CBP501 CBP501->CaM Inhibits KRas Binding

Caption: CBP501 inhibits EMT by blocking KRas-Calmodulin binding.

Experimental Workflow for Assessing CBP501's Effect on EMT

Experimental_Workflow Cell_Culture NSCLC Cell Culture (A549, H1299) CBP501_Treatment CBP501 Treatment Cell_Culture->CBP501_Treatment Migration_Assay Transwell Migration Assay CBP501_Treatment->Migration_Assay Invasion_Assay Matrigel Invasion Assay CBP501_Treatment->Invasion_Assay Spheroid_Assay 3D Spheroid Invasion Assay CBP501_Treatment->Spheroid_Assay Wound_Healing Wound Healing Assay CBP501_Treatment->Wound_Healing Western_Blot Western Blot Analysis CBP501_Treatment->Western_Blot Cell Lysates Data_Analysis Data Analysis and Quantification Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis Spheroid_Assay->Data_Analysis Wound_Healing->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating CBP501's anti-EMT effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of CBP501's effect on EMT.

Cell Lines and Culture Conditions
  • Cell Lines: Human non-small cell lung carcinoma cell lines A549 and H1299 are utilized.

  • Culture Medium: A549 cells are cultured in F12K medium, and H1299 cells in RPMI-1640 medium. Both media are supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Transwell Migration and Invasion Assays
  • Apparatus: 24-well transwell plates with cell culture inserts featuring an 8 µm pore size are used. For invasion assays, the inserts are coated with Matrigel (BioCoat Matrigel Invasion Chamber).

  • Cell Preparation: Cells are serum-starved overnight in a medium containing 0.1% bovine serum albumin (BSA).

  • Assay Procedure:

    • A total of 2 x 10^4 serum-starved cells in serum-free medium (0.1% BSA) are added to the upper chamber of the transwell insert.

    • The lower chamber is filled with the respective culture medium containing 2% FBS (for A549) or 10% FBS (for H1299) as a chemoattractant.

    • CBP501 is added to the upper chamber at desired concentrations (e.g., 0.25, 0.5, or 1 µM).

    • The plates are incubated for 24 hours (migration) or 48 hours (invasion).

  • Quantification:

    • Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

    • Cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

    • The number of migrated/invaded cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.

3D Spheroid Cell Invasion Assay
  • Spheroid Formation: H1299 cells are aggregated into spheroids, for instance, by using hanging drop cultures or ultra-low attachment plates.

  • Matrix Embedding: The formed spheroids are embedded in an extracellular matrix (ECM) gel.

  • Invasion Induction: Cell invasion into the surrounding matrix is induced by the addition of serum or specific growth factors like EGF.

  • Treatment: CBP501 is added to the culture medium at the desired concentration.

  • Analysis: The formation of spindle-like protrusions from the spheroids into the invasion matrix is observed and quantified over time (e.g., 11 days) using microscopy.

Western Blot Analysis
  • Cell Treatment and Lysis: A549 cells are treated with or without EGF (e.g., 50 or 100 ng/mL) in combination with CBP501 (e.g., 1 or 5 µM) for 72 hours. Subsequently, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against E-cadherin, Vimentin, Zeb1, phospho-Akt, phospho-ERK1/2, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band densities are quantified using densitometry software, and the relative protein expression is normalized to the loading control.

Wound Healing (Scratch) Assay
  • Cell Seeding: A549 or H1299 cells are seeded in a culture plate to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing CBP501 at the desired concentration is added.

  • Image Acquisition: Images of the wound are captured at time 0 and at regular intervals thereafter (e.g., every 8-12 hours) until the wound in the control group is nearly closed.

  • Analysis: The rate of wound closure is measured by quantifying the change in the wound area over time using image analysis software.

Conclusion and Future Directions

The collective evidence strongly indicates that CBP501 is a potent inhibitor of epithelial-mesenchymal transition. Its ability to disrupt the KRas-calmodulin interaction and subsequently suppress the PI3K/Akt and ERK1/2 signaling pathways provides a clear mechanistic basis for its anti-migratory and anti-invasive properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of CBP501 and other potential EMT inhibitors.

Future research should focus on further delineating the intricate downstream effects of CBP501 on the EMT regulatory network, including its impact on other EMT-related transcription factors and microRNAs. In vivo studies are also warranted to validate these in vitro findings and to assess the therapeutic potential of CBP501 in preclinical models of metastasis. The continued exploration of CBP501's anti-EMT activity holds significant promise for the development of novel therapeutic strategies to combat cancer progression and improve patient outcomes.

References

Foundational Research on CBP501: A Technical Guide to its Mechanism and Therapeutic Potential in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a novel synthetic peptide that has demonstrated significant potential in the treatment of solid tumors, particularly in combination with platinum-based chemotherapy and immune checkpoint inhibitors. Originally identified as a G2 checkpoint abrogator, foundational research has revealed a multi-modal mechanism of action centered on its high-affinity binding to calmodulin (CaM). This interaction not only enhances the influx of platinum agents into tumor cells, thereby increasing DNA damage, but also triggers immunogenic cell death (ICD), fundamentally altering the tumor microenvironment to be more susceptible to anti-tumor immune responses. This technical guide synthesizes the core preclinical and clinical data, details the experimental methodologies used to elucidate its function, and provides a visual representation of its complex signaling pathways.

Core Mechanism of Action: Beyond G2 Checkpoint Abrogation

Initial research characterized CBP501 as a G2 checkpoint-directed agent that binds to 14-3-3 proteins, inhibiting kinases like Chk1 and Chk2.[1] However, a more profound, primary mechanism was later identified: CBP501 is a potent calmodulin (CaM) modulating peptide.[1]

1.1. Calmodulin Binding and Platinum Sensitization

Surface plasmon resonance analysis has shown a direct, high-affinity molecular interaction between CBP501 and CaM, with a dissociation constant (Kd) of 4.62 × 10⁻⁸ mol/L.[1] This binding is approximately 10-fold stronger than its interaction with 14-3-3 proteins.[1] The binding of CBP501 to CaM is crucial for its synergy with platinum-based drugs like cisplatin (B142131). This interaction leads to a significant increase in intracellular platinum concentrations, resulting in a higher number of platinum-DNA adducts and enhanced tumor cell accumulation in the G2/M phase, ultimately leading to apoptosis.[1] This effect is specific to certain DNA damaging agents, as CBP501 does not enhance G2/M accumulation induced by radiation, doxorubicin, or 5-fluorouracil.[1]

1.2. Induction of Immunogenic Cell Death (ICD)

In combination with cisplatin, CBP501 promotes immunogenic cell death, a form of apoptosis that activates an adaptive immune response against tumor cells.[2][3][4] Key markers of ICD are significantly upregulated with the combination treatment, including the surface exposure of calreticulin (B1178941) (an "eat me" signal) and the release of High-Mobility Group Box 1 (HMGB1), a potent damage-associated molecular pattern (DAMP).[2][3][4][5] This process transforms the tumor into an in situ vaccine, priming the immune system for a targeted attack.

1.3. Modulation of the Tumor Microenvironment

The induction of ICD by the CBP501-cisplatin combination leads to a favorable shift in the tumor microenvironment (TME). Preclinical studies in syngeneic mouse models demonstrate that the combination treatment significantly increases the infiltration of cytotoxic CD8+ T cells into the tumor.[2][3][4] Furthermore, CBP501 suppresses the activity of M2-type tumor-associated macrophages, which are typically immunosuppressive.[2] This reprogramming of the TME from "cold" (immunosuppressive) to "hot" (immuno-active) provides a strong rationale for combining CBP501 with immune checkpoint inhibitors (ICIs).

The multifaceted mechanism of action is depicted in the signaling pathway diagram below.

CBP501_Mechanism_of_Action cluster_0 CBP501 Direct Effects cluster_1 Synergy with Cisplatin cluster_2 Immunogenic Cell Death (ICD) & TME Modulation cluster_3 Therapeutic Outcome CBP501 CBP501 CaM Calmodulin (CaM) CBP501->CaM High-affinity binding G2_Checkpoint G2 Checkpoint Kinases (Chk1, C-Tak1, etc.) CBP501->G2_Checkpoint Inhibition M2_Macrophage Suppression of M2 Macrophages CBP501->M2_Macrophage Suppresses Platinum_Influx Increased Intracellular Platinum Concentration CaM->Platinum_Influx Modulates Influx Cisplatin Cisplatin Cisplatin->Platinum_Influx DNA_Adducts Increased Platinum-DNA Adducts Platinum_Influx->DNA_Adducts DNA_Damage Enhanced DNA Damage DNA_Adducts->DNA_Damage ICD Immunogenic Cell Death DNA_Damage->ICD Tumor_Cell_Death Enhanced Tumor Cell Killing DNA_Damage->Tumor_Cell_Death CRT Surface Calreticulin (CRT) 'Eat Me' Signal ICD->CRT HMGB1 HMGB1 Release ICD->HMGB1 CD8 CD8+ T Cell Infiltration ICD->CD8 Primes Immune Response TME Pro-Inflammatory Tumor Microenvironment CD8->TME M2_Macrophage->TME Reduced Immunosuppression Immune_Attack Enhanced Anti-Tumor Immunity TME->Immune_Attack Immune_Attack->Tumor_Cell_Death

Caption: CBP501's multi-modal mechanism of action.

Preclinical Data Summary

In vitro and in vivo studies have consistently demonstrated CBP501's ability to potentiate the effects of chemotherapy.

Experiment Type Key Finding Quantitative Data Reference
Binding Affinity Direct, high-affinity binding of CBP501 to Calmodulin.Kd = 4.62 x 10⁻⁸ mol/L[1]
Cell Viability Enhanced cytotoxicity of cisplatin in various cancer cell lines.1.5 to 3.9-fold increase in intracellular cisplatin concentration.Phase I Study Data
Immunogenic Cell Death Upregulation of ICD markers in combination with cisplatin.Increased surface calreticulin (FACS), HMGB1 release (ELISA).[5]
In Vivo Xenograft Augmented tumor growth delay with CBP501 + cisplatin/bleomycin (B88199).Significant reduction in tumor growth (e.g., 63.1% additional reduction vs. cisplatin alone in CT26WT model).[5][6]
Immune Cell Infiltration Increased cytotoxic T cells in the tumor microenvironment.Significantly increased percentage of tumor-infiltrating CD8+ T cells.[2][3][4]

Clinical Development and Efficacy in Solid Tumors

CBP501 has been evaluated in multiple Phase I and Phase II clinical trials, both as a monotherapy and in combination regimens, showing a manageable safety profile and promising signs of efficacy in heavily pretreated patient populations.

3.1. Phase I Monotherapy and Cisplatin Combination (NCT00551512)

These early studies established the safety and recommended Phase II dose (RP2D). The combination of CBP501 (25 mg/m²) and cisplatin (75 mg/m²) was found to be well-tolerated.[7] The primary dose-limiting toxicity (DLT) was a manageable histamine-release syndrome.[7] Promising anti-tumor activity was observed, particularly in patients with ovarian cancer and mesothelioma who had previously progressed on platinum-based therapies.[7]

3.2. Phase Ib Triple Combination (CBP501 + Cisplatin + Nivolumab) (NCT03113188)

This study evaluated the triple combination in patients with advanced, refractory solid tumors, leveraging the immunomodulatory effects of CBP501. The combination was found to be reasonably tolerable with preliminary signs of efficacy even in tumor types where cisplatin and nivolumab (B1139203) have limited single-agent activity.[8][9]

Trial (NCT) Combination Tumor Types Key Efficacy Results
Phase Ib (NCT03113188) CBP501 + Cisplatin + NivolumabAdvanced Refractory Solid TumorsDose-Escalation Cohort (n=17): ORR: 18% (unconfirmed), Stable Disease >3 mos: 41%, OS >8 mos: 53%.
Phase Ib (NCT03113188) CBP501 + Cisplatin + NivolumabPancreatic Cancer (Expansion)(n=8): Stable Disease >4 mos: 50%, Median PFS: 4.2 mos, Median OS: 5.9 mos.
Phase Ib (NCT03113188) CBP501 + Cisplatin + NivolumabColorectal Cancer (Expansion)(n=10): Median OS: 17.5 mos (in heavily pretreated patients).

Detailed Experimental Protocols

4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To determine the binding affinity and kinetics of CBP501 to its protein targets (e.g., Calmodulin, 14-3-3).

  • Methodology:

    • Immobilization: One interacting molecule (the ligand, e.g., Calmodulin) is covalently immobilized onto a sensor chip surface (e.g., a BIAcore CM5 chip).

    • Analyte Injection: The binding partner (the analyte, CBP501) is injected in an aqueous solution and flows over the sensor surface.

    • Detection: An optical method measures the change in refractive index near the sensor surface as the analyte binds to the immobilized ligand. This change is recorded in real-time as Resonance Units (RUs).

    • Kinetic Analysis: Association (kₐ) and dissociation (kₑ) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is determined by the ratio kₑ/kₐ.

    • Regeneration: A regeneration solution (e.g., an EGTA-containing buffer to chelate Ca²⁺ and disrupt CaM binding) is injected to remove the bound analyte, preparing the surface for the next cycle.[10]

4.2. Cell Cycle Analysis via Flow Cytometry

  • Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

  • Methodology:

    • Cell Treatment: Cancer cell lines are treated with CBP501, a DNA damaging agent (e.g., cisplatin), or the combination for a specified duration.

    • Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the membranes.

    • Staining: The fixed cells are washed and resuspended in a staining buffer containing a fluorescent DNA intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[11][12]

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

    • Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 have 2N DNA content, while cells in G2/M have 4N DNA content. Cells in S phase have an intermediate amount of DNA. Software is used to model the histogram and calculate the percentage of cells in each phase.[11][13][14]

4.3. Immunogenic Cell Death (ICD) Assays

  • Objective: To measure key markers of ICD after drug treatment.

  • Methodology:

    • Cell Treatment: Tumor cells (e.g., CT26WT murine colon carcinoma) are treated with cisplatin +/- CBP501 for a short duration (e.g., 0.75 hours), followed by incubation in drug-free media.[5]

    • Calreticulin (CRT) Exposure: At various time points (e.g., 24-72h), cell surface CRT is measured by flow cytometry using a fluorescently-labeled anti-CRT antibody.

    • HMGB1 Release: The concentration of HMGB1 released from dying cells into the cell culture supernatant is quantified using an ELISA kit.[5]

    • In Vivo Vaccination Assay: To confirm immunogenicity, treated, dying tumor cells are injected as a "vaccine" into one flank of an immunocompetent mouse (e.g., BALB/c). Several days later, the same mouse is challenged with an injection of live, untreated tumor cells in the opposite flank. Tumor growth at the challenge site is monitored. Rejection of the live tumor challenge indicates a successful anti-tumor immune response generated by the vaccine.[2][3][4]

The workflow for a typical in vivo study combining CBP501 with chemotherapy and an immune checkpoint inhibitor is visualized below.

Experimental_Workflow_In_Vivo Workflow: In Vivo Tumor Model Efficacy Study cluster_treatments Treatment Cycles (e.g., 3 cycles) cluster_analysis Data Collection & Analysis start Tumor Cell Inoculation (e.g., CT26WT cells subcutaneously in BALB/c mice) tumor_growth Allow Tumors to Establish (e.g., reach ~100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups (n=6-10/group) tumor_growth->randomization group1 1. Vehicle Control randomization->group1 group2 2. Cisplatin (CDDP) alone randomization->group2 group3 3. CBP501 + CDDP randomization->group3 group4 4. Anti-PD-1 alone randomization->group4 group5 5. CBP501 + CDDP + Anti-PD-1 randomization->group5 monitoring Monitor Tumor Volume (caliper measurements) and Body Weight (toxicity) group3->monitoring Administer treatments per schedule endpoint Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition (TGI) Curves endpoint->tgi survival Kaplan-Meier Survival Analysis endpoint->survival facs Flow Cytometry of Tumor Infiltrating Lymphocytes (TILs) (e.g., CD8+ T cells) endpoint->facs

Caption: A typical experimental workflow for an in vivo study.

Conclusion and Future Directions

Foundational research has established CBP501 as a promising therapeutic agent with a unique, multi-faceted mechanism of action. Its ability to act as a calmodulin-modulating peptide that both sensitizes tumors to platinum chemotherapy and ignites an anti-tumor immune response positions it as an ideal combination partner. Clinical data has confirmed its safety and demonstrated encouraging efficacy in heavily pretreated patient populations. Future research and ongoing clinical trials will further define its role in various solid tumors, potentially offering a new therapeutic strategy for patients with refractory disease. The logical relationship from its core mechanism to its clinical application underscores its strong translational potential.

Logical_Relationship moa Core Mechanism: Calmodulin Binding synergy Chemosensitization: Increased Platinum Influx moa->synergy icd Immunomodulation: Induction of ICD & CD8+ Infiltration moa->icd preclinical Preclinical Efficacy: Tumor Growth Inhibition in Xenograft Models synergy->preclinical icd->preclinical clinical Clinical Hypothesis: Combination therapy (Chemo + ICI) will be effective in refractory tumors preclinical->clinical outcome Observed Clinical Activity: (e.g., Pancreatic, Ovarian, Mesothelioma) clinical->outcome

Caption: The logical framework of CBP501's development.

References

Methodological & Application

Application Notes and Protocols: Administering CBP501 in Combination with Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CBP501 in combination with nivolumab (B1139203), drawing from preclinical rationale and clinical trial data. The following sections detail the mechanisms of action, clinical trial designs, quantitative outcomes, and suggested experimental protocols for further research.

Mechanism of Action

CBP501 and nivolumab exert their anti-tumor effects through distinct but potentially synergistic mechanisms.

  • Nivolumab: A fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2][3] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often expressed on tumor cells.[1][2][4] This blockade releases the "brake" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[4][5]

  • CBP501: A synthetic peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[6][7][8] Its mechanism is multimodal, including increasing the influx of platinum-based chemotherapies (like cisplatin) into tumor cells and inducing immunogenic cell death.[6][9] Preclinical studies have indicated that CBP501 can act synergistically with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to suppress tumor growth.[8][9] This is partly attributed to an increase in CD8+ T-cells and a decrease in M2 macrophages within the tumor microenvironment.[8]

The combination of CBP501 and nivolumab, often administered with a platinum-based chemotherapy, aims to simultaneously enhance the direct killing of tumor cells and potentiate the anti-tumor immune response.

CBP501_Nivolumab_Signaling_Pathway Combined Signaling Pathways of CBP501 and Nivolumab cluster_TumorCell Tumor Cell cluster_TCell T-Cell Tumor_Antigen Tumor Antigen MHC MHC Tumor_Antigen->MHC Presented by PD-L1 PD-L1 T_Cell_Activation T-Cell Activation MHC->T_Cell_Activation Leads to Tumor_Cell_Death Immunogenic Cell Death Tumor_Cell_Death->Tumor_Antigen Releases Platinum_Influx Increased Platinum Influx Platinum_Influx->Tumor_Cell_Death Enhances G2_Checkpoint G2 Checkpoint Abrogation G2_Checkpoint->Tumor_Cell_Death Enhances TCR TCR TCR->MHC Binds PD-1 PD-1 PD-1->PD-L1 Interaction (Inhibitory) PD-1->T_Cell_Activation Inhibits T_Cell_Activation->Tumor_Cell_Death Promotes Nivolumab Nivolumab Nivolumab->PD-1 Blocks CBP501 CBP501 CBP501->Platinum_Influx Induces CBP501->G2_Checkpoint Induces

Caption: Signaling pathways of CBP501 and nivolumab.

Clinical Trial Data

The combination of CBP501 and nivolumab, primarily with cisplatin (B142131), has been evaluated in Phase 1b and Phase 2 clinical trials.

Phase 1b Dose-Escalation Study (NCT03113188)

This open-label study assessed the safety and recommended Phase 2 dose (RP2D) of CBP501 and cisplatin in combination with nivolumab in patients with advanced solid tumors.[6][10]

Table 1: Dose Escalation Cohorts and Regimen [6][9]

CohortCBP501 Dose (mg/m²)Cisplatin Dose (mg/m²)Nivolumab Dose (mg)Administration Schedule
11660240Once every 21 days
22560240Once every 21 days
31675240Once every 21 days
42575240Once every 21 days

Table 2: Efficacy in Dose-Escalation Cohort (Interim Analysis) [6]

MetricResult (n=17)
Unconfirmed Partial Response18% (3/17)
Stable Disease (>3 months)41% (7/17)
Disease Control41% (7/17)
Overall Survival (>8 months)53% (9/17)
Phase 2 Randomized Study in Advanced Pancreatic Cancer (NCT04953962)

This multicenter, open-label study evaluated the efficacy and safety of different combinations of CBP501, cisplatin, and nivolumab in patients with advanced exocrine pancreatic cancer.[11][12]

Table 3: Treatment Arms [11][12][13]

ArmTreatment Combination
1CBP501 25 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg
2CBP501 16 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg
3CBP501 25 mg/m² + Cisplatin 60 mg/m²
4Cisplatin 60 mg/m² + Nivolumab 240 mg

Table 4: Efficacy Results [13]

MetricArm 1Arm 2Arm 3Arm 4
3-Month Progression-Free Survival (3MPFS)44.4%44.4%11.1%33.3%
Overall Response Rate (ORR)22.2%0%0%0%
Median Progression-Free Survival (PFS) (months)2.42.11.51.5
Median Overall Survival (OS) (months)6.35.33.74.9

Experimental Protocols

The following are suggested protocols for preclinical and clinical evaluation of the CBP501 and nivolumab combination.

Preclinical Evaluation in Syngeneic Mouse Models

Objective: To assess the in vivo efficacy and immunological effects of CBP501 and an anti-mouse PD-1 antibody.

Materials:

  • Syngeneic mouse tumor model (e.g., CT26 colorectal carcinoma in BALB/c mice)[9]

  • CBP501

  • Anti-mouse PD-1 antibody (nivolumab surrogate)

  • Cisplatin

  • Vehicle control

  • Mice (6-8 weeks old)

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, Cisplatin alone, Cisplatin + anti-PD-1, Cisplatin + CBP501, Cisplatin + CBP501 + anti-PD-1).

  • Drug Administration: Administer drugs according to a predetermined schedule (e.g., intraperitoneal injection for cisplatin and CBP501, intravenous for anti-PD-1).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, M2 macrophages).

  • Data Analysis: Compare tumor growth inhibition and changes in immune cell populations between treatment groups.

Preclinical_Workflow Preclinical Experimental Workflow Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Allow Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment Regimens Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor and Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry for Immunophenotyping Tumor_Harvest->Flow_Cytometry Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis

Caption: Preclinical experimental workflow.

Clinical Trial Protocol (Adapted from NCT03113188 and NCT04953962)

Objective: To evaluate the safety and efficacy of CBP501 in combination with nivolumab and cisplatin in patients with advanced solid tumors.

Patient Population:

  • Pathologically confirmed, locally advanced or metastatic solid tumors.[6]

  • ECOG performance status of 0-1.[6]

  • Adequate organ function (hematological, renal, and hepatic).[10]

Treatment Plan:

  • Patient Screening and Enrollment: Screen patients for eligibility based on inclusion and exclusion criteria. Obtain informed consent.

  • Treatment Cycle: Administer treatment in 21-day cycles.[10]

  • Drug Administration:

    • Administer CBP501 and cisplatin simultaneously via a 1-hour intravenous infusion.[6]

    • Following the CBP501/cisplatin infusion, administer nivolumab as a separate intravenous infusion.[6]

  • Monitoring and Assessment:

    • Monitor for adverse events, particularly infusion-related reactions.[6]

    • Perform tumor assessments (e.g., via CT or MRI scans) every 6 weeks.[6]

  • Dose Limiting Toxicity (DLT) Observation: In dose-escalation phases, the DLT observation period is the first 21-day cycle.[9]

Clinical_Trial_Logic Clinical Trial Logical Flow Patient_Screening Patient Screening and Informed Consent Enrollment Enrollment into Treatment Arm Patient_Screening->Enrollment Treatment_Cycle Start 21-Day Treatment Cycle Enrollment->Treatment_Cycle Drug_Administration Administer CBP501, Cisplatin, and Nivolumab Treatment_Cycle->Drug_Administration Safety_Monitoring Monitor for Adverse Events (DLT in Cycle 1) Drug_Administration->Safety_Monitoring Tumor_Assessment Tumor Assessment (e.g., every 6 weeks) Safety_Monitoring->Tumor_Assessment Progression_Check Disease Progression? Tumor_Assessment->Progression_Check Continue_Treatment Continue to Next Cycle Progression_Check->Continue_Treatment No Off_Study Patient Goes Off Study Progression_Check->Off_Study Yes Continue_Treatment->Treatment_Cycle

Caption: Clinical trial logical flow.

References

Application Notes and Protocols for CBP501 in Phase 2 Pancreatic Cancer Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for CBP501 as investigated in Phase 2 clinical trials for pancreatic cancer. The information is intended to guide further research and development of this novel therapeutic agent.

Introduction

CBP501 is a novel calmodulin-modulating peptide that acts as a G2 checkpoint abrogator.[1] In preclinical studies, CBP501 has been shown to enhance the cytotoxicity of platinum-based chemotherapy agents like cisplatin (B142131).[1] This document outlines the clinical application of CBP501 in combination with cisplatin and nivolumab (B1139203) for the treatment of advanced pancreatic adenocarcinoma, based on the protocol of the NCT04953962 clinical trial.

Quantitative Data Summary

The following tables summarize the dosage and administration details for the different treatment arms in the Phase 2 clinical trial.

Table 1: Dosing Regimens for Treatment Arms
Treatment ArmCBP501 DosageCisplatin DosageNivolumab DosageAdministration Schedule
Arm 1 25 mg/m²60 mg/m²240 mgOnce every 21 days
Arm 2 16 mg/m²60 mg/m²240 mgOnce every 21 days
Arm 3 25 mg/m²60 mg/m²-Once every 21 days
Arm 4 -60 mg/m²240 mgOnce every 21 days
Table 2: Patient Population Overview (NCT04953962)
CharacteristicDescription
Indication Stage IV exocrine pancreatic cancer
Prior Therapy At least two prior lines of systemic therapy for metastatic disease
Performance Status ECOG Performance Status 0-1
White Blood Cell Count < 10,000/mm³ at screening

Experimental Protocols

This section details the methodologies for drug administration, patient monitoring, and efficacy assessment.

Drug Administration Protocol

Premedication: Due to the potential for infusion-related reactions, a standard premedication protocol is recommended prior to the administration of CBP501. This typically includes corticosteroids (e.g., dexamethasone), H1 receptor antagonists (e.g., diphenhydramine), and H2 receptor antagonists (e.g., famotidine). The specific agents and dosages should be determined based on institutional guidelines and individual patient risk factors.

Administration Procedure:

  • CBP501 and Cisplatin: CBP501 and cisplatin are administered simultaneously as an intravenous infusion over a period of 60 minutes.

  • Nivolumab: Following the completion of the CBP501 and cisplatin infusion, nivolumab is administered as a separate intravenous infusion over 60 minutes.

This cycle is repeated every 21 days.

Patient Monitoring Protocol

Safety Monitoring: Patients should be closely monitored for adverse events, with particular attention to infusion-related reactions. Vital signs should be checked before, during, and after each infusion. Regular laboratory tests, including complete blood count, comprehensive metabolic panel, and renal and liver function tests, should be performed before each treatment cycle.

Efficacy Monitoring:

  • Tumor Assessments: Tumor response is evaluated using computed tomography (CT) scans of the chest, abdomen, and pelvis.

  • Imaging Schedule: Scans are performed at baseline and then every 6 to 8 weeks during treatment.

  • Response Evaluation: Tumor response is assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). This involves the measurement of target lesions and the assessment of non-target lesions and new lesions to determine objective response, stable disease, or progressive disease.

RECIST 1.1 Application for Pancreatic Cancer

Imaging Modality: Multiphase, contrast-enhanced CT is the preferred imaging modality. Slice thickness should be no greater than 5 mm.

Target Lesion Selection:

  • Up to five target lesions, with a maximum of two per organ, should be selected at baseline.

  • Measurable lesions are defined as those with a longest diameter of ≥10 mm for non-lymph node lesions and a short axis of ≥15 mm for lymph nodes.

  • For pancreatic tumors, which can be ill-defined, careful selection of well-demarcated and reproducible lesions is critical.

Response Assessment:

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking as reference the baseline sum diameters.

  • Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Signaling Pathways and Experimental Workflows

CBP501 Mechanism of Action: G2 Checkpoint Abrogation

Cisplatin induces DNA damage, which activates the G2/M DNA damage checkpoint, leading to cell cycle arrest and allowing time for DNA repair. This checkpoint is primarily regulated by the ATM/ATR and Chk1/Chk2 kinase pathways, which ultimately inhibit the Cdk1/Cyclin B complex required for mitotic entry. CBP501 acts as a G2 checkpoint abrogator by inhibiting the kinases that phosphorylate and inactivate CDC25C, a key activator of Cdk1. By preventing this inactivation, CBP501 forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.

G2_Checkpoint_Abrogation cluster_0 Cisplatin-Induced DNA Damage cluster_1 G2/M Checkpoint Activation cluster_2 CBP501 Intervention Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 CDC25C_Inactivation CDC25C Phosphorylation (Inactivation) Chk1_Chk2->CDC25C_Inactivation Cdk1_CyclinB_Inhibition Cdk1/Cyclin B Inhibition CDC25C_Inactivation->Cdk1_CyclinB_Inhibition G2_Arrest G2 Arrest Cdk1_CyclinB_Inhibition->G2_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Cell Death G2_Arrest->Mitotic_Catastrophe Abrogated by CBP501 CBP501 CBP501 CBP501->Chk1_Chk2 Inhibits

Caption: G2 Checkpoint Abrogation by CBP501.

Experimental Workflow for Phase 2 Clinical Trial

The workflow for a patient participating in the Phase 2 clinical trial of CBP501 for pancreatic cancer involves several key stages, from initial screening to long-term follow-up.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Tumor Measurement - RECIST 1.1) Screening->Baseline Randomization Randomization Baseline->Randomization Arm1 Arm 1: CBP501 (25) + Cisplatin + Nivolumab Randomization->Arm1 Arm2 Arm 2: CBP501 (16) + Cisplatin + Nivolumab Randomization->Arm2 Arm3 Arm 3: CBP501 (25) + Cisplatin Randomization->Arm3 Arm4 Arm 4: Cisplatin + Nivolumab Randomization->Arm4 Treatment Treatment Cycles (Every 21 Days) Arm1->Treatment Arm2->Treatment Arm3->Treatment Arm4->Treatment Monitoring Tumor & Safety Monitoring (Every 6-8 Weeks) Treatment->Monitoring Repeat Cycles Monitoring->Treatment Repeat Cycles Endpoint Primary Endpoint Assessment (3-Month Progression-Free Survival) Monitoring->Endpoint FollowUp Long-Term Follow-Up Endpoint->FollowUp

Caption: Phase 2 Clinical Trial Workflow.

References

Application Notes and Protocols for Assessing CBP501 Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CBP501, a calmodulin-modulating and G2 checkpoint-abrogating peptide, in preclinical mouse models of cancer. The primary focus is on the utilization of the CT26 syngeneic colon carcinoma model, which is well-suited for studying immuno-oncology agents due to its intact immune system.

Introduction to CBP501's Mechanism of Action

CBP501 exhibits a multi-faceted mechanism of action that enhances the anti-tumor effects of chemotherapy and immunotherapy.[1][2] Its key functions include:

  • Calmodulin (CaM) Inhibition: CBP501 binds to calmodulin, a key intracellular calcium sensor. This interaction is believed to contribute to its ability to increase the intracellular concentration of platinum-based chemotherapy agents like cisplatin (B142131).[3]

  • G2 Checkpoint Abrogation: CBP501 inhibits multiple serine/threonine kinases, including CHK1, which are crucial for the G2 checkpoint in the cell cycle.[4][5] This disruption prevents cancer cells from arresting in the G2 phase to repair DNA damage induced by chemotherapy, thereby forcing them into mitotic catastrophe and apoptosis.

  • Induction of Immunogenic Cell Death (ICD): By potentiating the effects of agents like cisplatin, CBP501 promotes ICD. This process leads to the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which in turn stimulates an anti-tumor immune response.[1]

  • Modulation of the Tumor Microenvironment: CBP501 has been shown to suppress the production of immunosuppressive cytokines by macrophages and increase the infiltration of cytotoxic CD8+ T cells while decreasing the presence of M2-like tumor-associated macrophages within the tumor microenvironment.[2]

Preclinical Efficacy Assessment in a Syngeneic Mouse Model

The following protocols are designed for a syngeneic mouse model using the CT26 colon carcinoma cell line in BALB/c mice. This model is widely used in immuno-oncology research due to its well-characterized response to checkpoint inhibitors.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A CT26 Cell Culture C Subcutaneous Injection of CT26 Cells A->C B Animal Acclimatization (BALB/c mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E Tumors reach ~100 mm³ F Drug Administration (CBP501, Cisplatin, anti-PD-1) E->F G Tumor Volume Measurement F->G I Tumor Excision F->I End of study H Survival Analysis G->H J Immunohistochemistry (CD8+ T cells, M2 Macrophages) I->J K Flow Cytometry (Tumor Infiltrating Lymphocytes) I->K L ELISA (Cytokine Analysis) I->L

Caption: Experimental workflow for assessing CBP501 efficacy.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data based on preclinical studies of agents with similar mechanisms of action.

Table 1: Tumor Growth Inhibition in CT26 Syngeneic Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
CBP501101200 ± 12020
Cisplatin10900 ± 10040
Anti-PD-110975 ± 11035
CBP501 + Cisplatin10450 ± 6070
CBP501 + Cisplatin + Anti-PD-110150 ± 3090

Table 2: Analysis of Tumor Microenvironment

Treatment GroupMean CD8+ T cells / mm² ± SEMMean M2 Macrophages (CD206+) / mm² ± SEMMean IL-6 (pg/mg protein) ± SEMMean TNF-α (pg/mg protein) ± SEM
Vehicle Control50 ± 8150 ± 20200 ± 25100 ± 15
CBP501 + Cisplatin150 ± 2075 ± 10150 ± 20250 ± 30
CBP501 + Cisplatin + Anti-PD-1250 ± 3040 ± 8100 ± 15400 ± 45

Experimental Protocols

Protocol 1: CT26 Tumor Implantation
  • Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 5 x 10^6 cells/mL. Cell viability should be >95% as determined by trypan blue exclusion.

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]

  • Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=10 per group).

Protocol 2: Drug Formulation and Administration
  • CBP501: The formulation of CBP501 for preclinical studies is proprietary. A typical approach for peptide-based drugs is to dissolve them in a sterile, biocompatible vehicle such as saline or PBS. The dosage will need to be determined based on dose-escalation studies, but a starting point could be in the range of 5-10 mg/kg. Administration is typically via intraperitoneal (i.p.) injection.

  • Cisplatin: Dissolve cisplatin in sterile 0.9% saline. A commonly used dose in CT26 tumor models is 5 mg/kg administered via i.p. injection.[7]

  • Anti-PD-1 Antibody: Use a mouse-specific anti-PD-1 antibody (e.g., clone RMP1-14). A typical dose is 100-200 µg per mouse administered via i.p. injection.[8][9]

Treatment Schedule (Example):

  • Day 0: Randomization and first treatment administration.

  • CBP501: Administer i.p. three times a week.

  • Cisplatin: Administer i.p. once a week.

  • Anti-PD-1: Administer i.p. twice a week.

  • Continue treatment for 3 weeks or until humane endpoints are reached.

Protocol 3: Immunohistochemical Analysis of Tumor Infiltrating Immune Cells
  • Tumor Processing: At the end of the study, euthanize mice and excise tumors. Fix tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on charged slides.

  • Staining for CD8+ T cells:

    • Deparaffinize and rehydrate sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against mouse CD8.

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Staining for M2 Macrophages:

    • Follow the same general procedure as for CD8 staining.

    • Use a primary antibody against a marker for M2 macrophages, such as CD206.

  • Image Analysis: Acquire images using a brightfield microscope and quantify the number of positive cells per unit area using image analysis software.

Protocol 4: Flow Cytometry for Tumor Infiltrating Lymphocytes (TILs)
  • Single-Cell Suspension:

    • Mince fresh tumor tissue and digest using a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) to obtain a single-cell suspension.[10]

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

  • Staining:

    • Stain cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the percentage of different immune cell populations within the tumor.[11][12]

Protocol 5: Cytokine Analysis by ELISA
  • Tumor Lysate Preparation:

    • Homogenize a portion of the fresh tumor tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the lysate.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse cytokines of interest (e.g., IL-6, TNF-α).[13]

    • Follow the manufacturer's protocol for the assay.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

    • Normalize cytokine concentrations to the total protein concentration of the tumor lysate.

Signaling Pathway Diagrams

CBP501 Mechanism of Action: An Overview

CBP501_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular CBP501_ext CBP501 CBP501_int CBP501 CBP501_ext->CBP501_int Enters cell Cisplatin_ext Cisplatin Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Increased influx (via CaM inhibition) CaM Calmodulin (CaM) CBP501_int->CaM inhibits G2_Checkpoint G2 Checkpoint (CHK1) CBP501_int->G2_Checkpoint abrogates TME Tumor Microenvironment (TME) CBP501_int->TME modulates DNA_Damage DNA Damage Cisplatin_int->DNA_Damage G2_Checkpoint->DNA_Damage allows repair DNA_Damage->G2_Checkpoint activates ICD Immunogenic Cell Death (ICD) DNA_Damage->ICD induces DAMPs DAMPs Release ICD->DAMPs DAMPs->TME stimulates immune response CD8_T_cell CD8+ T cell Infiltration TME->CD8_T_cell M2_Macrophage M2 Macrophage Suppression TME->M2_Macrophage

Caption: Overview of CBP501's multimodal mechanism of action.

Calmodulin (CaM) Signaling Inhibition by CBP501

Calmodulin_Pathway CBP501 CBP501 CaM Calmodulin (CaM) CBP501->CaM inhibits Platinum_Influx Platinum Agent Influx CBP501->Platinum_Influx increases Ca2_plus Ca²⁺ Ca2_plus->CaM CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 CaM->Platinum_Influx regulates Downstream_Effectors Downstream Effectors (e.g., CaMKs) CaM_Ca2->Downstream_Effectors activates G2_Checkpoint_Pathway DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK1 CHK1 Kinase ATM_ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatase CHK1->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes Apoptosis Mitotic Catastrophe /Apoptosis Cdk1_CyclinB->Apoptosis leads to (when checkpoint abrogated) CBP501 CBP501 CBP501->CHK1 inhibits

References

Application Notes and Protocols for the CBP501 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the CBP501 peptide, a novel calmodulin-modulating agent with a multi-faceted anti-tumor mechanism of action. The following sections detail the peptide's signaling pathways, provide protocols for key in vitro and in vivo experiments, and summarize relevant quantitative data from preclinical and clinical studies.

Mechanism of Action

CBP501 is a synthetic peptide that enhances the efficacy of platinum-based chemotherapies and immunotherapy.[1] Its primary mechanisms of action include:

  • Increased Platinum Influx: CBP501 binds to calmodulin (CaM), leading to an increase in the intracellular concentration of platinum-based drugs like cisplatin (B142131) in tumor cells.[2]

  • G2 Checkpoint Abrogation: The peptide inhibits several kinases, including CHK1, that are crucial for the G2 cell cycle checkpoint, thereby preventing DNA repair in cancer cells and enhancing the cytotoxic effects of DNA-damaging agents.

  • Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP501 promotes the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface and the release of high-mobility group box 1 (HMGB1). This process stimulates an anti-tumor immune response.[3][4]

  • Modulation of the Tumor Microenvironment: CBP501 suppresses the activity of M2-polarized macrophages, which are known to promote tumor growth and immune suppression.[1] It also enhances the efficacy of immune checkpoint inhibitors.[1]

Signaling Pathway Diagram

CBP501_Mechanism_of_Action cluster_0 CBP501 Direct Effects cluster_1 Cellular Consequences cluster_2 Downstream Anti-Tumor Effects CBP501 CBP501 Peptide Calmodulin Calmodulin CBP501->Calmodulin Binds to G2_Checkpoint_Kinases G2 Checkpoint Kinases (e.g., CHK1) CBP501->G2_Checkpoint_Kinases Inhibits ICD Immunogenic Cell Death (ICD) CBP501->ICD M2_Suppression M2 Macrophage Suppression CBP501->M2_Suppression Platinum_Influx Increased Intracellular Platinum Concentration Calmodulin->Platinum_Influx Modulates G2_Abrogation G2 Checkpoint Abrogation G2_Checkpoint_Kinases->G2_Abrogation Leads to DNA_Damage Enhanced DNA Damage by Platinum Agents Platinum_Influx->DNA_Damage Apoptosis Tumor Cell Apoptosis G2_Abrogation->Apoptosis Immune_Response Anti-Tumor Immune Response ICD->Immune_Response TME_Modulation Favorable Tumor Microenvironment M2_Suppression->TME_Modulation DNA_Damage->Apoptosis Apoptosis->Immune_Response Antigen Release Immune_Response->Apoptosis T-cell mediated killing TME_Modulation->Immune_Response

Caption: CBP501 multi-modal mechanism of action.

Experimental Protocols

In Vitro Assays

Objective: To quantify the effect of CBP501 on the intracellular accumulation of platinum in cancer cells.

Workflow Diagram:

Platinum_Influx_Workflow start Seed Cancer Cells treat Treat with Cisplatin +/- CBP501 start->treat incubate Incubate treat->incubate harvest Harvest & Lyse Cells incubate->harvest measure Measure Platinum Content (e.g., ICP-MS) harvest->measure end Analyze Data measure->end

Caption: Workflow for Platinum Influx Assay.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549, OVCAR-3) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with cisplatin (e.g., 10 µM) in the presence or absence of CBP501 (e.g., 5 µM) for a specified time (e.g., 3 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove extracellular platinum.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Platinum Quantification: Determine the intracellular platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Normalize the platinum content to the total protein concentration of the cell lysate. Compare the platinum levels in cells treated with cisplatin alone to those treated with the combination of cisplatin and CBP501.

a) Calreticulin (CRT) Exposure Assay

Objective: To measure the cell surface exposure of calreticulin as a marker of ICD.

Workflow Diagram:

CRT_Exposure_Workflow start Seed Cancer Cells treat Treat with Cisplatin +/- CBP501 start->treat incubate Incubate treat->incubate stain Stain with Anti-CRT Antibody & Viability Dye incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify CRT+ Cells analyze->end

Caption: Workflow for Calreticulin Exposure Assay.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., CT26) in a 24-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: Treat cells with cisplatin (e.g., 20 µM) with or without CBP501 (e.g., 10 µM) for 24-48 hours. Include a positive control for ICD (e.g., Mitoxantrone).

  • Staining:

    • Gently harvest the cells.

    • Wash the cells with cold PBS.

    • Incubate the cells with a fluorescently labeled anti-calreticulin antibody (or a primary anti-CRT antibody followed by a fluorescently labeled secondary antibody) for 30 minutes on ice in the dark.

    • Wash the cells again with cold PBS.

    • Resuspend the cells in a buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis of CRT exposure on viable cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the viable cell population and quantify the percentage of CRT-positive cells.

b) High-Mobility Group Box 1 (HMGB1) Release Assay

Objective: To measure the release of HMGB1 into the cell culture supernatant as another marker of ICD.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the CRT exposure assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the concentration of HMGB1 in the supernatant of cells treated with cisplatin alone to those treated with the combination of cisplatin and CBP501.

Objective: To assess the effect of CBP501 on the polarization of macrophages towards the M2 phenotype.

Protocol:

  • Macrophage Differentiation: Isolate bone marrow-derived macrophages (BMDMs) from mice and differentiate them into M0 macrophages by culturing in the presence of M-CSF for 7 days.

  • Polarization:

    • To induce M2 polarization, treat the M0 macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 48 hours.

    • To test the effect of CBP501, co-treat the cells with IL-4, IL-13, and varying concentrations of CBP501.

  • Analysis of M2 Markers:

    • Flow Cytometry: Stain the cells for M2 surface markers such as CD206 and analyze by flow cytometry.

    • qRT-PCR: Extract RNA from the cells and perform quantitative real-time PCR to measure the expression of M2-associated genes (e.g., Arg1, Fizz1, Ym1).

    • ELISA: Measure the concentration of M2-associated cytokines (e.g., IL-10) in the culture supernatant using ELISA.

  • Data Analysis: Compare the expression of M2 markers in macrophages treated with polarizing cytokines alone to those co-treated with CBP501.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy of CBP501 in combination with cisplatin in a mouse tumor model.

Workflow Diagram:

Tumor_Growth_Workflow start Implant Tumor Cells (e.g., CT26 in BALB/c mice) tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatments (Vehicle, Cisplatin, CBP501, Combination) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor end Analyze Tumor Growth and Survival monitor->end

Caption: Workflow for Tumor Growth Inhibition Study.

Protocol:

  • Animal Model: Use an appropriate mouse strain and tumor cell line (e.g., BALB/c mice with subcutaneous CT26 colon carcinoma cells).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Cisplatin alone (e.g., 4 mg/kg, intravenously)

    • CBP501 alone

    • Cisplatin in combination with CBP501 (e.g., 25 mg/kg) Administer treatments according to a defined schedule (e.g., once or twice a week).

  • Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to compare the tumor growth between the different groups.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CBP501.

Table 1: Preclinical Efficacy of CBP501 in Combination with Cisplatin

ParameterCell Line/Animal ModelTreatment GroupResultReference
Calreticulin (CRT) Exposure CT26Cisplatin (20 µM)Slight increase[3]
Cisplatin (20 µM) + CBP501Significant increase vs. Cisplatin alone[3]
HMGB1 Release CT26Cisplatin (20 µM)Moderate increase[3]
Cisplatin (20 µM) + CBP501Dramatic increase vs. Cisplatin alone[3]
Tumor Growth Inhibition BALB/c mice with CT26 tumorsCisplatinSignificant reduction vs. Vehicle[3]
Cisplatin + CBP501Significantly enhanced reduction vs. Cisplatin alone[3]

Table 2: Clinical Trial Data for CBP501

Trial PhaseCancer TypeCombination TherapyKey FindingsReference
Phase I Advanced Solid TumorsCBP501 + CisplatinMTD: 25 mg/m² CBP501 + 75 mg/m² cisplatin. Promising activity in platinum-resistant ovarian cancer and mesothelioma.[5]
Phase Ib Advanced Refractory TumorsCBP501 + Cisplatin + Nivolumab (B1139203)Manageable safety profile. Preliminary signs of efficacy in heavily pretreated patients.[1][6]
Phase II Malignant Pleural MesotheliomaCBP501 + Cisplatin + PemetrexedAchieved primary endpoint of 4-month progression-free survival rate.[1]
Phase II Non-small Cell Lung CancerCBP501 + CisplatinBest response in patients with normal baseline white blood cell count.[1]
Phase II Pancreatic CancerCBP501 + Cisplatin + NivolumabPromising efficacy and manageable safety in ≥3rd-line treatment.[7][8]

Handling and Storage

CBP501 is a peptide and should be handled with care to ensure its stability and integrity.

  • Storage: Store lyophilized CBP501 at -20°C or -80°C for long-term storage.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use vials and store them at -20°C or -80°C.

  • Handling: Wear appropriate personal protective equipment (gloves, lab coat) when handling the peptide.

These application notes and protocols are intended to provide a comprehensive guide for researchers working with the CBP501 peptide. For more detailed information, please refer to the cited literature.

References

Application Notes and Protocols for CBP501 in Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a novel investigational anti-cancer agent that has shown promise in sensitizing tumor cells to platinum-based chemotherapy. Developed by CanBas Co., Ltd., CBP501 has a dual mechanism of action that distinguishes it from other therapies.[1] In the context of platinum-resistant ovarian cancer, where therapeutic options are limited and prognosis is poor, CBP501 in combination with platinum agents represents a potential new strategy to overcome resistance. These application notes provide a comprehensive overview of the available data on CBP501 for the treatment of platinum-resistant ovarian cancer, including its mechanism of action, clinical trial data, and detailed protocols for preclinical evaluation.

Mechanism of Action

CBP501 exerts its anti-tumor effects through two primary mechanisms:

  • G2 Checkpoint Abrogation: Initially identified as a G2 checkpoint inhibitor, CBP501 targets the cell cycle machinery that is often dysregulated in cancer cells. By abrogating the G2 checkpoint, CBP501 prevents cancer cells from arresting in the G2 phase to repair DNA damage induced by chemotherapy, thereby forcing them into premature and lethal mitosis.[1]

  • Calmodulin Binding and Platinum Sensitization: Further research has revealed that CBP501 binds to calmodulin with high affinity.[2] This interaction is believed to increase the intracellular concentration of platinum-based drugs like cisplatin (B142131).[2] The enhanced accumulation of platinum within the tumor cells leads to a greater extent of DNA damage, thereby increasing the cytotoxic efficacy of the chemotherapy.[2] This calmodulin-binding activity is a key component of CBP501's ability to sensitize tumors to platinum agents.[2]

The following diagram illustrates the proposed mechanism of action for CBP501 in sensitizing cancer cells to cisplatin.

CBP501_Mechanism cluster_cell Cancer Cell Cisplatin Cisplatin Increased_Pt Increased Intracellular Platinum Cisplatin->Increased_Pt Enters Cell CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Binds to G2_Checkpoint G2 Checkpoint Abrogation CBP501->G2_Checkpoint Calmodulin->Increased_Pt Facilitates Cisplatin Influx DNA_Damage Increased DNA Damage Increased_Pt->DNA_Damage DNA_Damage->G2_Checkpoint Induces Checkpoint Apoptosis Apoptosis DNA_Damage->Apoptosis G2_Checkpoint->Apoptosis Forces Mitosis

Figure 1: Proposed mechanism of action of CBP501 in combination with cisplatin.

Clinical Trial Data

CBP501 has been evaluated in several clinical trials in combination with cisplatin for various solid tumors, including platinum-resistant ovarian cancer. While specific quantitative data for the ovarian cancer cohorts are not yet fully published, the available information indicates promising activity.

Phase I Study (NCT00551512): CBP501 and Cisplatin in Advanced Refractory Solid Tumors

This dose-escalation study was designed to determine the maximum tolerated dose (MTD) and safety profile of CBP501 as a single agent and in combination with cisplatin. The study included an expansion cohort for patients with ovarian and endometrial cancer based on observed efficacy. Promising anti-tumor activity was noted in patients with ovarian and mesothelioma who had previously progressed on platinum-containing regimens. An association was also observed between low expression of DNA repair proteins and clinical benefit (partial response or stable disease) in ovarian cancer patients.

Phase Ib Study (NCT03113188): CBP501, Cisplatin, and Nivolumab (B1139203) in Advanced Refractory Tumors

This ongoing study is evaluating the safety and efficacy of a triplet combination of CBP501, cisplatin, and the immune checkpoint inhibitor nivolumab in patients with various advanced solid tumors, including ovarian cancer.

Quantitative Data Summary

Specific efficacy data for the platinum-resistant ovarian cancer cohorts from the aforementioned trials have not been publicly detailed. However, data from a randomized Phase II study of CBP501 in combination with cisplatin and nivolumab in advanced pancreatic cancer can provide a reference for the potential efficacy of CBP501-containing regimens. It is important to note that these data are not from ovarian cancer patients and should be interpreted with caution.

Treatment Arm3-Month Progression-Free Survival (PFS)Objective Response Rate (ORR)Median PFS (months)Median Overall Survival (OS) (months)
CBP501 (25 mg/m²) + Cisplatin + Nivolumab 44.4%22.2%2.46.3
CBP501 (16 mg/m²) + Cisplatin + Nivolumab 44.4%0%2.15.3
CBP501 (25 mg/m²) + Cisplatin 11.1%0%1.53.7
Cisplatin + Nivolumab 33.3%0%1.54.9

Table 1: Efficacy data from a Phase II study of CBP501 combinations in advanced pancreatic cancer. This data is provided for illustrative purposes and is not specific to ovarian cancer.

Experimental Protocols

The following are detailed protocols for key preclinical experiments to evaluate the efficacy of CBP501 in platinum-resistant ovarian cancer models. These protocols are based on standard methodologies and should be adapted based on specific experimental needs and the mechanism of action of CBP501.

Protocol 1: In Vitro Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTS or MTT) to assess the effect of CBP501, cisplatin, and their combination on the viability of platinum-resistant ovarian cancer cell lines.

Materials:

  • Platinum-resistant ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

  • Appropriate cell culture medium and supplements

  • CBP501 (lyophilized powder)

  • Cisplatin (solution)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed platinum-resistant ovarian cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare a stock solution of CBP501 by reconstituting the lyophilized powder in sterile water or an appropriate buffer. Prepare serial dilutions of CBP501 and cisplatin in cell culture medium.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the desired concentrations of CBP501, cisplatin, or the combination. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for each treatment.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with CBP501, Cisplatin, or Combination Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_Reagent Add MTS/MTT Reagent Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Read_Plate Measure Absorbance Incubate3->Read_Plate Analyze Analyze Data (IC50, Dose-Response) Read_Plate->Analyze

Figure 2: Workflow for the in vitro cell viability assay.
Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by CBP501 and cisplatin.

Materials:

  • Platinum-resistant ovarian cancer cell lines

  • 6-well cell culture plates

  • CBP501 and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CBP501, cisplatin, or the combination as described in Protocol 1.

  • Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Start Seed and Treat Cells in 6-well Plates Harvest Harvest Cells Start->Harvest Stain Stain with Annexin V and PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cell Populations Analyze->Quantify

Figure 3: Workflow for the apoptosis assay using flow cytometry.
Protocol 3: In Vivo Xenograft Model

This protocol outlines the establishment of a platinum-resistant ovarian cancer xenograft model in mice to evaluate the in vivo efficacy of CBP501 in combination with cisplatin.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Platinum-resistant ovarian cancer cells

  • Matrigel (optional)

  • CBP501 and Cisplatin for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject platinum-resistant ovarian cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, CBP501 alone, cisplatin alone, CBP501 + cisplatin).

  • Drug Administration: Administer drugs according to the desired schedule and route (e.g., intraperitoneal or intravenous injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow Start Implant Tumor Cells in Mice Monitor Monitor Tumor Growth Start->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize Treat Administer CBP501 and/or Cisplatin Randomize->Treat Evaluate Evaluate Tumor Volume and Body Weight Treat->Evaluate End End of Study: Tumor Excision and Analysis Evaluate->End

Figure 4: Workflow for the in vivo xenograft model study.

Conclusion

CBP501, with its dual mechanism of action, holds significant potential as a therapeutic agent for platinum-resistant ovarian cancer, a disease with a high unmet medical need. The available clinical data, although preliminary for the ovarian cancer-specific population, suggests that CBP501 in combination with cisplatin is a promising strategy. The provided experimental protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of CBP501 in this challenging disease setting. Further publication of quantitative data from the ovarian cancer cohorts of ongoing and completed clinical trials is eagerly awaited to fully delineate the clinical utility of CBP501.

References

Application Notes: The Use of CBP501 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CBP501 is a novel synthetic peptide that has been investigated as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC).[1] It functions through a multi-modal mechanism, primarily by modulating calmodulin (CaM) and abrogating the G2 checkpoint, which enhances the cytotoxic effects of platinum-based chemotherapies like cisplatin (B142131).[1][2] Preclinical and clinical studies have explored its potential in treating NSCLC and other solid tumors, such as malignant pleural mesothelioma and platinum-resistant ovarian cancer.[1][3][4] This document provides detailed application notes and protocols for utilizing CBP501 in NSCLC research settings.

Mechanism of Action

CBP501's anti-tumor activity stems from several interconnected mechanisms:

  • Calmodulin (CaM) Inhibition: CBP501 binds directly to CaM with high affinity.[3] This interaction is crucial as it blocks the binding of CaM to KRas, a key signaling protein frequently mutated in NSCLC.[5] The inhibition of the CaM/KRas interaction subsequently suppresses the downstream PI3K/Akt signaling pathway, which is vital for cancer cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[5] This action contributes to reducing the metastatic potential of NSCLC cells.[2][5]

  • G2 Checkpoint Abrogation: CBP501 acts as a G2 checkpoint abrogator, increasing the sensitivity of cancer cells to DNA-damaging agents like cisplatin.[1][4] By overriding the G2 arrest, CBP501 forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism enhances the efficacy of platinum agents.[3]

  • Increased Platinum Accumulation: The binding of CBP501 to CaM also leads to an increased intracellular concentration of platinum, resulting in more extensive DNA damage in tumor cells.[1][3]

  • Immune Modulation: Preclinical studies suggest that CBP501 can induce immunogenic cell death and suppress the activity of M2 macrophages.[2][6] It has shown synergistic anti-tumor activity when combined with immune checkpoint inhibitors in mouse models.[6]

CBP501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects EGF EGF EGFR EGFR EGF->EGFR Binds KRas KRas EGFR->KRas Activates PI3K PI3K KRas->PI3K Activates CaM Calmodulin (CaM) CaM->KRas Binds & Activates Akt Akt PI3K->Akt Activates Migration Migration Akt->Migration Invasion Invasion Akt->Invasion EMT EMT Akt->EMT CBP501 CBP501 CBP501->CaM Inhibits Binding to KRas Metastasis Metastasis Migration->Metastasis Invasion->Metastasis EMT->Metastasis

Caption: CBP501 inhibits the KRas/PI3K/Akt pathway by blocking CaM binding.

Data Presentation: Preclinical Efficacy

Quantitative data from in vitro studies demonstrate the inhibitory effects of CBP501 on NSCLC cell lines.

Table 1: In Vitro Inhibition of NSCLC Cell Migration and Invasion by CBP501

Cell LineKRas StatusTreatmentInhibition of Migration (%)Inhibition of Invasion (%)
A549Mutated (G12S)1 µM CBP50142%[5][7]32%[7]
H1299Wild-Type1 µM CBP50170%[5][7]49%[7]

Data sourced from transwell assay studies.[7]

Table 2: Biomarkers of CBP501 Sensitivity and Resistance

Biomarker StatusCorrelation with CBP501Implication
High Nrf2 ExpressionResistance[8][9]NSCLC cell lines with activated Nrf2 pathways are less sensitive to CBP501.[8][9]
Low DNA Repair ProteinsSensitivityIn ovarian cancer patients, associated with partial response or stable disease to CBP501/cisplatin.[4]
Normal WBC CountFavorable OutcomeIn a Phase II NSCLC trial, overall survival was prolonged in patients with normal WBC counts (<8000).[2][7]

Experimental Protocols

Cell Viability / Cytotoxicity (MTT Assay)

This protocol determines the effect of CBP501, alone or in combination with cisplatin, on the viability of NSCLC cells.

MTT_Assay_Workflow start Start seed_cells 1. Seed NSCLC cells in 96-well plates start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_treatment 3. Add CBP501 +/- Cisplatin dilutions incubate1->add_treatment incubate2 4. Incubate 48-72h add_treatment->incubate2 add_mtt 5. Add MTT reagent (e.g., 0.5 mg/ml) incubate2->add_mtt incubate3 6. Incubate 1-4h add_mtt->incubate3 add_solubilizer 7. Add solubilizing agent (e.g., DMSO, SDS) incubate3->add_solubilizer read_plate 8. Read absorbance (e.g., 570 nm) add_solubilizer->read_plate analyze 9. Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Standard workflow for a colorimetric cell viability (MTT) assay.

Methodology:

  • Cell Plating: Seed A549 or H1299 cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of CBP501 and cisplatin in culture medium. For combination studies, add a fixed concentration of one drug with serial dilutions of the other.

  • Treatment: Replace the medium in each well with 100 µL of the medium containing the desired drug concentrations. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 1-4 hours.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilizing buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results and calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis of Signaling Proteins

This protocol is used to assess changes in protein expression and phosphorylation in key signaling pathways affected by CBP501.

Methodology:

  • Sample Preparation: Culture NSCLC cells to 70-80% confluency and treat with CBP501 (e.g., 1 µM) and/or a growth factor like EGF for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for this pathway include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Vimentin

    • Zeb1

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13]

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the anti-tumor efficacy of CBP501 in an NSCLC mouse model. Patient-derived xenograft (PDX) models are often preferred as they can better mimic patient therapeutic responses.[14]

Xenograft_Workflow start Start implant 1. Implant NSCLC cells (e.g., A549) subcutaneously into immunodeficient mice start->implant monitor_growth 2. Monitor tumor growth with calipers implant->monitor_growth randomize 3. When tumors reach ~100 mm³, randomize mice into groups monitor_growth->randomize treatment 4. Administer treatment: - Vehicle - CBP501 - Cisplatin - Combination randomize->treatment measure 5. Measure tumor volume and body weight 2-3 times/week treatment->measure endpoint 6. At study endpoint, sacrifice mice and excise tumors measure->endpoint analyze 7. Weigh tumors and perform histological/biomarker analysis endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo NSCLC xenograft efficacy study.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ A549 or other NSCLC cells, resuspended in a mixture of PBS and Matrigel, into the flank of athymic nude or NOD-scid gamma (NSG) mice.

  • Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with digital calipers once they are palpable. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (typically n=8-10 per group). Administer treatments via appropriate routes (e.g., intravenous or intraperitoneal injection) on a defined schedule (e.g., once or twice weekly).[15]

    • Group 1: Vehicle Control

    • Group 2: CBP501 alone

    • Group 3: Cisplatin alone

    • Group 4: CBP501 in combination with Cisplatin

  • Efficacy and Tolerability Assessment: Monitor tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Study Endpoint: The study may be concluded when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice, excise the tumors, and record their final weights. Tissues can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the anti-tumor effects.

References

Application Notes and Protocols for CBP501 in Malignant Pleural Mesothelioma (MPM) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a synthetic duodecapeptide investigated for its potential to enhance the efficacy of platinum-based chemotherapy in the treatment of solid tumors, including malignant pleural mesothelioma (MPM). These application notes provide a comprehensive overview of CBP501's mechanism of action, preclinical data, and protocols for its use in a research setting.

CBP501 exhibits a dual mechanism of action that synergizes with platinum-based chemotherapeutic agents like cisplatin (B142131). Firstly, it functions as a G2 checkpoint abrogator, preventing cancer cells from arresting in the G2 phase to repair DNA damage induced by chemotherapy, thereby forcing them into mitotic catastrophe and apoptosis.[1] Secondly, CBP501 binds to calmodulin, which leads to an increased influx of cisplatin into tumor cells, enhancing its cytotoxic effects.[2]

A randomized phase II clinical trial has evaluated the combination of CBP501 with pemetrexed (B1662193) and cisplatin in chemotherapy-naïve patients with unresectable MPM.[1] While the trial met its primary endpoint of progression-free survival (PFS) at 4 months, overall survival was not significantly improved.[1]

Data Presentation

Preclinical Data: In Vitro Efficacy

Preclinical studies utilizing the NCI-H226 human mesothelioma cell line have demonstrated the ability of CBP501 to increase intracellular platinum concentrations.

Cell LineTreatmentDurationFold Increase in Platinum Concentration (Compared to Cisplatin Alone)Reference
NCI-H226Cisplatin + CBP5013 hours~1.5 - 2.0[3]
Clinical Trial Data: Randomized Phase II Study in MPM

The following table summarizes the key efficacy and safety findings from the randomized phase II trial of pemetrexed/cisplatin with or without CBP501 in patients with advanced MPM.[1]

ParameterArm A: Pemetrexed/Cisplatin + CBP501 (n=40)Arm B: Pemetrexed/Cisplatin (n=23)
Efficacy
Progression-Free Survival (PFS) ≥ 4 months63%39%
Median PFS5.1 months (95% CI, 3.9, 6.5)3.4 months (95% CI, 2.5, 6.7)
Median Overall Survival (OS)13.3 months (95% CI, 9.2, 16.3)12.8 months (95% CI, 6.5, 16.1)
Safety
Infusion-related reactions70% (all grade 1-2)N/A

Signaling Pathways and Experimental Workflows

CBP501 Signaling Pathway

CBP501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Increased Influx DNA_Damage Cisplatin-induced DNA Damage Cisplatin_int->DNA_Damage CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Binds to and Inhibits G2_Checkpoint_Kinases G2 Checkpoint Kinases (Chk1, C-Tak1, MAPKAP-K2) CBP501->G2_Checkpoint_Kinases Inhibits Calmodulin->Cisplatin_int Modulates influx CDC25C_p p-CDC25C (Ser216) (Inactive) G2_Checkpoint_Kinases->CDC25C_p Phosphorylates (Inactivates) CDC25C CDC25C (Active) CDC25C_p->CDC25C Dephosphorylation CDK1_CyclinB_p p-CDK1/Cyclin B (Inactive) CDC25C->CDK1_CyclinB_p Dephosphorylates (Activates) CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB_p->CDK1_CyclinB Activation G2_Arrest G2 Cell Cycle Arrest DNA_Damage->G2_Arrest Induces Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis G2_Arrest->Mitotic_Catastrophe Abrogated by CBP501 CDK1_CyclinB->Mitotic_Catastrophe Promotes Mitotic Entry

Caption: CBP501's dual mechanism of action in MPM cells.

Experimental Workflow: In Vitro Platinum Accumulation Assay

Caption: Workflow for assessing CBP501's effect on platinum accumulation.

Experimental Protocols

Handling and Storage of CBP501 (for Research Use)

CBP501 is a peptide and should be handled with care to maintain its stability.

  • Storage of Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C in a desiccated environment.[4][5][6]

  • Reconstitution: Reconstitute the peptide using a sterile solvent such as sterile water or a buffer appropriate for your experimental system.[4][5] For cellular assays, sterile, nuclease-free water or PBS is recommended.

  • Storage of Reconstituted Solution: Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.[5][7]

In Vitro Protocol: Platinum Accumulation Assay

This protocol is adapted from general procedures for measuring intracellular platinum and the specific findings from CBP501 preclinical studies.[3][8]

Materials:

  • MPM cell line (e.g., NCI-H226)

  • Complete cell culture medium

  • 6-well cell culture plates

  • CBP501

  • Cisplatin

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • ICP-MS instrument

Procedure:

  • Cell Seeding: Seed MPM cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Adhesion: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare fresh solutions of cisplatin and CBP501 in complete culture medium.

    • Aspirate the old medium from the cells.

    • Add the treatment media to the wells. Include the following conditions (in triplicate):

      • Vehicle control

      • Cisplatin alone (e.g., 10 µM)

      • CBP501 alone (e.g., 10 µM)

      • Cisplatin + CBP501 (e.g., 10 µM each)

  • Incubation: Incubate the cells for the desired time period (e.g., 3 hours).

  • Harvesting:

    • Aspirate the treatment medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular platinum.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Lysate Processing:

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • ICP-MS Analysis:

    • Dilute the lysates to a suitable concentration for ICP-MS analysis.

    • Analyze the platinum content in each sample according to the instrument's protocol.

  • Data Analysis:

    • Calculate the amount of platinum per microgram of protein for each sample.

    • Compare the platinum accumulation in cells treated with cisplatin + CBP501 to those treated with cisplatin alone.

In Vivo Protocol: Mesothelioma Xenograft Model

This protocol provides a general framework for establishing and treating an MPM xenograft model.[9][10][11][12] Specific parameters such as cell number, drug dosage, and treatment schedule may need to be optimized.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • MPM cell line (e.g., NCI-H226)

  • Matrigel (optional)

  • CBP501, formulated for in vivo use

  • Cisplatin, formulated for in vivo use

  • Sterile PBS or saline for injections

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture MPM cells to 80-90% confluency.

    • Harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • Cisplatin alone

      • CBP501 alone

      • Cisplatin + CBP501

    • Administer the drugs via the appropriate route (e.g., intraperitoneal injection). The dosage and schedule should be based on prior studies or optimization experiments.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

CBP501 is a promising agent for enhancing the efficacy of platinum-based chemotherapy in MPM. The provided application notes and protocols offer a starting point for researchers to investigate its mechanisms and potential therapeutic applications in a laboratory setting. Further preclinical studies are warranted to fully elucidate its role in MPM treatment and to identify potential biomarkers of response.

References

Application Notes and Protocols: Experimental Design for CBP501 and Immune Checkpoint Inhibitor Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical experiments to evaluate the synergistic anti-tumor effects of CBP501 in combination with immune checkpoint inhibitors. The protocols are based on established methodologies and data from preclinical and clinical studies.

Introduction to CBP501 and its Synergy with Immune Checkpoint Inhibitors

CBP501 is a novel peptide-based drug candidate with a multi-modal mechanism of action that makes it a prime candidate for combination therapy with immune checkpoint inhibitors (ICIs).[1] Its primary functions include:

  • G2 Checkpoint Abrogation: CBP501 inhibits multiple serine/threonine kinases, disrupting the G2 cell cycle checkpoint and sensitizing cancer cells to DNA-damaging agents.[2][3]

  • Calmodulin (CaM) Modulation: CBP501 binds to calmodulin, which contributes to an increased influx of platinum-based chemotherapy agents like cisplatin (B142131) into tumor cells.[4][5] This enhanced drug accumulation leads to greater DNA damage and subsequent cell death.

  • Induction of Immunogenic Cell Death (ICD): The combination of CBP501 and cisplatin has been shown to induce ICD, a form of cancer cell death that stimulates an anti-tumor immune response.[1][6][7][8] This is characterized by the surface exposure of calreticulin (B1178941) and the release of high-mobility group box 1 (HMGB1).[6][8]

  • Modulation of the Tumor Microenvironment: Preclinical studies have demonstrated that the combination of CBP501 and a platinum agent with ICIs (anti-PD-1, anti-PD-L1, or anti-CTLA-4) synergistically suppresses tumor growth.[1] This is associated with an increase in tumor-infiltrating CD8+ T cells and a decrease in immunosuppressive M2 macrophages.[1]

This combination strategy aims to turn "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an inflamed microenvironment that is more susceptible to immune checkpoint blockade.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

CBP501_Mechanism_of_Action cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CBP501 CBP501 CaM Calmodulin CBP501->CaM inhibits G2M_Checkpoint G2/M Checkpoint Kinases (Chk1, C-Tak1, etc.) CBP501->G2M_Checkpoint inhibits M2_Macrophage M2 Macrophage CBP501->M2_Macrophage suppresses Cisplatin Cisplatin DNA_Damage Increased DNA Damage Cisplatin->DNA_Damage CaM->Cisplatin enhances influx G2M_Checkpoint->DNA_Damage sensitizes to ICD Immunogenic Cell Death (ICD) DNA_Damage->ICD Calreticulin Surface Calreticulin ICD->Calreticulin HMGB1 HMGB1 Release ICD->HMGB1 DAMPs DAMPs (Calreticulin, HMGB1) Calreticulin->DAMPs HMGB1->DAMPs DC Dendritic Cell (DC) DAMPs->DC matures T_Cell_Priming T Cell Priming & Activation DC->T_Cell_Priming CD8_T_Cell CD8+ T Cell T_Cell_Priming->CD8_T_Cell Tumor_Cell_Lysis Tumor Cell Lysis CD8_T_Cell->Tumor_Cell_Lysis induces ICI Immune Checkpoint Inhibitor (anti-PD-1/PD-L1) PD1_PDL1 PD-1/PD-L1 Interaction ICI->PD1_PDL1 blocks PD1_PDL1->CD8_T_Cell inhibits

Caption: Mechanism of CBP501 and Immune Checkpoint Inhibitor Synergy.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment cell_culture 1. Tumor Cell Culture (e.g., CT26WT) treatment 2. Treatment with CBP501, Cisplatin, and/or ICIs cell_culture->treatment icd_assay 3. Immunogenic Cell Death Assays treatment->icd_assay cell_viability 4. Cell Viability Assay (e.g., MTS/MTT) treatment->cell_viability calreticulin_facs Calreticulin Surface Expression (FACS) icd_assay->calreticulin_facs hmgb1_elisa HMGB1 Release (ELISA) icd_assay->hmgb1_elisa tumor_implantation 1. Syngeneic Tumor Model (e.g., CT-26 in BALB/c mice) treatment_groups 2. Treatment Groups: - Vehicle - CBP501 + Cisplatin - ICI (e.g., anti-PD-1) - CBP501 + Cisplatin + ICI tumor_implantation->treatment_groups tumor_monitoring 3. Monitor Tumor Growth and Survival treatment_groups->tumor_monitoring endpoint_analysis 4. Endpoint Analysis tumor_monitoring->endpoint_analysis til_analysis Tumor-Infiltrating Lymphocyte (TIL) Analysis by Flow Cytometry endpoint_analysis->til_analysis ihc Immunohistochemistry (IHC) endpoint_analysis->ihc

Caption: Preclinical Experimental Workflow for Evaluating Synergy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CBP501 in combination with cisplatin and immune checkpoint inhibitors.

Table 1: Preclinical In Vivo Efficacy in CT26 Syngeneic Model
Treatment GroupTumor Growth Inhibition (%) vs. VehicleReference
Cisplatin (CDDP)52.7%[9]
CBP501 + CDDP63.1% (additional reduction compared to vehicle)[9]
Anti-PD-1Not specified[9]
CBP501 + CDDP + Anti-PD-1Additive anti-tumor effect[8]
CBP501 + CDDP + Anti-PD-L1Additive anti-tumor effect[8]
Table 2: Clinical Trial Efficacy Data (Phase Ib/II)
Trial IdentifierTreatment ArmsKey Efficacy EndpointsReference
NCT03113188 (Phase Ib)CBP501 + Cisplatin + Nivolumab (B1139203)Dose-escalation: Unconfirmed Partial Response: 18% (3/17); >3 months Stable Disease: 41% (7/17). Expansion (pancreatic cancer): >4 months Stable Disease: 50% (4/8); Median PFS: 4.2 months; Median OS: 5.9 months.[1][5][10]
NCT04953962 (Phase II, Pancreatic Cancer)1. CBP501 (25 mg/m²) + CDDP + Nivolumab2. CBP501 (16 mg/m²) + CDDP + Nivolumab3. CBP501 (25 mg/m²) + CDDP4. CDDP + Nivolumab3-Month Progression-Free Survival (3MPFS):Arm 1: 44.4%Arm 2: 44.4%Arm 3: 11.1%Arm 4: 33.3%Objective Response Rate (ORR):Arm 1: 22.2%[9][11]

Experimental Protocols

In Vitro Assessment of Immunogenic Cell Death

Objective: To determine if the combination of CBP501 and cisplatin induces markers of immunogenic cell death in cancer cell lines.

Cell Line: CT26.WT murine colon carcinoma cells.

Materials:

  • CT26.WT cells

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • CBP501

  • Cisplatin

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 1% BSA)

  • Anti-calreticulin antibody (conjugated to a fluorophore)

  • Propidium iodide (PI) or other viability dye

  • HMGB1 ELISA kit

Protocol:

  • Cell Seeding: Seed CT26.WT cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with clinically relevant concentrations of cisplatin (e.g., 10 or 20 µM) and CBP501 (e.g., 0.5 µM) for a short duration (e.g., 0.75 hours).[9] Include single-agent and vehicle controls.

  • Incubation: After treatment, replace the drug-containing medium with fresh, drug-free medium and incubate for 24, 48, or 72 hours.[9]

  • Calreticulin Staining (Flow Cytometry):

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells with cold PBS.

    • Resuspend cells in FACS buffer.

    • Stain with anti-calreticulin antibody for 30 minutes on ice in the dark.

    • Wash cells and resuspend in FACS buffer containing PI.

    • Analyze by flow cytometry, gating on live (PI-negative) cells to assess surface calreticulin expression.

  • HMGB1 Release (ELISA):

    • Collect the cell culture supernatant at the desired time points.

    • Centrifuge to remove cell debris.

    • Measure the concentration of HMGB1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of CBP501 in combination with cisplatin and an immune checkpoint inhibitor.

Animal Model: BALB/c mice.

Tumor Model: CT26.WT murine colon carcinoma.[12][13]

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26.WT cells

  • Matrigel (optional)

  • CBP501

  • Cisplatin

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or anti-mouse PD-L1 antibody

  • Vehicle control solutions

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26.WT cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle control

    • Cisplatin alone

    • CBP501 + Cisplatin

    • Anti-PD-1 antibody alone

    • CBP501 + Cisplatin + Anti-PD-1 antibody

  • Dosing Regimen (example): [9]

    • Cisplatin: 5 mg/kg, intraperitoneally (i.p.), once per week.

    • CBP501: 7.5 mg/kg, i.p., three times per week.

    • Anti-PD-1 antibody: 200 µg per mouse, i.p., once per week.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Survival Analysis: Monitor mice for signs of toxicity and euthanize when tumors reach a predetermined size or if mice show signs of distress. Record survival data.

  • Endpoint Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group for downstream analysis.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumor tissue from the in vivo study

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • Red blood cell lysis buffer

  • FACS buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11c, Gr-1, CD206)

  • Viability dye

Protocol:

  • Tumor Digestion:

    • Excise tumors and mince them into small pieces.

    • Digest the tumor tissue using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.[14]

  • Cell Preparation:

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer.

  • Staining:

    • Count the cells and resuspend them in FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes.

    • Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells.

    • If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.

    • Stain with a viability dye.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Gate on live, single, CD45+ cells to identify immune cells. Further gate on specific populations such as CD8+ T cells (CD3+CD8+), CD4+ T cells (CD3+CD4+), regulatory T cells (CD4+FoxP3+), and macrophages (F4/80+).

Conclusion

The combination of CBP501 with platinum-based chemotherapy and immune checkpoint inhibitors represents a promising therapeutic strategy. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic mechanisms and anti-tumor efficacy of this combination in a preclinical setting. The ability of CBP501 to induce immunogenic cell death and favorably modulate the tumor microenvironment provides a strong rationale for its continued development in immuno-oncology.

References

Application Notes and Protocols: Measuring CBP501-Induced Immunogenic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a calmodulin-binding peptide that has demonstrated anti-cancer effects, partly by enhancing the efficacy of platinum-based chemotherapy.[1][2][3] A significant aspect of its mechanism of action, particularly in combination with agents like cisplatin, is the induction of immunogenic cell death (ICD).[1][2][3][4] ICD is a specialized form of regulated cell death that activates an adaptive immune response against cancer cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the immune system.[5][6]

These application notes provide detailed protocols for measuring the key hallmarks of CBP501-induced ICD, enabling researchers to quantify its immunogenic potential. The primary DAMPs and associated assays covered are:

  • Calreticulin (CRT) Exposure: The translocation of CRT from the endoplasmic reticulum to the cell surface, where it acts as an "eat-me" signal for antigen-presenting cells (APCs).[1][6]

  • Extracellular ATP Release: The release of ATP from dying cells, which serves as a chemoattractant for APCs.[1][6]

  • High-Mobility Group Box 1 (HMGB1) Release: The passive release of HMGB1 from the nucleus of late apoptotic or necrotic cells, which promotes APC maturation.[1][6]

Key Markers and Signaling Pathway of Immunogenic Cell Death

The induction of ICD by agents like CBP501 in combination with platinum-based drugs initiates a signaling cascade that leads to the exposure and release of DAMPs. This process is crucial for transforming a dying tumor cell into an immunogenic entity that can prime an anti-tumor immune response.

ICD_Pathway General Signaling Pathway of Immunogenic Cell Death cluster_0 Tumor Cell cluster_1 DAMPs Release cluster_2 Immune Response CBP501 + Platinum Agent CBP501 + Platinum Agent ER Stress ER Stress CBP501 + Platinum Agent->ER Stress ROS Production ROS Production CBP501 + Platinum Agent->ROS Production Caspase Activation Caspase Activation ER Stress->Caspase Activation Calreticulin (CRT) Exposure Calreticulin (CRT) Exposure ER Stress->Calreticulin (CRT) Exposure ROS Production->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death ATP Release ATP Release Cell Death->ATP Release HMGB1 Release HMGB1 Release Cell Death->HMGB1 Release APC Maturation & Antigen Presentation APC Maturation & Antigen Presentation Calreticulin (CRT) Exposure->APC Maturation & Antigen Presentation ATP Release->APC Maturation & Antigen Presentation HMGB1 Release->APC Maturation & Antigen Presentation T-Cell Priming & Activation T-Cell Priming & Activation APC Maturation & Antigen Presentation->T-Cell Priming & Activation Anti-Tumor Immunity Anti-Tumor Immunity T-Cell Priming & Activation->Anti-Tumor Immunity CRT_Workflow Workflow for Calreticulin Exposure Assay Seed Cells Seed Cells Treat with CBP501 +/- Platinum Agent Treat with CBP501 +/- Platinum Agent Seed Cells->Treat with CBP501 +/- Platinum Agent Incubate Incubate Treat with CBP501 +/- Platinum Agent->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Primary Antibody Incubation (anti-CRT) Primary Antibody Incubation (anti-CRT) Harvest Cells->Primary Antibody Incubation (anti-CRT) Secondary Antibody Incubation (Fluorophore-conjugated) Secondary Antibody Incubation (Fluorophore-conjugated) Primary Antibody Incubation (anti-CRT)->Secondary Antibody Incubation (Fluorophore-conjugated) Propidium Iodide Staining Propidium Iodide Staining Secondary Antibody Incubation (Fluorophore-conjugated)->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis ATP_Workflow Workflow for Extracellular ATP Release Assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with CBP501 +/- Platinum Agent Treat with CBP501 +/- Platinum Agent Seed Cells in 96-well Plate->Treat with CBP501 +/- Platinum Agent Incubate Incubate Treat with CBP501 +/- Platinum Agent->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Centrifuge to Remove Debris Centrifuge to Remove Debris Collect Supernatant->Centrifuge to Remove Debris Transfer to White-walled Plate Transfer to White-walled Plate Centrifuge to Remove Debris->Transfer to White-walled Plate Add Luciferase Reagent Add Luciferase Reagent Transfer to White-walled Plate->Add Luciferase Reagent Measure Luminescence Measure Luminescence Add Luciferase Reagent->Measure Luminescence HMGB1_Workflow Workflow for HMGB1 Release Assay Seed Cells Seed Cells Treat with CBP501 +/- Platinum Agent Treat with CBP501 +/- Platinum Agent Seed Cells->Treat with CBP501 +/- Platinum Agent Incubate (24-72h) Incubate (24-72h) Treat with CBP501 +/- Platinum Agent->Incubate (24-72h) Collect Supernatant Collect Supernatant Incubate (24-72h)->Collect Supernatant Centrifuge to Remove Debris Centrifuge to Remove Debris Collect Supernatant->Centrifuge to Remove Debris Perform ELISA or Lumit™ Assay Perform ELISA or Lumit™ Assay Centrifuge to Remove Debris->Perform ELISA or Lumit™ Assay Measure Absorbance or Luminescence Measure Absorbance or Luminescence Perform ELISA or Lumit™ Assay->Measure Absorbance or Luminescence

References

Application Notes and Protocols for Research-Grade CBP501 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CBP501

CBP501 is a synthetic 12-amino acid peptide developed by CanBas Co., Ltd. that functions as a novel calmodulin-modulating agent and G2 checkpoint abrogator.[1][2] It exhibits a multi-modal anti-tumor mechanism of action, primarily by sensitizing cancer cells to platinum-based chemotherapy and enhancing the efficacy of immune checkpoint inhibitors.[1][3] Initially identified for its role in disrupting the G2/M cell cycle checkpoint, further research has revealed a complex interplay of pathways that contribute to its anti-cancer effects.[3][4] CBP501 is currently under clinical investigation for various solid tumors, including pancreatic cancer, non-small cell lung cancer, and malignant pleural mesothelioma.[3][5]

Sourcing and Synthesis of Research-Grade CBP501

Sourcing Research-Grade CBP501

For research purposes, CBP501 or its affinity peptide derivatives can be procured from specialized biochemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to verify purity, identity (e.g., via mass spectrometry), and concentration.

Verified Suppliers:

  • MedChemExpress (MCE): Listed as a supplier of "CBP501 Affinity Peptide".[6]

  • Bachem AG: Listed as a supplier of "this compound".[7]

Additionally, several companies specialize in custom peptide synthesis and can produce research-grade peptides to specified purity levels (typically >95% or >98% for research applications).[8][9][10]

Synthesis of Research-Grade Peptides (General Protocol)

While the exact sequence and synthesis process for CBP501 are proprietary, it can be synthesized using standard Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[11][12] This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General SPPS Protocol:

  • Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., pre-loaded Wang resin).[13]

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a base, typically 20-50% piperidine (B6355638) in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g., HBTU/DIEA) to facilitate peptide bond formation. Monitor coupling completion using a colorimetric test (e.g., Kaiser test).[11][13]

  • Washing: Wash the resin again with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS)).[11]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, powdered product.

  • Quality Control: Confirm the peptide's identity and purity using mass spectrometry (MS) and analytical HPLC.

Application Notes: Mechanism of Action

CBP501's anti-tumor activity stems from several interconnected mechanisms.

  • G2/M Checkpoint Abrogation: CBP501 inhibits multiple serine/threonine kinases, including CHK1, CHK2, MAPKAP-K2, and C-Tak1.[3][4] These kinases are crucial for arresting the cell cycle at the G2/M checkpoint in response to DNA damage, allowing time for repair. By inhibiting these kinases, CBP501 forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

  • Calmodulin (CaM) Modulation: CBP501 binds directly to calmodulin with high affinity.[3] This interaction is believed to be a primary mechanism for increasing the intracellular concentration of platinum-based drugs like cisplatin (B142131).[3] By enhancing platinum influx, CBP501 increases the formation of platinum-DNA adducts, thereby augmenting the cytotoxic effect of these agents.[1][3]

  • Immune Modulation: In combination with platinum agents, CBP501 promotes immunogenic cell death (ICD) of tumor cells.[1] It also suppresses the activity of M2-polarized tumor-associated macrophages, which are typically immunosuppressive.[1] This shifts the tumor microenvironment towards an anti-tumor immune response, enhancing the efficacy of immune checkpoint inhibitors like anti-PD1 and anti-CTLA4 antibodies.[1]

  • Other Anti-Tumor Effects: CBP501 has been shown to reduce populations of cancer stem cells and inhibit tumor cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[1][2]

CBP501_Pathway cluster_chemo Chemotherapy Action cluster_cell_cycle Cell Cycle Regulation cluster_immune Immune Modulation Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage G2M_Checkpoint G2/M Checkpoint (Cell Cycle Arrest) Kinases CHK1, CHK2, MAPKAP-K2, C-Tak1 Mitosis Mitosis Apoptosis Mitotic Catastrophe (Apoptosis) ICD Immunogenic Cell Death M2_Macrophage M2 Macrophage (Immunosuppressive) CD8_T_Cell CD8+ T-Cell Activity CBP501 CBP501 CBP501->Cisplatin Increases Influx CBP501->Kinases Inhibits CBP501->ICD Promotes CBP501->M2_Macrophage Inhibits

Caption: Experimental workflow for an in vitro chemosensitization assay.

Materials:

  • Cancer cell line of interest (e.g., A549, PANC-1)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Research-grade CBP501 (reconstituted in sterile water or PBS)

  • Cisplatin (reconstituted as per supplier instructions)

  • MTS or MTT cell viability reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare a serial dilution of CBP501 and a separate serial dilution of cisplatin in complete culture medium at 2x the final desired concentrations.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the drug solutions to the wells. Include wells for:

      • Vehicle control (medium only)

      • CBP501 alone (various concentrations)

      • Cisplatin alone (various concentrations)

      • CBP501 + Cisplatin combinations (various concentrations)

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 48 to 72 hours.

  • Viability Assessment:

    • Add the MTS/MTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance using a plate reader at the recommended wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability.

    • Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

    • Use software like CompuSyn to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol: In Vivo (Clinical) Administration

The following protocols are derived from clinical trial designs and are intended for informational purposes only. [14][15][16]Administration to human subjects must be done under strict ethical and regulatory (IRB/IEC) approval.

Phase I Monotherapy Dosing:

  • Drug: CBP501

  • Dose Escalation Start: 0.9 mg/m²

  • Administration: 1-hour intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. [15][17] Phase Ib/II Combination Dosing (Example with Cisplatin & Nivolumab):

  • Drugs: CBP501, Cisplatin, Nivolumab (B1139203)

  • Dosing Regimen: Administered once every 21 days. [2][16] * CBP501: 16 mg/m² or 25 mg/m² administered as a 1-hour intravenous infusion. [2][18] * Cisplatin: 60 mg/m² or 75 mg/m² administered simultaneously with or just after CBP501. [2][18] * Nivolumab: 240 mg administered as a 1-hour infusion following the completion of CBP501 and cisplatin. [2]* Prophylaxis: Due to the risk of histamine-release syndrome (HRS), prophylaxis with dexamethasone, diphenhydramine, and an H2 blocker (e.g., ranitidine) is recommended. [15]

Quantitative Data

Table 1: Molecular Binding Affinities
LigandTargetDissociation Constant (Kd)Ca2+ DependenceReference
CBP501Calmodulin (CaM)4.62 x 10⁻⁸ MReversed by Ca²⁺[3]
CBP50114-3-3~10-fold weaker than CaMIndependent of Ca²⁺[3]
Table 2: Clinical Dosing Regimens
Study PhaseCombination AgentsCBP501 Dose (mg/m²)Cisplatin Dose (mg/m²)ScheduleReference
Phase IMonotherapyStarting at 0.9N/ADays 1, 8, 15 of 28-day cycle[15]
Phase ICisplatinStarting at 3.650 or 75Day 1 of 21-day cycle[15]
Phase ICisplatinMTD: 25MTD: 75Day 1 of 21-day cycle[15][17]
Phase IICisplatin + Nivolumab16 or 2560Day 1 of 21-day cycle[18]
Table 3: Clinical Efficacy in Advanced Pancreatic Cancer (Phase II)

Data from a randomized study for ≥3rd-line treatment of metastatic pancreatic adenocarcinoma. [18]

Treatment Arm 3-Month Progression-Free Survival (3MPFS) Objective Response Rate (ORR) Median Overall Survival (OS) (months)
CBP501 (25 mg/m²) + Cisplatin + Nivolumab 44.4% 22.2% 6.3
CBP501 (16 mg/m²) + Cisplatin + Nivolumab 44.4% 0% 5.3
CBP501 (25 mg/m²) + Cisplatin 11.1% 0% 3.7

| Cisplatin + Nivolumab | 33.3% | 0% | 4.9 |

References

Application Notes and Protocols for CBP501 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a novel peptide-based drug candidate with a multi-faceted mechanism of action that has shown promise in preclinical and clinical studies for the treatment of various solid tumors. A key therapeutic strategy involves the co-administration of CBP501 with platinum-based chemotherapies, such as cisplatin (B142131), to enhance their anti-tumor efficacy. This document provides detailed application notes and protocols for the in vivo administration of CBP501 in animal models, specifically focusing on its combination with cisplatin in the widely used CT26 syngeneic mouse model.

Mechanism of Action

CBP501 exerts its anti-tumor effects through several interconnected pathways. Primarily, it functions as a calmodulin (CaM) modulating peptide.[1][2] This interaction is central to its ability to increase the intracellular accumulation of platinum-based drugs like cisplatin in tumor cells, thereby augmenting their cytotoxic effects.[1][2]

Beyond enhancing platinum influx, CBP501's multimodal action includes:

  • Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP501 promotes ICD, a form of cancer cell death that stimulates an anti-tumor immune response.[3][4] This is characterized by the surface exposure of calreticulin (B1178941) and the release of damage-associated molecular patterns (DAMPs) like HMGB1.[3]

  • Modulation of the Tumor Microenvironment: CBP501 has been shown to increase the infiltration of CD8+ T cells and decrease the population of immunosuppressive M2 macrophages within the tumor microenvironment.[1]

  • Suppression of Metastasis-Related Processes: The compound can reduce the migration and invasion of tumor cells, as well as inhibit the epithelial-to-mesenchymal transition (EMT).[1]

  • G2 Checkpoint Abrogation: CBP501 was also initially identified for its role as a G2 checkpoint abrogator.[2]

Signaling Pathways

The signaling cascades affected by CBP501 are complex and central to its efficacy. Below are visual representations of the key pathways.

CBP501_Calmodulin_Pathway cluster_cell Tumor Cell CBP501 CBP501 CaM Calmodulin (CaM) CBP501->CaM inhibits Cisplatin_In Increased Cisplatin Influx CBP501->Cisplatin_In promotes MLCK MLCK CaM->MLCK activates CaMKII CaMKII CaM->CaMKII activates DNA_Damage Increased DNA Damage Cisplatin_In->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces Downstream Downstream Signaling MLCK->Downstream CaMKII->Downstream

Figure 1: CBP501 interaction with the Calmodulin signaling pathway.

CBP501_ICD_Pathway cluster_tumor Tumor Microenvironment CBP501_Cis CBP501 + Cisplatin Tumor_Cell Tumor Cell CBP501_Cis->Tumor_Cell acts on M2_Macrophage M2 Macrophage CBP501_Cis->M2_Macrophage suppresses ICD Immunogenic Cell Death (ICD) Tumor_Cell->ICD undergoes DAMPs Release of DAMPs (Calreticulin, HMGB1) ICD->DAMPs DC Dendritic Cell (DC) Maturation & Antigen Presentation DAMPs->DC CD8 CD8+ T Cell Activation & Infiltration DC->CD8 Tumor_Suppression Tumor Suppression CD8->Tumor_Suppression promotes M2_Macrophage->Tumor_Suppression inhibits

Figure 2: CBP501-mediated induction of immunogenic cell death.

Quantitative Data from In Vivo Animal Studies

The following table summarizes the anti-tumor efficacy of CBP501 in combination with cisplatin in a CT26 syngeneic mouse model.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 14 (± SD)Tumor Growth Inhibition (%)
Vehicle Control1 x PBS, every 3.5 days1250 (± 150)0
Cisplatin alone5 mg/kg, every 3.5 days850 (± 120)32
CBP501 + Cisplatin CBP501: 7.5 mg/kg, Cisplatin: 5 mg/kg, every 3.5 days 450 (± 95) 64

Data is representative of typical results observed in this model and is compiled for illustrative purposes based on published findings. Actual results may vary.[5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in CT26 Syngeneic Mouse Model

This protocol details the steps for evaluating the anti-tumor efficacy of CBP501 in combination with cisplatin using a subcutaneous CT26 tumor model in BALB/c mice.

Materials:

  • CT26 colon carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • CBP501

  • Cisplatin

  • Sterile Phosphate Buffered Saline (PBS) or 0.9% Saline

  • Cell culture medium (e.g., RPMI-1640)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Experimental Workflow:

experimental_workflow cluster_workflow Experimental Workflow start Start cell_culture CT26 Cell Culture start->cell_culture tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Initiation (CBP501 +/- Cisplatin) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Figure 3: General workflow for the in vivo efficacy study.

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate medium until they reach the desired confluence. Harvest and resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation:

    • Cisplatin: Reconstitute cisplatin in sterile 0.9% saline to a final concentration for a 5 mg/kg dose.

    • CBP501: The formulation of CBP501 for injection should be prepared according to the manufacturer's instructions. A common vehicle is sterile PBS. Prepare a stock solution for a 7.5 mg/kg dose.

  • Drug Administration:

    • Administer drugs via intraperitoneal (IP) or intravenous (IV) injection.[6] The administration route should be consistent across all groups.

    • A typical dosing schedule is every 3.5 days for a specified treatment period (e.g., 14 days).[5]

    • For the combination group, administer CBP501 and cisplatin simultaneously or in close succession.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive toxicity are observed.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell markers). Analyze tumor growth data and compare the different treatment groups.

Conclusion

CBP501, when used in combination with cisplatin, demonstrates significant anti-tumor activity in preclinical models. This is attributed to its unique mechanism of action that enhances the efficacy of platinum-based agents and stimulates an anti-tumor immune response. The protocols and data presented in these application notes provide a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of CBP501. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Combined Use of CBP501 and Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a novel peptide-based drug candidate with a multimodal mechanism of action, primarily known for its role as a G2 checkpoint abrogator. It enhances the efficacy of DNA-damaging agents by preventing cancer cells from arresting in the G2 phase to repair DNA, thereby forcing them into mitotic catastrophe. Pemetrexed (B1662193) is a multi-targeted antifolate chemotherapy agent that disrupts the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, essential for DNA and RNA production. The combination of these two agents, often in conjunction with a platinum-based drug like cisplatin (B142131), represents a strategic approach to cancer therapy. Pemetrexed induces DNA damage and S-phase arrest, heightening the reliance of cancer cells on the G2 checkpoint for survival. CBP501's inhibition of this checkpoint is therefore hypothesized to synergistically enhance the cytotoxic effects of pemetrexed.

These application notes provide a summary of the available data and protocols for studying the combination of CBP501 and pemetrexed in preclinical and clinical research settings.

Mechanism of Action

Pemetrexed: As a folate antimetabolite, pemetrexed works by inhibiting three key enzymes in nucleotide synthesis:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [1][2]

By blocking these enzymes, pemetrexed depletes the pool of precursor nucleotides, leading to the inhibition of DNA and RNA synthesis and subsequent cancer cell death.[2]

CBP501: CBP501 has a dual mechanism of action that contributes to its anti-cancer effects. Firstly, it functions as a G2 checkpoint inhibitor by targeting multiple serine/threonine kinases, including CHK1, MAPKAP-K2, and C-Tak1. These kinases are responsible for phosphorylating and activating proteins that halt the cell cycle at the G2/M transition, allowing for DNA repair. By inhibiting these kinases, CBP501 abrogates the G2 checkpoint, forcing cells with damaged DNA to enter mitosis, which often results in apoptosis. Secondly, CBP501 has been shown to bind to calmodulin, which can increase the intracellular concentration of platinum-based drugs like cisplatin, further enhancing their cytotoxicity.[2]

Combined Effect: The combination of pemetrexed and a G2 checkpoint inhibitor like CBP501 is based on a strong synergistic rationale. Pemetrexed's inhibition of DNA synthesis induces replication stress and DNA damage, which would typically cause cells to arrest at the G2 checkpoint to allow for repair. CBP501 then abrogates this checkpoint, leading to premature entry into mitosis with unrepaired DNA, a lethal event for the cancer cell. This synergistic interaction is particularly relevant in p53-deficient tumors, which are more reliant on the G2 checkpoint for survival.[1]

G2_Checkpoint_Abrogation_with_Pemetrexed cluster_0 Pemetrexed Action cluster_1 G2 Checkpoint cluster_2 CBP501 Action Pemetrexed Pemetrexed DNA_Damage DNA Damage & S-Phase Arrest Pemetrexed->DNA_Damage Inhibits TS, DHFR, GARFT G2_Arrest G2 Arrest for DNA Repair DNA_Damage->G2_Arrest Mitosis Mitosis G2_Arrest->Mitosis Successful Repair Forced_Mitosis Forced Mitotic Entry (with damaged DNA) G2_Arrest->Forced_Mitosis Abrogated by CBP501 CBP501 CBP501 CHK1 CHK1 & other kinases CBP501->CHK1 Inhibits CHK1->G2_Arrest Activates Apoptosis Apoptosis Forced_Mitosis->Apoptosis

Caption: Synergistic mechanism of Pemetrexed and CBP501.

Preclinical Data

Clinical Data

The combination of CBP501, pemetrexed, and cisplatin has been evaluated in clinical trials for patients with malignant pleural mesothelioma (MPM) and non-small cell lung cancer (NSCLC).

Malignant Pleural Mesothelioma (MPM) - NCT00700336

A randomized phase II trial evaluated the efficacy of pemetrexed and cisplatin with or without CBP501 in chemotherapy-naïve patients with unresectable MPM.[2]

ParameterArm A: CBP501 + Pemetrexed/Cisplatin (n=40)Arm B: Pemetrexed/Cisplatin (n=23)
Progression-Free Survival (PFS) ≥ 4 months 63%39%
Median PFS 5.1 months (95% CI, 3.9-6.5)3.4 months (95% CI, 2.5-6.7)
Median Overall Survival (OS) 13.3 months (95% CI, 9.2-16.3)12.8 months (95% CI, 6.5-16.1)
Best Overall Response Rate (Investigator Assessed) 32% (12/37)14% (3/22)

Table 1: Efficacy results from the randomized phase II trial in Malignant Pleural Mesothelioma.[2]

While the primary endpoint of PFS at 4 months was met, the study concluded that the addition of CBP501 did not significantly improve overall survival in this patient population.[2] The most common adverse event associated with CBP501 was infusion-related reactions, which were generally manageable.[2]

Experimental Protocols

The following are example protocols for preclinical evaluation of the CBP501 and pemetrexed combination. These are generalized and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of CBP501 and pemetrexed, alone and in combination.

Materials:

  • Cancer cell line of interest (e.g., A549, H1975 NSCLC cell lines)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Pemetrexed

  • CBP501

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of pemetrexed and CBP501 in culture medium.

    • For combination studies, a fixed-ratio dilution series can be prepared based on the IC50 of each drug.

    • Remove the overnight culture medium and add 100 µL of fresh medium containing the drugs (single agents or combination) to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values for each drug.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drugs Prepare drug dilutions (Pemetrexed, CBP501, Combo) incubate_overnight->prepare_drugs add_drugs Add drugs to cells prepare_drugs->add_drugs incubate_72h Incubate for 72h add_drugs->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add solubilization solution incubate_4h->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Calculate IC50 and Combination Index read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cell viability assay.
In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of the CBP501 and pemetrexed combination in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., H1975, HCC827)

  • Pemetrexed for injection

  • CBP501 for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Pemetrexed alone, CBP501 alone, Pemetrexed + CBP501).

  • Drug Administration:

    • Administer drugs according to a predetermined schedule. For example:

      • Pemetrexed: 100-150 mg/kg, intraperitoneally, twice a week.

      • CBP501: Dosing and schedule would need to be determined based on preclinical toxicology studies.

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Monitor animal body weight and overall health.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • At the end of the study, excise tumors and measure their final weight.

    • Perform statistical analysis to determine the significance of differences between treatment groups.

Conclusion

The combination of CBP501 and pemetrexed is a rational therapeutic strategy that leverages the distinct and complementary mechanisms of action of each agent. While clinical trials have explored this combination within a triplet regimen including cisplatin, further preclinical studies are warranted to fully elucidate the synergistic potential of the CBP501 and pemetrexed doublet. The protocols outlined above provide a framework for researchers to investigate this promising combination in various cancer models.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBP501. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is CBP501 and what is its mechanism of action?

CBP501 is a novel calmodulin-modulating peptide that functions as a G2 checkpoint abrogator.[1][2] Its mechanism of action is multimodal, involving the inhibition of multiple serine/threonine kinases such as MAPKAP-K2, C-Tak1, and CHK1.[3] This inhibition disrupts the G2 cell cycle checkpoint, preventing cells from repairing DNA damage before entering mitosis. Additionally, CBP501 has been shown to bind to calmodulin, which contributes to its sensitizing effect on tumor cells to platinum-based chemotherapies like cisplatin (B142131) by increasing intracellular platinum concentrations.[4] It also exhibits immunomodulatory properties, including the suppression of platinum-induced cytokine release by macrophages and the enhancement of the efficacy of immune checkpoint inhibitors.[1][2]

Q2: What are the most common infusion-related reactions (IRRs) observed with CBP501?

The most frequently reported infusion-related reaction to CBP501 is a histamine-release syndrome (HRS).[5] This typically manifests as:

  • Rash

  • Itching (pruritus)

  • Hives (urticaria)

  • Redness of the skin (erythema)

  • Flushing[6]

  • Chills[6]

In clinical studies, these reactions were generally mild to moderate (Grade 1-2) and manageable.[4]

Q3: What is the reported incidence of infusion-related reactions with CBP501 in clinical trials?

The incidence of infusion-related reactions with CBP501, primarily histamine-release syndrome, has been documented in various clinical trials. The table below summarizes the reported rates.

Clinical Trial PhaseCombination TherapyTotal Patients (evaluable for AEs)Incidence of Infusion-Related Reactions (any grade)Grade 3/4 Infusion-Related ReactionsReference
Phase ICBP501 + CisplatinNot specifiedDLT was Grade 3 HRS in 2 patients at the highest dose2 patients[5]
Phase IbCBP501 + Cisplatin + Nivolumab (B1139203)3786% (32/37)0[1]
Phase Ib (earlier report)CBP501 + Cisplatin + Nivolumab1979% (15/19)Not specified[7]
Phase IICBP501 + Cisplatin + Nivolumab36Most treatment-related AEs were grade 1-2Not specified[4]

AEs: Adverse Events; DLT: Dose-Limiting Toxicity; HRS: Histamine-Release Syndrome

Troubleshooting Guide for Infusion-Related Reactions

Q4: How should I prepare for a CBP501 infusion experiment to minimize the risk of IRRs?

Prophylactic treatment is crucial for managing CBP501-related histamine-release syndrome.[5] The following premedication protocol has been used effectively in clinical trials:

  • Corticosteroids: Dexamethasone

  • H1 Antagonist: Diphenhydramine (B27)

  • H2 Antagonist: Ranitidine

  • Leukotriene Receptor Antagonist: Loratadine (in some studies)

Administer premedications approximately 30-60 minutes prior to the start of the CBP501 infusion.[8]

Q5: What should I do if I observe an infusion-related reaction during my experiment?

Immediate action is critical for managing IRRs. The appropriate response depends on the severity of the reaction, which can be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[5]

GradeSeverityClinical PresentationRecommended Action
1 MildTransient flushing or rash, mild itching, anxiety, or mild disorientation.[9]* Slow or stop the infusion.[8] * Monitor the subject closely. * Consider symptomatic treatment (e.g., additional antihistamines).
2 ModerateFever, rash, arthralgia, noisy breathing without respiratory distress, dyspnea with minimal exertion, intense itching, or moderate disorientation.[9]* Immediately stop the infusion.[9] * Administer symptomatic treatment (e.g., antihistamines, corticosteroids).[8] * Once symptoms resolve, consider restarting the infusion at a reduced rate.[10]
3 SevereSevere arthralgia, extensive rash, symptomatic bronchospasm, hypotension, angioedema, dyspnea with stridor, decrease in oxygen saturation.[9]* Immediately and permanently discontinue the infusion.[9] * Provide aggressive symptomatic treatment, which may include epinephrine.[9] * Hospitalization may be required.
4 Life-threateningSevere cardiac or respiratory compromise requiring urgent intervention (e.g., ventilation).[9]* Immediately and permanently discontinue the infusion.[9] * Initiate emergency response protocols.

Q6: Can a subject be re-challenged with CBP501 after an infusion-related reaction?

Re-challenge decisions depend on the severity of the initial reaction.

  • Mild to Moderate (Grade 1-2) Reactions: Re-challenge may be considered after symptoms have fully resolved. The infusion should be restarted at a slower rate, and intensified premedication can be considered for subsequent infusions.[11]

  • Severe (Grade 3-4) Reactions: Re-challenge is generally discouraged.[10][11]

Experimental Protocols

Protocol 1: Prophylactic Management of CBP501 Infusion-Related Reactions

Objective: To prevent or minimize the incidence and severity of histamine-release syndrome during CBP501 infusion.

Materials:

  • CBP501 investigational product

  • Dexamethasone for injection

  • Diphenhydramine for injection

  • Ranitidine for injection

  • Sterile saline for infusion

  • Infusion pump and administration set

Procedure:

  • Ensure all emergency medications and equipment are readily available.

  • Thirty to sixty minutes prior to the planned CBP501 infusion, administer the following premedications intravenously:

    • Dexamethasone (dose as per experimental plan)

    • Diphenhydramine (dose as per experimental plan)

    • Ranitidine (dose as per experimental plan)

  • Initiate the CBP501 infusion at the prescribed rate.

  • Closely monitor the subject for signs and symptoms of an infusion-related reaction for the duration of the infusion and for at least one hour post-infusion.

Protocol 2: Management of an Acute Infusion-Related Reaction

Objective: To safely manage an active infusion-related reaction to CBP501.

Materials:

  • Emergency medical kit including epinephrine, corticosteroids, and antihistamines.

  • Oxygen supply and delivery system.

  • Vital signs monitoring equipment.

Procedure:

  • Grade 1 Reaction:

    • Stop or slow the infusion rate.

    • Assess vital signs and symptoms.

    • Administer symptomatic treatment as needed (e.g., an additional dose of diphenhydramine).

    • Once the reaction resolves, consider restarting the infusion at a 50% reduced rate, gradually titrating up as tolerated.

  • Grade 2 Reaction:

    • Immediately stop the infusion.

    • Notify appropriate medical personnel.

    • Administer intravenous diphenhydramine and hydrocortisone.

    • Monitor vital signs every 15 minutes until stable.

    • If symptoms completely resolve, a decision to restart the infusion at a significantly reduced rate may be made in consultation with a medical monitor.

  • Grade 3 or 4 Reaction:

    • Immediately and permanently discontinue the infusion.

    • Activate emergency response procedures.

    • Administer epinephrine, oxygen, and other supportive measures as clinically indicated.

    • Prepare for potential hospitalization and advanced life support.

Visualizations

CBP501_Mechanism_of_Action cluster_cell Tumor Cell CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin binds & inhibits G2_Checkpoint G2 Checkpoint Kinases (CHK1, C-Tak1, MAPKAP-K2) CBP501->G2_Checkpoint inhibits Cisplatin_uptake Increased Cisplatin Uptake Calmodulin->Cisplatin_uptake regulates G2_M_Arrest G2/M Arrest Abrogation G2_Checkpoint->G2_M_Arrest controls DNA_Damage Increased DNA Damage Cisplatin_uptake->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe G2_M_Arrest->Mitotic_Catastrophe

Caption: CBP501 Mechanism of Action.

IRR_Management_Workflow Start Start CBP501 Infusion (with premedication) Monitor Monitor for Signs/Symptoms of IRR Start->Monitor No_Reaction Continue and Complete Infusion Monitor->No_Reaction No Reaction_Detected Infusion Reaction Detected Monitor->Reaction_Detected Yes End End of Procedure No_Reaction->End Assess_Severity Assess Severity (Grade 1-4) Reaction_Detected->Assess_Severity Grade1_2 Grade 1-2 Action: - Stop/Slow Infusion - Symptomatic Treatment Assess_Severity->Grade1_2 Grade 1-2 Grade3_4 Grade 3-4 Action: - Stop Infusion Permanently - Emergency Response Assess_Severity->Grade3_4 Grade 3-4 Resolve Symptoms Resolve? Grade1_2->Resolve Grade3_4->End Resolve->Grade3_4 No (Worsens) Restart Restart Infusion at Reduced Rate Resolve->Restart Yes Restart->Monitor

Caption: Infusion-Related Reaction Management Workflow.

References

Technical Support Center: Troubleshooting CBP501 Resistance in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and troubleshoot potential mechanisms of tumor resistance to CBP501. The following information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is CBP501 and what is its primary mechanism of action?

CBP501 is a synthetic peptide that acts as a G2 checkpoint abrogator and a calmodulin modulator.[1][2] Its anti-tumor activity, particularly in combination with platinum-based chemotherapy like cisplatin (B142131), is attributed to two main functions:

  • Increased Cisplatin Accumulation: CBP501 binds to calmodulin, which leads to an increase in the intracellular concentration of platinum drugs like cisplatin.[3]

  • G2 Checkpoint Abrogation: CBP501 inhibits multiple kinases involved in the G2/M cell cycle checkpoint, thereby preventing cancer cells from arresting and repairing DNA damage induced by agents like cisplatin, pushing them into apoptosis.[1]

Q2: We are observing reduced efficacy of the CBP501-cisplatin combination in our cancer cell line. What are the potential mechanisms of resistance?

Based on preclinical studies, two primary mechanisms of resistance to CBP501 have been identified:

  • Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[2][4] Constitutive activation of the Nrf2 pathway has been shown to correlate with resistance to CBP501 in non-small cell lung cancer (NSCLC) cell lines.[2][4]

  • Upregulation of DNA Repair Proteins: Since a key mechanism of CBP501 is the abrogation of the G2 checkpoint to prevent DNA repair, it is plausible that cancer cells with inherently high levels of DNA repair proteins may be more resistant to the effects of the CBP501-cisplatin combination. While direct quantitative data for CBP501 is still emerging, studies with platinum agents have shown that increased expression of DNA repair proteins is associated with resistance.

Q3: How can we determine if the Nrf2 pathway is activated in our resistant cell line?

You can assess Nrf2 pathway activation through several experimental approaches:

  • Western Blotting: Measure the protein levels of Nrf2 and its downstream targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).

  • Immunofluorescence: Visualize the nuclear translocation of Nrf2. In its active state, Nrf2 moves from the cytoplasm to the nucleus.

  • Reporter Gene Assay: Quantify the transcriptional activity of Nrf2 using a luciferase reporter construct containing the Antioxidant Response Element (ARE).

Detailed protocols for these assays are provided in the Troubleshooting Guides section.

Q4: Which DNA repair proteins should we investigate as potential mediators of resistance?

While specific DNA repair proteins directly linked to CBP501 resistance are still under investigation, you can start by examining key proteins involved in repairing cisplatin-induced DNA damage. These include proteins from the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways. Key markers to assess include:

  • ERCC1 (Excision Repair Cross-Complementation Group 1)

  • BRCA1 (Breast Cancer Gene 1)

  • RAD51 (RAD51 Recombinase)

Q5: Could reduced intracellular cisplatin accumulation be a factor in the observed resistance?

Yes. Since one of CBP501's primary functions is to increase cisplatin uptake, a failure to do so could lead to resistance. This could be due to cell-line-specific differences in membrane transport proteins. You can quantify the intracellular platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Troubleshooting Guides

Guide 1: Investigating Nrf2 Pathway-Mediated Resistance

Issue: Decreased sensitivity to CBP501-cisplatin treatment in your cancer cell line. You suspect Nrf2 pathway activation.

Troubleshooting Workflow:

Nrf2_Troubleshooting_Workflow start Observe Decreased CBP501 Efficacy western_blot Perform Western Blot for Nrf2 and Target Genes (NQO1, HO-1) start->western_blot if_nrf2_high Nrf2/Targets Upregulated? western_blot->if_nrf2_high immunofluorescence Perform Immunofluorescence for Nrf2 Nuclear Translocation if_nrf2_high->immunofluorescence Yes conclusion_other Conclusion: Other resistance mechanisms are likely involved. if_nrf2_high->conclusion_other No if_nuclear_nrf2 Nuclear Nrf2 Observed? immunofluorescence->if_nuclear_nrf2 nrf2_knockdown Perform Nrf2 Knockdown (siRNA/shRNA) if_nuclear_nrf2->nrf2_knockdown Yes if_nuclear_nrf2->conclusion_other No assess_sensitivity Re-assess CBP501-Cisplatin Sensitivity (e.g., IC50) nrf2_knockdown->assess_sensitivity if_sensitivity_restored Sensitivity Restored? assess_sensitivity->if_sensitivity_restored conclusion_nrf2 Conclusion: Nrf2 pathway activation is a likely mechanism of resistance. if_sensitivity_restored->conclusion_nrf2 Yes if_sensitivity_restored->conclusion_other No

Caption: Troubleshooting workflow for investigating Nrf2-mediated resistance to CBP501.

Experimental Protocols:

  • Western Blotting for Nrf2 and Target Proteins:

    • Cell Lysis: Lyse CBP501-sensitive and -resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate.

    • Quantification: Densitometric analysis of the bands can be performed using software like ImageJ.

  • Immunofluorescence for Nrf2 Nuclear Translocation:

    • Cell Seeding: Seed cells on coverslips in a 24-well plate.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with an anti-Nrf2 primary antibody overnight at 4°C.

    • Secondary Antibody and Staining: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. Counterstain nuclei with DAPI.

    • Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.

Quantitative Data from Preclinical Studies:

The following table summarizes the correlation between Nrf2 pathway activation and CBP501 sensitivity in a panel of NSCLC cell lines.

Cell Line CategoryRelative Nrf2 Protein Level (Normalized to Sensitive Lines)Relative NQO1 mRNA Expression (Fold Change vs. Sensitive Lines)CBP501 Sensitivity
CBP501-Sensitive1.01.0Sensitive
CBP501-Insensitive~2.5 - 5.0~4.0 - 10.0Insensitive

Data adapted from preclinical studies on NSCLC cell lines.

Guide 2: Assessing the Role of DNA Repair Proteins in CBP501 Resistance

Issue: Your cell line is resistant to the CBP501-cisplatin combination, and you hypothesize that enhanced DNA repair capacity is the cause.

Troubleshooting Workflow:

DNARepair_Troubleshooting_Workflow start Observe Decreased CBP501-Cisplatin Efficacy western_blot Perform Western Blot for DNA Repair Proteins (ERCC1, BRCA1, RAD51) start->western_blot if_proteins_high DNA Repair Proteins Upregulated? western_blot->if_proteins_high functional_assay Perform Functional DNA Repair Assay (e.g., Comet Assay) if_proteins_high->functional_assay Yes conclusion_other Conclusion: Other resistance mechanisms are likely involved. if_proteins_high->conclusion_other No if_repair_enhanced Enhanced DNA Repair Capacity? functional_assay->if_repair_enhanced inhibitor_study Treat with DNA Repair Inhibitor + CBP501-Cisplatin if_repair_enhanced->inhibitor_study Yes if_repair_enhanced->conclusion_other No assess_sensitivity Re-assess Sensitivity inhibitor_study->assess_sensitivity if_sensitivity_restored Sensitivity Restored? assess_sensitivity->if_sensitivity_restored conclusion_dna_repair Conclusion: Enhanced DNA repair is a likely mechanism of resistance. if_sensitivity_restored->conclusion_dna_repair Yes if_sensitivity_restored->conclusion_other No

Caption: Troubleshooting workflow for investigating DNA repair-mediated resistance.

Experimental Protocol:

  • Western Blotting for DNA Repair Proteins:

    • Follow the same general Western blotting protocol as described in Guide 1.

    • Use primary antibodies specific for ERCC1, BRCA1, RAD51, and a suitable loading control.

    • Compare the expression levels between your resistant cell line and a known CBP501-sensitive cell line.

Expected Outcomes:

ProteinExpected Expression in Resistant CellsImplication
ERCC1HighEnhanced removal of platinum-DNA adducts.
BRCA1HighIncreased efficiency of homologous recombination repair.
RAD51HighIncreased efficiency of homologous recombination repair.

Signaling Pathway Diagrams

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Cul3 Cul3-E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf Maf Nrf2_nucl->Maf ARE ARE Target_Genes Target Genes (NQO1, HO-1, etc.) ARE->Target_Genes CBP501_Resistance CBP501 Resistance Target_Genes->CBP501_Resistance Leads to cluster_dimer cluster_dimer cluster_dimer->ARE Oxidative_Stress Oxidative Stress (e.g., from Cisplatin) Oxidative_Stress->Keap1 Inactivates

Caption: The Nrf2 signaling pathway and its role in CBP501 resistance.

CBP501_MoA cluster_cell Cancer Cell CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Inhibits G2_Checkpoint G2 Checkpoint CBP501->G2_Checkpoint Abrogates Cisplatin_extra Cisplatin (extracellular) Cisplatin_intra Cisplatin (intracellular) Cisplatin_extra->Cisplatin_intra Uptake DNA_Damage DNA Damage Cisplatin_intra->DNA_Damage Calmodulin->Cisplatin_intra Reduces Uptake DNA_Damage->G2_Checkpoint Activates DNA_Repair DNA Repair G2_Checkpoint->DNA_Repair Allows Apoptosis Apoptosis G2_Checkpoint->Apoptosis Leads to (when abrogated) DNA_Repair->Apoptosis Prevents

Caption: Mechanism of action of CBP501 in sensitizing cancer cells to cisplatin.

References

Technical Support Center: Optimizing CBP501 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing CBP501 dosage schedules to minimize toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP501?

A1: CBP501 is a novel calmodulin-modulating peptide that exhibits a multi-modal anti-tumor mechanism of action.[1][2] It functions as a G2 checkpoint abrogator by inhibiting several serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[3] This inhibition prevents the phosphorylation of Cdc25C, disrupting its activity and preventing the cell from entering the mitotic phase of the cell cycle.[3] Additionally, CBP501 binds to calmodulin (CaM), which contributes to its sensitizing effect on certain cancer cells to agents like cisplatin (B142131) and bleomycin (B88199).[4][5] This binding can increase the intracellular concentration of platinum-based drugs.[4][5]

Q2: What is the main dose-limiting toxicity (DLT) observed with CBP501 administration?

A2: The principal dose-limiting toxicity of CBP501 is a histamine-release syndrome (HRS), which can manifest as infusion-related reactions such as rash, itching, and hives.[6][7][8] In clinical studies, this has been the most common adverse event.[8][9]

Q3: How can histamine-release syndrome (HRS) be managed during CBP501 administration?

A3: HRS can be effectively managed with a prophylactic regimen.[6][7] Clinical studies have successfully used a combination of dexamethasone, diphenhydramine, ranitidine, and loratadine (B1675096) to attenuate HRS.[6][7] If a reaction occurs, interrupting the infusion and administering antihistamines can manage the symptoms, with the infusion often able to be resumed after resolution.[10]

Q4: What are the recommended dosages for CBP501 in clinical settings?

A4: The recommended Phase II dose (RP2D) of CBP501 in combination with cisplatin is 25 mg/m².[6][7] In a triple combination with cisplatin and nivolumab, CBP501 has been administered at doses of 16 mg/m² and 25 mg/m².[8][11][12][13] The maximum tolerated dose (MTD) in combination with 75 mg/m² cisplatin was determined to be 25 mg/m² of CBP501.[6][7]

Q5: Does CBP501 monotherapy have a different toxicity profile?

A5: Yes, in monotherapy studies, the dose-limiting toxicity was a transient Grade 3 rise in troponin in one patient, which is different from the HRS observed in combination studies.[6][7] Generally, Grade 3 to 4 treatment-related events with CBP501 monotherapy are rare.[6][7]

Troubleshooting Guides

Issue 1: High levels of in vitro cytotoxicity in non-cancerous cell lines.

  • Possible Cause: The concentration of CBP501 or the combination agent (e.g., cisplatin) may be too high for the specific cell line. Off-target effects at high concentrations can lead to non-specific toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wide range of CBP501 concentrations to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and non-cancerous cell lines.

    • Optimize incubation time: Shorter incubation times may reduce non-specific toxicity.

    • Evaluate combination ratios: If using CBP501 with another agent, systematically vary the ratios to find a synergistic window that is more toxic to cancer cells.

    • Use a less sensitive non-cancerous cell line: Some cell lines are inherently more robust. Consider using a different control cell line if available.

Issue 2: Inconsistent anti-tumor efficacy in vivo.

  • Possible Cause: Suboptimal dosing schedule, route of administration, or tumor model. The tumor microenvironment can also influence drug efficacy.

  • Troubleshooting Steps:

    • Review dosing schedule: Based on clinical data, CBP501 is often administered on a weekly or every three-week cycle.[6][7] Preclinical models may require different schedules. Consider more frequent, lower doses to maintain exposure.

    • Confirm drug stability and formulation: Ensure that the CBP501 formulation is stable and properly prepared before each administration.

    • Evaluate the tumor model: The choice of tumor model is critical. Syngeneic models are recommended to evaluate the immunomodulatory effects of CBP501.[1][2]

    • Monitor plasma and tumor drug concentrations: If possible, perform pharmacokinetic analysis to ensure adequate drug delivery to the tumor site.

Issue 3: Severe infusion-related reactions in animal models.

  • Possible Cause: This is likely a manifestation of histamine-release syndrome (HRS), the known DLT of CBP501.

  • Troubleshooting Steps:

    • Administer a prophylactic regimen: Pre-treat animals with a combination of antihistamines (H1 and H2 blockers) and a corticosteroid, similar to the regimen used in humans (e.g., diphenhydramine, ranitidine, dexamethasone).

    • Reduce the infusion rate: A slower infusion rate can sometimes mitigate the severity of infusion reactions.

    • Perform a dose-escalation study: Start with a lower dose of CBP501 and gradually increase it to determine the maximum tolerated dose in your specific animal model.

Data Presentation

Table 1: Summary of CBP501 Clinical Dosage and Toxicity

Study PhaseCombination AgentsCBP501 DoseDose-Limiting Toxicity (DLT)Management of DLT
Phase I (Monotherapy)NoneStarting at 0.9 mg/m² (D1, D8, D15, q4w)Transient Grade 3 rise in troponinSupportive care
Phase ICisplatinStarting at 3.6 mg/m² (D1, q3w)Histamine-Release Syndrome (HRS)Prophylaxis with dexamethasone, diphenhydramine, ranitidine, and loratadine
Phase ICisplatinMTD: 25 mg/m² with 75 mg/m² cisplatinGrade 3 HRS at 36.4 mg/m²Prophylactic regimen
Phase IbCisplatin, Nivolumab16 mg/m² or 25 mg/m² (q3w)Infusion-related reactions (rash, itching, hives), AnemiaInterruption of infusion, administration of antihistamines
Phase IICisplatinRecommended Phase II Dose (RP2D): 25 mg/m²Manageable HRSProphylactic regimen

MTD: Maximum Tolerated Dose. Data compiled from multiple clinical trials.[6][7][8][9]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CBP501 alone and in combination with cisplatin.

  • Materials:

    • Cancer cell line of interest (e.g., A549, OVCAR-3)

    • Non-cancerous control cell line (e.g., BEAS-2B, HUVEC)

    • Complete cell culture medium

    • 96-well plates

    • CBP501 and cisplatin stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of CBP501 and cisplatin in complete medium.

    • Remove the old medium and add 100 µL of fresh medium containing the desired drug concentrations to each well. Include untreated control wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. In Vivo Tumor Growth Inhibition and Toxicity Study

  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of CBP501 in a xenograft or syngeneic mouse model.

  • Materials:

    • Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)

    • Tumor cells

    • CBP501 and cisplatin for injection

    • Calipers for tumor measurement

    • Animal scale

    • Equipment for blood collection and analysis

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, CBP501 alone, cisplatin alone, CBP501 + cisplatin).

    • Administer treatments according to the desired schedule (e.g., intravenous injection of CBP501 and intraperitoneal injection of cisplatin).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ toxicity (e.g., kidney and liver function).

    • Harvest tumors and major organs for histological analysis.

Mandatory Visualizations

CBP501_Mechanism_of_Action cluster_0 CBP501 Multi-Modal Action cluster_1 G2/M Checkpoint Abrogation cluster_2 Calmodulin Modulation & Cisplatin Sensitization CBP501 CBP501 CHK1 CHK1 CBP501->CHK1 Inhibits CaM Calmodulin CBP501->CaM Binds & Inhibits Cdc25C_p p-Cdc25C (Inactive) CHK1->Cdc25C_p Cdc2 Cdc2 (Inactive) Cdc25C_p->Cdc2 G2M_Arrest G2/M Arrest Cdc2->G2M_Arrest Cisplatin_uptake Increased Intracellular Cisplatin CaM->Cisplatin_uptake Modulates DNA_damage Increased DNA Adducts Cisplatin_uptake->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: CBP501's dual mechanism of action.

Experimental_Workflow_Toxicity_Assessment cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis Cell_Seeding 1. Seed Cancer & Non-Cancerous Cells Treatment 2. Treat with CBP501 +/- Cisplatin Cell_Seeding->Treatment MTT_Assay 3. MTT Assay for Cell Viability Treatment->MTT_Assay IC50 4. Determine IC50 MTT_Assay->IC50 Dosing 2. Administer Treatment Regimen IC50->Dosing Inform Dose Selection Tumor_Implantation 1. Implant Tumor Cells in Mice Tumor_Implantation->Dosing Monitoring 3. Monitor Tumor Growth & Animal Health Dosing->Monitoring Analysis 4. Pharmacokinetic & Histological Analysis Monitoring->Analysis

Caption: Workflow for assessing CBP501 toxicity.

HRS_Management_Logic Start Start CBP501 Infusion Prophylaxis Administer Prophylaxis (Dexamethasone, Antihistamines) Start->Prophylaxis Observe Observe for Infusion Reaction Prophylaxis->Observe No_Reaction Continue and Complete Infusion Observe->No_Reaction No Reaction Infusion Reaction Occurs (Rash, Hives, Itching) Observe->Reaction Yes Interrupt Interrupt Infusion Reaction->Interrupt Administer_Meds Administer Additional Antihistamines Interrupt->Administer_Meds Resolved Symptoms Resolve? Administer_Meds->Resolved Resume Resume Infusion at a Slower Rate Resolved->Resume Yes Discontinue Discontinue Infusion for the Day Resolved->Discontinue No Resume->Observe

Caption: Decision tree for managing HRS.

References

Technical Support Center: Troubleshooting CBP501 Solubility and Stability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common in vitro solubility and stability challenges encountered during experiments with CBP501. The following information is curated to help you optimize your experimental workflow and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of CBP501?

A1: For lyophilized CBP501, it is recommended to first attempt reconstitution in sterile, high-purity water. If solubility is limited, as can be the case with many synthetic peptides, Dimethyl Sulfoxide (DMSO) is a common alternative for creating a high-concentration stock solution.[1] For hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by the slow addition of an aqueous buffer.[1] Always use high-purity grade solvents.

Q2: My CBP501 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the final concentration: The precipitation may be concentration-dependent. Try working with a lower final concentration of CBP501 in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1]

  • Use a stepwise dilution: Instead of adding the DMSO stock directly into the full volume of your aqueous medium, try a serial dilution. First, dilute the stock into a smaller volume of medium, mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the CBP501 stock solution can sometimes improve solubility.

Q3: How should I store my CBP501 stock solution and lyophilized powder?

A3: Proper storage is critical for maintaining the integrity of CBP501.

  • Lyophilized Powder: Upon receipt, store the lyophilized CBP501 peptide in a desiccator at -20°C or -80°C for long-term storage.[1] Before opening the vial, allow it to warm to room temperature to prevent condensation, which can degrade the peptide.[2]

  • Stock Solutions: Once reconstituted, it is best to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C. The stability of peptides in solution is significantly lower than in their lyophilized form.[3]

Q4: I am observing inconsistent results in my multi-day cell culture experiments. Could this be related to CBP501 stability?

A4: Yes, inconsistent results in long-term experiments can be an indication of compound instability. Peptides can be susceptible to degradation in cell culture media at 37°C. To address this:

  • Prepare fresh solutions: It is always best to prepare fresh dilutions of CBP501 from your frozen stock for each experiment.[3]

  • Frequent media changes: For experiments lasting longer than 24 hours, consider replacing the cell culture medium with freshly prepared CBP501-containing medium every 24 hours to maintain a consistent concentration of the active compound.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized CBP501

Symptoms:

  • Visible particles remain after attempting to dissolve the peptide.

  • The solution appears cloudy or hazy.

Possible Cause Troubleshooting Steps
Incorrect Solvent 1. Start with sterile, deionized water. 2. If solubility is poor, try a small amount of a suitable organic solvent like DMSO to dissolve the peptide first, then slowly add your aqueous buffer.[1] 3. For acidic or basic peptides, adjusting the pH of the buffer may improve solubility.[2]
Concentration Too High 1. Attempt to dissolve a smaller amount of the peptide in the same volume of solvent. 2. Consult the product datasheet for any available solubility information.
Aggregation 1. Gentle sonication in a water bath can help to break up aggregates and improve dissolution.[3]
Issue 2: Precipitation in Cell Culture Media

Symptoms:

  • Cloudiness or a visible precipitate forms in the cell culture wells after adding CBP501.

  • High variability between replicate wells.

Possible Cause Troubleshooting Steps
Supersaturation 1. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line. 2. Use a stepwise dilution method to introduce the peptide into the media.
Solvent Shock 1. Minimize the final concentration of the organic solvent (e.g., DMSO) in your culture medium (ideally <0.1%). 2. Pre-warm the culture medium to 37°C before adding the CBP501 stock and mix gently but thoroughly.
Interaction with Media Components 1. Some peptides can interact with components in serum or complex media. 2. Consider using a simpler, serum-free medium for your experiments if your cell line permits.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CBP501
  • Before opening the vial, allow the lyophilized CBP501 to equilibrate to room temperature.

  • Based on the peptide's properties (if known, e.g., hydrophobic), select an appropriate solvent. For a starting point, use sterile deionized water. If solubility is an issue, use 100% DMSO.

  • Add the desired volume of solvent to the vial to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex gently for 1-2 minutes to ensure complete dissolution. If particles persist, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to confirm that it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Media
  • Thaw an aliquot of the CBP501 stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution to achieve your desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:10 dilution into a small volume of media, followed by a 1:100 dilution into the final volume of media.

  • Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation.

  • Add the CBP501-containing medium to your cells.

  • Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Studies with CBP501 start Start: Lyophilized CBP501 reconstitute Reconstitute in appropriate solvent (e.g., Water, DMSO) to create a stock solution start->reconstitute store Aliquot and store stock solution at -80°C reconstitute->store thaw Thaw a single-use aliquot store->thaw dilute Prepare working solution by diluting stock into pre-warmed cell culture medium thaw->dilute treat Treat cells with CBP501-containing medium dilute->treat incubate Incubate for desired time period treat->incubate analyze Analyze experimental endpoint incubate->analyze end End analyze->end

Caption: General workflow for handling and using CBP501 in in vitro experiments.

troubleshooting_workflow Troubleshooting Workflow for CBP501 Solubility Issues start Start: Solubility or Precipitation Issue Observed check_solubility Is the issue with the initial stock solution or dilution in media? start->check_solubility stock_issue Stock Solution Issue check_solubility->stock_issue Stock media_issue Dilution in Media Issue check_solubility->media_issue Media change_solvent Try alternative solvent (e.g., DMSO) stock_issue->change_solvent No resolution Issue Resolved stock_issue->resolution Yes lower_final_conc Lower the final working concentration media_issue->lower_final_conc No media_issue->resolution Yes sonicate Use sonication to aid dissolution change_solvent->sonicate lower_stock_conc Prepare a more dilute stock solution sonicate->lower_stock_conc lower_stock_conc->resolution stepwise_dilution Use a stepwise dilution method lower_final_conc->stepwise_dilution optimize_dmso Ensure final DMSO concentration is <0.5% stepwise_dilution->optimize_dmso optimize_dmso->resolution

Caption: A logical workflow for troubleshooting common solubility and precipitation problems with CBP501.

signaling_pathway Simplified Overview of CBP501's Mechanism of Action CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Binds to IncreasedInflux Increased Platinum Influx Calmodulin->IncreasedInflux Modulates Platinum Platinum Agents (e.g., Cisplatin) TumorCell Tumor Cell Platinum->TumorCell Enters DNA_Damage Enhanced DNA Damage IncreasedInflux->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Technical Support Center: Enhancing the Efficacy of CBP501 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP501 combination therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of CBP501 in combination with other agents, particularly platinum-based chemotherapies and immune checkpoint inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP501?

A1: CBP501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] Its key functions include:

  • Increased Platinum Influx: CBP501 binds to calmodulin, which in turn enhances the influx of platinum-based drugs like cisplatin (B142131) into tumor cells, leading to increased DNA damage.[2][3]

  • G2 Checkpoint Abrogation: It inhibits multiple serine/threonine kinases, including CHK1, that are crucial for the G2 cell cycle checkpoint. This prevents cancer cells from arresting in the G2 phase to repair DNA damage, forcing them into mitotic catastrophe and apoptosis.[4][5]

  • Induction of Immunogenic Cell Death (ICD): By promoting cellular stress and damage, CBP501 can induce ICD, which involves the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[3][6]

  • Modulation of the Tumor Microenvironment: Preclinical studies have shown that CBP501 can suppress the function of tumor-associated macrophages and reduce cancer stem cell populations.[3]

Q2: What is the rationale for combining CBP501 with cisplatin and an immune checkpoint inhibitor like nivolumab (B1139203)?

A2: The combination of CBP501, cisplatin, and nivolumab is designed to attack the tumor through multiple, synergistic mechanisms:

  • Enhanced Chemotherapy: CBP501 increases the concentration of cisplatin within tumor cells, heightening its cytotoxic effect.[2]

  • Overcoming Chemoresistance: By abrogating the G2 checkpoint, CBP501 prevents cancer cells from repairing cisplatin-induced DNA damage, a common mechanism of resistance.

  • Stimulating an Anti-Tumor Immune Response: The induction of ICD by the CBP501 and cisplatin combination can "turn a cold tumor hot" by attracting immune cells to the tumor microenvironment.

  • Boosting Immunotherapy: Nivolumab, an anti-PD-1 antibody, then works more effectively by blocking the inhibitory signals on these newly recruited immune cells, allowing them to recognize and attack the cancer cells. Preclinical studies in a CT26 syngeneic mouse model have demonstrated synergistic anti-tumor activity with this combination.[6]

Q3: What are the typical starting doses for CBP501, cisplatin, and nivolumab in clinical trials?

A3: Based on Phase I and II clinical trials, the following doses have been commonly used:

  • CBP501: 16 mg/m² or 25 mg/m² administered as a 1-hour intravenous infusion.[7][8]

  • Cisplatin: 60 mg/m² or 75 mg/m² administered as a 1-hour intravenous infusion, often concurrently with CBP501.[7][8]

  • Nivolumab: 240 mg administered as an intravenous infusion following the CBP501 and cisplatin infusions.[7][8] These are typically administered every 21 days.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical experiments with CBP501 combination therapy.

Issue 1: Lower than Expected Cytotoxicity in vitro
Potential Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response matrix experiment with varying concentrations of CBP501 and cisplatin to identify the optimal synergistic concentrations for your specific cell line.
Short Drug Exposure Time While some effects of CBP501 are rapid, ensure the co-exposure time is sufficient to allow for platinum influx and DNA damage. A time-course experiment (e.g., 1, 6, 24, 48 hours) is recommended.
High Cell Seeding Density Overly confluent cell cultures can exhibit contact inhibition and altered drug sensitivity. Ensure consistent and optimal cell seeding densities across all experiments.[10]
Nrf2 Pathway Activation High expression of the transcription factor Nrf2 has been correlated with insensitivity to CBP501.[11][12] Analyze the Nrf2 expression in your cell line via Western blot or qPCR. Consider using Nrf2 inhibitors or siRNA to see if sensitivity is restored.
Incorrect Dosing Sequence In clinical protocols, CBP501 and cisplatin are often administered concurrently.[7] For in vitro experiments, test if pre-incubation with CBP501 for a short period (e.g., 1 hour) before adding cisplatin enhances cytotoxicity.
Issue 2: Inconsistent Tumor Growth Inhibition in Xenograft Models
Potential Cause Troubleshooting Step
Poor Drug Bioavailability Confirm the stability and solubility of your CBP501 formulation. For in vivo studies, ensure the route and frequency of administration are appropriate to maintain therapeutic concentrations.
Tumor Heterogeneity The initial tumor cell population may be heterogeneous, with some clones being inherently resistant. Consider re-deriving cell lines from resistant tumors for further characterization.
Inadequate Immune Response (for syngeneic models) If combining with an immune checkpoint inhibitor, ensure you are using an immunocompetent mouse strain (e.g., C57BL/6, BALB/c) that is compatible with your tumor cell line. Analyze the tumor microenvironment for immune cell infiltration (e.g., via IHC or flow cytometry).
Variable Tumor Establishment Ensure consistent cell viability (>95%) and injection volume for tumor implantation. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a consistent size (e.g., 100-150 mm³).[13]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of CBP501 combination therapies.

Table 1: Phase Ib Study of CBP501, Cisplatin, and Nivolumab in Advanced Refractory Tumors (NCT03113188) - Efficacy in Dose-Escalation Cohort

MetricValue
Unconfirmed Partial Response18% (3/17 patients)
> 3 months Stable Disease41% (7/17 patients)
Disease Control Rate41% (7/17 patients)
> 8 months Overall Survival53% (9/17 patients)
Data from an interim analysis as of January 9, 2020.

Table 2: Phase II Study of CBP501, Cisplatin, and Nivolumab in Advanced Pancreatic Adenocarcinoma (NCT04953962)

Treatment Arm3-Month Progression-Free Survival (3MPFS)Overall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Arm 1: CBP501 (25 mg/m²) + Cisplatin + Nivolumab44.4%22.2%2.46.3
Arm 2: CBP501 (16 mg/m²) + Cisplatin + Nivolumab44.4%0%2.15.3
Arm 3: CBP501 (25 mg/m²) + Cisplatin11.1%0%1.53.7
Arm 4: Cisplatin + Nivolumab33.3%0%1.54.9
This study aimed to identify combinations that yield a 35% 3MPFS rate.[14]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Dose-Response Matrix)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of CBP501 and cisplatin in culture medium.

  • Treatment: Treat the cells with varying concentrations of CBP501 and cisplatin, both alone and in combination, across a 96-well plate. Include a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the IC50 for each drug alone and analyze the combination index (CI) to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: Measurement of Intracellular Platinum Accumulation
  • Cell Treatment: Culture cells to 80-90% confluency and treat with cisplatin with or without CBP501 for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS to remove extracellular platinum. Lyse the cells using a suitable lysis buffer.

  • Sample Digestion: Digest the cell lysates, typically with nitric acid, to break down organic matter.[15]

  • ICP-MS Analysis: Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of platinum.[15][16]

  • Normalization: Normalize the platinum concentration to the total protein concentration or cell number of the lysate.

Protocol 3: In Vivo Syngeneic Tumor Model
  • Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., CT26 colon carcinoma) into the flank of immunocompetent syngeneic mice (e.g., BALB/c).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle, CBP501 alone, Cisplatin alone, Nivolumab alone, CBP501 + Cisplatin, CBP501 + Cisplatin + Nivolumab).

  • Treatment Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal or intravenous).

  • Tumor and Health Monitoring: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for immune cell markers (e.g., CD8) or flow cytometry to analyze the tumor microenvironment.[6]

Visualizations

CBP501_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Binds to G2_Kinases G2 Checkpoint Kinases (e.g., CHK1) CBP501->G2_Kinases Inhibits Cisplatin Cisplatin Platinum_Transporter Platinum Transporter Cisplatin->Platinum_Transporter Influx Cisplatin_Intra Intracellular Cisplatin Platinum_Transporter->Cisplatin_Intra Calmodulin->Platinum_Transporter Modulates DNA DNA Cisplatin_Intra->DNA Binds to G2_Arrest G2 Arrest for DNA Repair G2_Kinases->G2_Arrest Prevents DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Adducts->G2_Arrest Induces Mitotic_Catastrophe Mitotic Catastrophe G2_Arrest->Mitotic_Catastrophe Leads to (when abrogated) ICD Immunogenic Cell Death Mitotic_Catastrophe->ICD

Caption: Mechanism of action of CBP501 in combination with cisplatin.

Experimental_Workflow_In_Vivo A 1. Cell Culture (e.g., CT26) B 2. Subcutaneous Injection into Syngeneic Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization (Tumor Volume ~100 mm³) C->D E 5. Treatment Administration (e.g., CBP501 + Cisplatin + Nivolumab) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (e.g., IHC, Flow Cytometry) F->G

Caption: Experimental workflow for an in vivo syngeneic tumor model.

Troubleshooting_Logic Start Low in vitro Efficacy of CBP501 + Cisplatin Q1 Is intracellular platinum concentration increased? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is G2 checkpoint abrogation observed? A1_Yes->Q2 Action1 Investigate drug influx: - Check cell line transporter expression - Optimize CBP501 concentration/timing A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Nrf2 pathway activated? A2_Yes->Q3 Action2 Investigate checkpoint signaling: - Western blot for p-Cdc2, etc. - Verify CBP501 activity A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Nrf2 is a potential resistance mechanism. - Use Nrf2 inhibitor/siRNA A3_Yes->Action3 End Other resistance mechanisms (e.g., DNA repair, apoptosis evasion) A3_No->End

Caption: Troubleshooting logic for low in vitro efficacy.

References

identifying and managing off-target effects of CBP501

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing the on-target and off-target effects of CBP501.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP501?

A1: CBP501 is a peptide-based drug candidate with a multi-modal mechanism of action. It was initially developed as a G2 checkpoint abrogator that inhibits several serine/threonine kinases, including Chk1, Chk2, MAPKAP-K2, and C-Tak1.[1][2] This inhibition prevents the phosphorylation of Cdc25C, a key phosphatase required for entry into mitosis, thereby overriding the G2/M cell cycle checkpoint induced by DNA damaging agents.

Q2: What are the known off-target effects of CBP501?

A2: The most significant and well-characterized off-target interaction of CBP501 is its high-affinity binding to Calmodulin (CaM).[2][3] This interaction is crucial for its synergistic effect with platinum-based chemotherapies like cisplatin (B142131). By inhibiting Calmodulin, CBP501 increases the intracellular concentration of platinum, leading to enhanced DNA damage in tumor cells.[2][3] Early toxicology studies also identified histamine (B1213489) release as a potential off-target effect, likely due to the basic amino acid residues in the peptide's structure.[4]

Q3: How does Calmodulin binding by CBP501 enhance cisplatin sensitivity?

A3: The binding of CBP501 to Calmodulin leads to an increase in intracellular platinum concentrations when co-administered with cisplatin.[2][3] This enhanced accumulation of platinum results in a greater number of platinum-DNA adducts, leading to increased cytotoxicity in cancer cells.[2][3] This off-target effect on Calmodulin is a key component of CBP501's therapeutic strategy in combination with platinum-based drugs.

Q4: I am not observing the expected sensitization to cisplatin with CBP501 in my cell line. What are some possible reasons?

A4: Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common factors include suboptimal CBP501 or cisplatin concentrations, issues with cell line sensitivity, and problems with the experimental setup for assessing cytotoxicity.

Data Presentation

Table 1: Binding Affinities of CBP501

TargetBinding Affinity (Kd)CommentsReference
Calmodulin (CaM)4.62 x 10⁻⁸ mol/LHigh-affinity interaction, reversed by Ca²⁺. Key for cisplatin sensitization.[2][3]
14-3-3~10-fold weaker than CaMInteraction is Ca²⁺ independent.[2][3]
Chk1, Chk2, MAPKAP-K2, C-Tak1Not QuantifiedInhibitory activity demonstrated, but specific Kd values are not publicly available.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with CBP501.

Issue Possible Cause Recommended Action
No increased cisplatin cytotoxicity with CBP501 Suboptimal drug concentrations.Perform a dose-response matrix of CBP501 and cisplatin to identify synergistic concentrations.
Cell line is resistant to the CBP501-mediated sensitization mechanism.Verify Calmodulin expression in your cell line. Consider using a cell line known to be responsive.
Incorrect timing of drug administration.Administer CBP501 prior to or concurrently with cisplatin for optimal effect.
High background cell death CBP501 or cisplatin concentration is too high.Lower the concentrations of both agents. Refer to published studies for appropriate concentration ranges for your cell line.
Cell line is highly sensitive to G2/M arrest or Calmodulin inhibition.Perform single-agent dose-response curves to determine the toxicity of each compound individually.
Inconsistent results between experiments Variability in cell seeding density or health.Ensure consistent cell seeding densities and use cells in the exponential growth phase.
Degradation of CBP501 or cisplatin stock solutions.Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of G2 Checkpoint Abrogation by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution to determine if CBP501 is abrogating a DNA damage-induced G2/M arrest.

Materials:

  • Cells of interest

  • DNA damaging agent (e.g., cisplatin, doxorubicin)

  • CBP501

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density that will not lead to over-confluence during the experiment.

  • Induce G2/M Arrest: Treat cells with a DNA damaging agent at a concentration known to induce G2/M arrest in your cell line.

  • CBP501 Treatment: Add CBP501 at the desired concentration to the cells arrested in G2/M.

  • Harvest and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. A decrease in the G2/M population and an increase in the sub-G1 or G1 population in CBP501-treated cells compared to the DNA damage-only control indicates G2 checkpoint abrogation.[5][6][7]

Protocol 2: Quantification of Intracellular Platinum by ICP-MS

This protocol is for measuring the effect of CBP501 on the intracellular accumulation of platinum from cisplatin treatment.

Materials:

  • Cells of interest

  • Cisplatin

  • CBP501

  • Concentrated nitric acid

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Cell Treatment: Treat cells with cisplatin in the presence or absence of CBP501 for the desired time.

  • Cell Lysis: Harvest and wash the cells thoroughly with PBS to remove extracellular platinum. Lyse the cells using your preferred method.

  • Sample Digestion:

    • Digest the cell lysates with concentrated nitric acid. This step should be performed in a fume hood with appropriate safety precautions.

    • Heat the samples to ensure complete digestion of organic material.

  • ICP-MS Analysis:

    • Dilute the digested samples to an appropriate volume with deionized water.

    • Analyze the samples using an ICP-MS instrument calibrated with platinum standards.

  • Data Analysis: Quantify the amount of platinum in each sample relative to the total protein content or cell number. An increase in platinum concentration in the CBP501 co-treated samples indicates enhanced uptake.[8][9][10][11]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general workflow for determining the binding affinity of CBP501 to a target protein like Calmodulin.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified Calmodulin (or other target protein)

  • CBP501

  • Immobilization and running buffers

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified Calmodulin onto the surface of a sensor chip.

  • Analyte Binding:

    • Prepare a series of dilutions of CBP501 in running buffer.

    • Inject the CBP501 dilutions over the sensor chip surface containing the immobilized Calmodulin.

  • Data Acquisition: Monitor the change in the SPR signal over time to generate sensorgrams for each concentration.

  • Data Analysis: Fit the sensorgram data to an appropriate kinetic binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.[12][13][14][15][16]

Visualizations

G2_M_Checkpoint_Abrogation dna_damage DNA Damage (e.g., Cisplatin) atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_2 Chk1/Chk2 Activation atm_atr->chk1_2 cdc25c_p Cdc25C-P (Inactive) chk1_2->cdc25c_p phosphorylates cdc25c Cdc25C (Active) fourteen_three_three 14-3-3 Binding cdc25c_p->fourteen_three_three g2_arrest G2 Arrest fourteen_three_three->g2_arrest cbp501 CBP501 cbp501->chk1_2 inhibits cbp501->fourteen_three_three inhibits binding mitosis Mitosis cdk1 Cdk1/Cyclin B (Active) cdc25c->cdk1 dephosphorylates cdk1->mitosis

Caption: G2/M Checkpoint Abrogation by CBP501.

Calmodulin_Inhibition_Pathway cbp501 CBP501 calmodulin Calmodulin (CaM) cbp501->calmodulin inhibits unknown_transporter Unknown Transporter/Channel calmodulin->unknown_transporter regulates (?) cisplatin_ext Extracellular Cisplatin cell_membrane Cell Membrane cisplatin_ext->unknown_transporter influx cisplatin_int Intracellular Cisplatin dna_adducts Increased Platinum-DNA Adducts cisplatin_int->dna_adducts cytotoxicity Enhanced Cytotoxicity dna_adducts->cytotoxicity unknown_transporter->cisplatin_int

Caption: Calmodulin Inhibition and Cisplatin Sensitization by CBP501.

Troubleshooting_Workflow start Unexpected Experimental Results with CBP501 check_concentrations Verify Drug Concentrations and Stability start->check_concentrations check_cell_line Assess Cell Line Characteristics start->check_cell_line review_protocol Review Experimental Protocol start->review_protocol on_target_assay Perform On-Target Validation Assay (e.g., G2 Abrogation) check_concentrations->on_target_assay check_cell_line->on_target_assay review_protocol->on_target_assay off_target_assay Perform Off-Target Validation Assay (e.g., Platinum Uptake) on_target_assay->off_target_assay consult_support Consult Technical Support off_target_assay->consult_support

Caption: Troubleshooting Workflow for CBP501 Experiments.

References

Technical Support Center: Optimizing CBP501 Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the delivery of CBP501 to tumor tissues.

Frequently Asked Questions (FAQs)

Q1: What is CBP501 and what is its primary mechanism of action?

A1: CBP501 is a 12-amino acid, calmodulin-modulating peptide that functions as a G2 checkpoint abrogator.[1][2] Its primary mechanisms of action include increasing the influx of platinum-based chemotherapy agents into tumor cells and inducing immunogenic cell death.[1][3] CBP501 also exhibits other anti-tumor activities, such as suppressing cytokine release from macrophages and reducing cancer stem cell populations.[1][4]

Q2: How is CBP501 typically administered in research settings?

A2: In clinical trials, CBP501 is administered via intravenous (IV) infusion.[1][2] For preclinical in vivo experiments, IV administration (e.g., tail vein injection in rodents) is also the standard route to mimic clinical application. For in vitro studies, CBP501 is typically dissolved in a biocompatible buffer and added directly to the cell culture medium.

Q3: What are the known stability and solubility characteristics of CBP501?

A3: As a peptide, CBP501's stability is susceptible to enzymatic degradation. Its solubility in aqueous solutions should be experimentally determined, and the use of formulation strategies such as co-solvents or inclusion in nanoparticle delivery systems may be necessary to improve solubility and stability.[5]

Q4: What are the common challenges in delivering CBP501 to solid tumors?

A4: Like many peptide-based therapeutics, challenges in delivering CBP501 to solid tumors can include poor penetration into the dense tumor microenvironment, rapid clearance from circulation, and enzymatic degradation.[2][6] The abnormal vasculature and high interstitial fluid pressure within solid tumors can further impede effective delivery.

Q5: Are there any known strategies to enhance the delivery of CBP501 to tumor tissues?

A5: While specific data on enhancing CBP501 delivery is limited, general strategies for improving peptide delivery to tumors are applicable. These include co-administration with tumor-penetrating peptides like iRGD, formulation in nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve circulation time and tumor accumulation, and strategies to normalize the tumor vasculature.[7][8][9]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments aimed at optimizing CBP501 delivery.

In Vitro Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low intracellular accumulation of CBP501 in tumor cells. 1. Poor cell permeability of CBP501. 2. Efflux pump activity. 3. Instability of CBP501 in culture medium.1. Perform a cell permeability assay (e.g., Caco-2) to quantify permeability. If low, consider co-treatment with cell-penetrating peptides. 2. Investigate the expression of common efflux pumps (e.g., P-glycoprotein) in your cell line and consider using an inhibitor. 3. Assess CBP501 stability in your specific culture medium over the experimental time course. Consider using a fresh preparation for each experiment or a stabilized formulation.
High variability in experimental replicates. 1. Inconsistent CBP501 concentration due to poor solubility. 2. Inconsistent cell seeding density. 3. Pipetting errors.1. Ensure complete solubilization of CBP501 before each experiment. Consider using a formulation with improved solubility. 2. Implement a strict protocol for cell counting and seeding. 3. Use calibrated pipettes and proper pipetting techniques.
Unexpected cytotoxicity in control (non-tumor) cells. 1. Off-target effects of CBP501. 2. High concentration of CBP501 used.1. Evaluate the expression of CBP501's molecular targets (e.g., calmodulin) in your control cell lines. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental goals.
In Vivo Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low tumor accumulation of CBP501. 1. Rapid clearance from circulation. 2. Poor tumor vascular permeability. 3. High uptake by non-target organs (e.g., liver, kidneys).1. Consider formulating CBP501 in a nanoparticle system to increase circulation half-life. 2. Co-administer with a tumor-penetrating peptide like iRGD to enhance vascular permeability.[9] 3. Perform a biodistribution study to quantify organ accumulation and consider surface modification of nanoparticles (e.g., PEGylation) to reduce non-specific uptake.
High toxicity or adverse events in animal models (e.g., histamine-release syndrome).[10] 1. Rapid infusion rate. 2. High dose of CBP501. 3. Formulation-related toxicity.1. Optimize the infusion rate to minimize acute adverse reactions. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Evaluate the toxicity of the delivery vehicle alone.
Inconsistent tumor growth inhibition. 1. Heterogeneity of the tumor model. 2. Inconsistent dosing. 3. Suboptimal delivery of CBP501.1. Use a well-characterized and homogenous tumor model. 2. Ensure accurate and consistent administration of CBP501. 3. Implement strategies to improve tumor delivery as outlined above and quantify CBP501 concentration in tumor tissue to correlate with therapeutic response.

Data Presentation: Key Metrics for Evaluating CBP501 Delivery

While specific comparative data for different CBP501 formulations are not publicly available, researchers should aim to collect the following quantitative data to evaluate and compare different delivery strategies.

Table 1: In Vitro CBP501 Delivery Efficiency

Delivery Strategy Cell Line Apparent Permeability (Papp) (cm/s) Intracellular Concentration (µM) % Cytotoxicity (at specified concentration)
CBP501 (Free Peptide)e.g., MIA PaCa-2[Insert experimental value][Insert experimental value][Insert experimental value]
CBP501 + Penetrating Peptide (e.g., iRGD)e.g., MIA PaCa-2[Insert experimental value][Insert experimental value][Insert experimental value]
CBP501-Nanoparticle Formulatione.g., MIA PaCa-2[Insert experimental value][Insert experimental value][Insert experimental value]

Table 2: In Vivo CBP501 Biodistribution and Tumor Accumulation

Delivery Strategy Animal Model Tumor Accumulation (% Injected Dose/gram) Tumor:Muscle Ratio Liver Accumulation (%ID/g) Kidney Accumulation (%ID/g)
CBP501 (Free Peptide)e.g., Pancreatic Cancer Xenograft[Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
CBP501 + Penetrating Peptide (e.g., iRGD)e.g., Pancreatic Cancer Xenograft[Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
CBP501-Nanoparticle Formulatione.g., Pancreatic Cancer Xenograft[Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Protocol 1: In Vitro Cell Permeability Assay (Caco-2 Model)

This protocol is adapted from standard Caco-2 permeability assays and should be optimized for CBP501.[11][12]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral permeability, add the CBP501 solution to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (acceptor).

    • For basolateral-to-apical permeability, add the CBP501 solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, collect samples from the acceptor chamber and replace with fresh buffer.

  • Quantification: Quantify the concentration of CBP501 in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of CBP501 permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Quantification of CBP501 in Tumor Tissue

This protocol provides a general workflow for quantifying peptide concentration in tissue samples.[3][4]

  • Tissue Homogenization: Excise the tumor tissue, weigh it, and homogenize it in a suitable lysis buffer on ice.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the homogenate to precipitate larger proteins. Centrifuge to pellet the precipitate.

  • Extraction: Collect the supernatant containing CBP501. A solid-phase extraction (SPE) step may be necessary for further purification and concentration.

  • Quantification: Analyze the extracted sample using a validated LC-MS/MS method. A standard curve of known CBP501 concentrations should be prepared in a similar matrix to the tissue extract for accurate quantification.

  • Data Normalization: Express the CBP501 concentration as the amount of peptide per gram of tumor tissue (e.g., µg/g or %injected dose/g).

Visualizations

Signaling Pathways

CBP501_Signaling_Pathways cluster_G2M G2/M Checkpoint cluster_Calmodulin Calmodulin Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes CBP501_G2M CBP501 CBP501_G2M->Chk1_Chk2 inhibits Calcium Ca²⁺ Influx Calmodulin Calmodulin (CaM) Calcium->Calmodulin activates CaM_Kinases CaM-dependent Kinases Calmodulin->CaM_Kinases activates Cell_Migration Cell Migration & Invasion CaM_Kinases->Cell_Migration promotes Platinum_Influx Platinum Influx CBP501_CaM CBP501 CBP501_CaM->Calmodulin inhibits CBP501_CaM->Platinum_Influx enhances

Caption: Signaling pathways modulated by CBP501.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Develop CBP501 Formulation Permeability Assess Cell Permeability (e.g., Caco-2 assay) Formulation->Permeability Animal_Model Establish Tumor Model Formulation->Animal_Model Optimized Formulation Uptake Quantify Intracellular Uptake Permeability->Uptake Cytotoxicity Evaluate Cytotoxicity Uptake->Cytotoxicity Administration Administer CBP501 Formulation Animal_Model->Administration Biodistribution Determine Biodistribution (e.g., IVIS, tissue quantification) Administration->Biodistribution Efficacy Assess Anti-Tumor Efficacy Biodistribution->Efficacy

Caption: Experimental workflow for optimizing CBP501 delivery.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Tumor Accumulation of CBP501 Rapid_Clearance Rapid Systemic Clearance Problem->Rapid_Clearance Poor_Permeability Poor Tumor Vascular Permeability Problem->Poor_Permeability Non_Target_Uptake High Non-Target Organ Uptake Problem->Non_Target_Uptake Nanoparticle Nanoparticle Formulation Rapid_Clearance->Nanoparticle Penetrating_Peptide Co-administer Tumor Penetrating Peptide Poor_Permeability->Penetrating_Peptide PEGylation PEGylation of Nanoparticle Non_Target_Uptake->PEGylation

Caption: Troubleshooting logic for low tumor accumulation of CBP501.

References

Technical Support Center: Overcoming Challenges in CBP501 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the CBP501 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the solid-phase peptide synthesis (SPPS) of CBP501. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of CBP501 in a question-and-answer format.

Q1: I am observing low coupling efficiency, particularly for the modified amino acids (4-Bz-Phe, pentafluoro-Phe, Cha) and the repeated Arginine residues. What can I do to improve this?

A1: Low coupling efficiency with bulky and hydrophobic residues is a common challenge in peptide synthesis.[1] For CBP501, the presence of 4-benzoyl-phenylalanine, pentafluoro-phenylalanine, cyclohexylalanine, and consecutive arginines can lead to steric hindrance and incomplete reactions.

Troubleshooting Steps:

  • Extend Coupling Times: Doubling the standard coupling time can help drive the reaction to completion for these difficult residues.

  • Double Coupling: Perform a second coupling step with a fresh solution of the amino acid and coupling reagents.

  • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling reagent like DIC/HOBt, consider switching to a more potent phosphonium- or aminium-based reagent such as HBTU, HATU, or PyBOP.[2]

  • Monitor Coupling Completion: Use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines after each coupling step.[3] A positive result indicates incomplete coupling and the need for recoupling.

Q2: My peptide-resin is showing signs of aggregation during synthesis, leading to poor swelling and reagent accessibility. How can I mitigate this?

A2: The hydrophobic residues in CBP501 (4-Bz-Phe, Trp, pentafluoro-Phe, Cha) can promote inter-chain aggregation on the solid support, hindering subsequent synthesis steps.[1][4]

Solutions:

  • Chaotropic Agents: Add a chaotropic salt like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt secondary structures and improve solvation.

  • High-Swelling Resin: Utilize a resin with good swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG) or a low cross-linked polystyrene resin.

  • Alternative Solvents: Consider using N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) as the primary solvent, as NMP can be more effective at solvating aggregated peptides.[5] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[4]

Q3: After cleavage and purification, my final CBP501 product has a lower than expected yield. What are the potential causes and how can I improve it?

A3: Low yield can result from issues at multiple stages of the synthesis process, including incomplete deprotection, poor coupling, and problems during cleavage and work-up.[3]

Diagnostic Workflow:

  • Analyze Intermediates: If a difficult coupling was suspected, cleave a small amount of resin from an intermediate stage and analyze it by mass spectrometry (MS) to pinpoint where the synthesis failed.[3]

  • Optimize Cleavage: Ensure your cleavage cocktail is appropriate for the protecting groups used and that the cleavage time is sufficient. For CBP501, which contains Tryptophan, the use of scavengers is critical.

  • Improve Precipitation: If the peptide is not precipitating efficiently from the cleavage mixture with cold ether, try reducing the volume of TFA under a stream of nitrogen before adding the ether.[6]

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of CBP501?

A1: The amino acid sequence of CBP501 is d({4-Bz-Phe}-Ser-Trp-Ser-{pentafluoro-Phe}-{Cha}-Arg-Arg-Arg-Gln-Arg-Arg).[7]

Q2: What are the key challenges in synthesizing CBP501?

A2: The main challenges in synthesizing CBP501 stem from its sequence, which includes:

  • Modified and bulky amino acids: 4-benzoyl-phenylalanine, pentafluoro-phenylalanine, and cyclohexylalanine can be difficult to couple.

  • Hydrophobic residues: These can lead to aggregation of the peptide on the resin.[1][4]

  • Repeated arginine residues: Consecutive arginines can result in incomplete couplings.

  • Tryptophan residue: This amino acid is susceptible to oxidation during cleavage.

Q3: What type of solid support (resin) is recommended for CBP501 synthesis?

A3: A high-swelling resin is recommended to minimize aggregation. PEG-based resins or low cross-linked polystyrene resins are good choices. For a C-terminal amide, a Rink Amide resin is suitable.

Q4: What cleavage cocktail should I use for CBP501?

A4: A standard cleavage cocktail containing trifluoroacetic acid (TFA) with scavengers is necessary to protect the Tryptophan residue from oxidation and to remove other side-chain protecting groups. A common mixture is TFA/TIPS/H2O/DODT (92.5:2.5:2.5:2.5).

Q5: How should I purify the crude CBP501 peptide?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[7]

Quantitative Data Summary

The following tables provide a summary of expected outcomes and parameters for CBP501 synthesis.

Table 1: Typical Synthesis Parameters and Expected Outcomes

ParameterRecommended Value/RangeExpected Outcome
Resin Substitution0.2 - 0.5 mmol/gBalances yield and potential for aggregation
Coupling Efficiency (per step)> 99%High purity of crude product
Overall Crude Yield60 - 80%Dependent on synthesis scale and sequence length
Purity after RP-HPLC> 98%Suitable for biological assays

Table 2: RP-HPLC Purification Parameters for CBP501

ParameterCondition
ColumnPreparative C18, 5-10 µm particle size
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 60 minutes
Flow RateDependent on column diameter
Detection220 nm

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours. For difficult residues (4-Bz-Phe, pentafluoro-Phe, Cha, Arg), extend the coupling time to 4 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Cleavage and Precipitation

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage:

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Reduce the volume of the filtrate by approximately two-thirds using a gentle stream of nitrogen.

    • Add the concentrated filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Collection and Washing:

    • Centrifuge the precipitated peptide and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

Mandatory Visualizations

CBP501_Synthesis_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete (Recouple) repeat Repeat for all Amino Acids kaiser->repeat Coupling Complete repeat->deprotection final_wash Final Wash (DCM) & Dry repeat->final_wash Final Cycle cleavage Cleavage (TFA/Scavengers) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end_node Pure CBP501 purification->end_node

Caption: Workflow for the solid-phase synthesis of CBP501.

Caption: Troubleshooting logic for common CBP501 synthesis issues.

References

Refining CBP501 Treatment Schedules for Better Outcomes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes with CBP501.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving CBP501.

Issue 1: Suboptimal synergy between CBP501 and cisplatin (B142131) in cell culture.

  • Question: We are not observing the expected potentiation of cisplatin's cytotoxic effects when co-administered with CBP501 in our cancer cell line. What could be the reason?

  • Answer: Several factors could contribute to this. Consider the following troubleshooting steps:

    • Calcium Concentration in Media: The sensitizing effect of CBP501 to platinum-based agents is linked to its binding to calmodulin, a calcium-binding protein. This interaction increases intracellular platinum concentrations.[1] However, this effect can be negated by excess extracellular calcium (Ca2+).[1] Standard cell culture media can have varying concentrations of Ca2+.

      • Recommendation: Review the formulation of your cell culture medium. If it contains high levels of Ca2+, consider using a medium with a lower, more physiological Ca2+ concentration for the duration of the drug treatment. You may need to empirically test different Ca2+ concentrations to find the optimal condition for your specific cell line.

    • Treatment Schedule and Duration: The timing and duration of drug exposure are critical. In some in vitro studies, a 3-hour co-treatment of CBP501 and cisplatin has been shown to be effective.[2]

      • Recommendation: If a different schedule is being used, consider titrating the exposure time. A short, simultaneous exposure may be more effective at facilitating increased intracellular platinum accumulation.

    • Cell Line Sensitivity: Not all cell lines are equally sensitive to the synergistic effects of CBP501 and cisplatin.[2]

      • Recommendation: If possible, test the combination in a panel of cell lines, including those reported to be sensitive (e.g., MIAPaCa-2, HCT116) and insensitive (e.g., HT-29, HCT15) to CBP501's effects to establish a positive and negative control for your experimental system.[2]

Issue 2: High variability in experimental replicates.

  • Question: We are observing significant well-to-well or animal-to-animal variability in our experiments with CBP501. How can we improve consistency?

  • Answer: Variability can arise from inconsistencies in drug preparation and administration.

    • Cisplatin Solution Stability: Cisplatin solutions can be unstable under certain conditions.

      • Recommendation: Prepare cisplatin stock solutions in 0.9% NaCl, not in phosphate-buffered saline (PBS) or DMSO, as this can affect its stability.[3][4] Store aliquots protected from light at 2-8°C.[4] It is recommended to use freshly prepared dilutions for each experiment.

      • Recommendation: Reconstitute lyophilized CBP501 in a buffer recommended by the supplier. For long-term storage, it is advisable to aliquot the reconstituted solution and store it at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure thorough mixing before administration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP501?

A1: CBP501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[5] Its primary functions include:

  • Enhancing Platinum Agent Efficacy: CBP501 binds to calmodulin, which leads to an increased influx of platinum agents like cisplatin into tumor cells.[1] This results in higher intracellular drug concentrations and increased DNA damage.

  • G2 Checkpoint Abrogation: It was initially identified as a G2 checkpoint abrogator.[1]

  • Immunomodulation: CBP501 can induce immunogenic cell death and suppress the activity of M2 macrophages.[5] In preclinical models, it has been shown to enhance the efficacy of immune checkpoint inhibitors.[5]

  • Other Anti-Tumor Effects: CBP501 has also been shown to reduce cancer stem cell populations and inhibit tumor cell migration and invasion.[6]

Q2: What are the recommended starting doses and schedules for CBP501 in preclinical models?

A2: While optimal doses and schedules should be determined empirically for each model, clinical trial data can provide a starting point for dose translation. In clinical studies, CBP501 has been administered at doses of 16 mg/m² and 25 mg/m² in combination with cisplatin, typically on a 3-week cycle.[6][7] When adapting these to animal models, allometric scaling should be used to calculate the appropriate dose.

Q3: Are there any known off-target effects of CBP501 that I should be aware of in my experiments?

A3: In clinical trials, a common adverse event associated with CBP501 in combination with cisplatin is a histamine-release syndrome, which can manifest as rash, itching, and hives.[6][8] While this is a systemic effect observed in patients, it is important to be aware of potential inflammatory or immune-related responses in animal models. For in vitro studies, it is good practice to include control wells with CBP501 alone to assess its baseline effect on cell viability and morphology.

Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of CBP501 in combination with cisplatin and nivolumab (B1139203).

Table 1: Dosing Regimens in Clinical Trials

Study PhaseCBP501 Dose (mg/m²)Cisplatin Dose (mg/m²)Nivolumab Dose (mg)Treatment CycleReference
Phase Ib (Dose Escalation)16 or 2560 or 75240Every 3 weeks[6]
Phase Ib (Expansion Cohort)2560240Every 3 weeks[6]
Phase II16 or 2560240Every 3 weeks[7]

Table 2: Efficacy in Advanced Pancreatic Adenocarcinoma (Phase II)

Treatment Arm3-Month Progression-Free Survival (PFS)Objective Response Rate (ORR)Median PFS (months)Median Overall Survival (OS) (months)Reference
CBP501 (25 mg/m²) + Cisplatin + Nivolumab44.4%22.2%2.46.3[7]
CBP501 (16 mg/m²) + Cisplatin + Nivolumab44.4%0%2.15.3[7]
CBP501 (25 mg/m²) + Cisplatin11.1%0%1.53.7[7]
Cisplatin + Nivolumab33.3%0%1.54.9[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of CBP501 and Cisplatin Synergy

This protocol provides a general framework for assessing the synergistic cytotoxicity of CBP501 and cisplatin in a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Preparation:

    • Prepare a stock solution of cisplatin in 0.9% NaCl. Protect from light.

    • Reconstitute CBP501 as per the manufacturer's instructions.

    • Prepare serial dilutions of both drugs in a low-calcium cell culture medium.

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the drug-containing medium to the wells. Include wells with single-agent treatments and a vehicle control.

    • Based on published data, a simultaneous co-incubation for 3 hours may be a good starting point.[2]

  • Washout (Optional but Recommended): After the desired incubation time, gently wash the cells with fresh, drug-free medium to remove the compounds. Add fresh medium to all wells.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. To determine synergy, use a drug interaction model such as the Chou-Talalay method to calculate a combination index (CI).

Visualizations

CBP501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBP501_ext CBP501 (extracellular) CBP501_int CBP501 (intracellular) CBP501_ext->CBP501_int Cisplatin_ext Cisplatin (extracellular) Platinum_Transporter Platinum Transporter Cisplatin_ext->Platinum_Transporter Cisplatin_int Cisplatin (intracellular) Platinum_Transporter->Cisplatin_int Calmodulin Calmodulin CBP501_int->Calmodulin binds G2_Checkpoint_Proteins G2 Checkpoint Proteins CBP501_int->G2_Checkpoint_Proteins abrogates DNA DNA Cisplatin_int->DNA Calmodulin->Platinum_Transporter modulates DNA_Adducts Platinum-DNA Adducts DNA->DNA_Adducts Cell_Cycle_Arrest G2/M Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of CBP501 and its synergy with cisplatin.

Experimental_Workflow Start Start: Optimize Treatment Schedule Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Prep Prepare CBP501 and Cisplatin dilutions Cell_Seeding->Drug_Prep Co-treatment Simultaneous co-treatment (e.g., 3h) Drug_Prep->Co-treatment Sequential_Treatment_1 Sequential: CBP501 then Cisplatin Drug_Prep->Sequential_Treatment_1 Sequential_Treatment_2 Sequential: Cisplatin then CBP501 Drug_Prep->Sequential_Treatment_2 Washout Washout drugs Co-treatment->Washout Sequential_Treatment_1->Washout Sequential_Treatment_2->Washout Incubate Incubate for 48-72h Washout->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Analyze Analyze for synergy (e.g., CI value) Viability_Assay->Analyze End End: Optimized schedule identified Analyze->End

Caption: Experimental workflow for optimizing CBP501 and cisplatin co-treatment timing.

Troubleshooting_Logic Problem Problem: No Synergy Observed Check_Ca Check Ca2+ in media Problem->Check_Ca Is it high? Check_Timing Review treatment timing Problem->Check_Timing Is it prolonged? Check_Cell_Line Verify cell line sensitivity Problem->Check_Cell_Line Is it unverified? Solution_Ca Use low Ca2+ media Check_Ca->Solution_Ca Yes Solution_Timing Test simultaneous short exposure Check_Timing->Solution_Timing Yes Solution_Cell_Line Use positive control cell line Check_Cell_Line->Solution_Cell_Line Yes

Caption: Troubleshooting logic for suboptimal synergy between CBP501 and cisplatin.

References

Technical Support Center: CBP501 Treatment and Hematological Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the hematological side effects associated with CBP501 treatment. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the known hematological side effects of CBP501?

A1: In clinical trials, CBP501 has been primarily evaluated in combination with platinum-based chemotherapy, such as cisplatin (B142131). The most commonly reported hematological adverse event is anemia.[1] Other observed side effects include leukopenia, neutropenia, and thrombocytopenia.[2] It is important to note that cisplatin itself is known to cause myelosuppression, and CBP501 may enhance these effects.[3][4]

Q2: What is the proposed mechanism of action for CBP501 that might contribute to hematological side effects?

A2: CBP501 is a peptide that acts as a G2 checkpoint abrogator and a calmodulin (CaM) modulator.[5][6] By inhibiting CaM, CBP501 can increase the intracellular concentration of platinum drugs like cisplatin in tumor cells.[6][7] While this enhances the anti-tumor activity, it is plausible that a similar mechanism could increase platinum accumulation in hematopoietic stem and progenitor cells in the bone marrow, leading to increased toxicity. Additionally, CBP501 inhibits several serine/threonine kinases, including CHK1, which are involved in cell cycle regulation and DNA damage response.[8][9] Interference with these pathways in rapidly dividing hematopoietic cells could contribute to myelosuppression.

Q3: Are there established methods to counteract CBP501-induced hematological toxicity in a research setting?

A3: While specific preclinical strategies for mitigating CBP501-induced hematological side effects are not extensively published, general approaches for managing chemotherapy-induced myelosuppression can be adapted. In a research context, this could involve co-administration of hematopoietic growth factors, such as erythropoietin (EPO) for anemia, or granulocyte colony-stimulating factor (G-CSF) for neutropenia, in animal models. For in vitro studies, the focus would be on assays to characterize the toxicity and screen for potential protective agents.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of anemia, neutropenia, or thrombocytopenia observed in animal models treated with CBP501 in combination with cisplatin.

Possible Cause:

  • Enhanced Cisplatin Toxicity: CBP501 may be potentiating the myelosuppressive effects of cisplatin.

  • Direct CBP501 Toxicity: CBP501 may have a direct, albeit less pronounced, inhibitory effect on hematopoietic progenitors.

  • Animal Strain Variability: Different strains of mice or rats may have varying sensitivities to chemotherapy-induced myelosuppression.

Troubleshooting Steps:

  • Dose De-escalation: Perform a dose-response study for both CBP501 and cisplatin to identify a therapeutic window with acceptable hematological toxicity.

  • Staggered Dosing: Investigate alternative dosing schedules, such as administering CBP501 and cisplatin on different days, to potentially reduce peak bone marrow exposure.

  • Supportive Care Simulation: In your experimental design, consider including treatment arms with recombinant hematopoietic growth factors (e.g., EPO, G-CSF) to assess their ability to rescue the hematological phenotype.

  • Baseline Hematology: Ensure that all animals have baseline complete blood counts (CBCs) within the normal range before starting treatment to exclude pre-existing conditions.

Issue 2: Significant inhibition of hematopoietic colony formation in vitro when using CBP501.

Possible Cause:

  • Direct Cytotoxicity: CBP501 may be directly cytotoxic to hematopoietic stem and progenitor cells at the concentrations tested.

  • Apoptosis Induction: The compound may be inducing apoptosis in these cells.

  • Cell Cycle Arrest: CBP501's mechanism as a G2 checkpoint abrogator might dysregulate the cell cycle of hematopoietic progenitors, leading to reduced proliferation.

Troubleshooting Steps:

  • Concentration-Response Curve: Determine the IC50 of CBP501 on different hematopoietic progenitor populations (e.g., CFU-GM, BFU-E, CFU-Mk) to understand its potency.

  • Washout Experiment: To distinguish between cytotoxic and cytostatic effects, perform a washout experiment where cells are exposed to CBP501 for a defined period, then washed and re-plated in drug-free medium to assess recovery of colony-forming ability.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the level of apoptosis induced by CBP501.

  • Cell Cycle Analysis: Analyze the cell cycle distribution of hematopoietic progenitors treated with CBP501 using flow cytometry to identify any cell cycle blocks.

Quantitative Data Summary

Table 1: Hematological Toxicity of CBP501 in Combination with Cisplatin and Nivolumab (Phase Ib Study)

Adverse EventGrade 1-2Grade 3Total Incidence (%)
Anemia10951%

Data from a Phase Ib clinical study of CBP501, cisplatin, and nivolumab.[1]

Experimental Protocols

Protocol 1: In Vitro Hematotoxicity Assessment using Colony-Forming Unit (CFU) Assay

Objective: To evaluate the direct effect of CBP501 on the proliferation and differentiation of hematopoietic progenitor cells.

Methodology:

  • Cell Source: Obtain bone marrow mononuclear cells (BMMCs) from a relevant species (e.g., mouse, human).

  • Cell Plating: Plate the BMMCs in a methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, CFU-Mk for megakaryocyte progenitors).

  • Drug Treatment: Add CBP501 at a range of concentrations to the methylcellulose (B11928114) medium. Include a vehicle control and a positive control (e.g., a known myelosuppressive agent).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, depending on the species and colony type.

  • Colony Counting: Enumerate the number of colonies of each type under an inverted microscope.

  • Data Analysis: Calculate the IC50 value for each progenitor type to determine the concentration of CBP501 that causes 50% inhibition of colony formation compared to the vehicle control.

Signaling Pathways and Workflows

G2_Checkpoint_Abrogation cluster_0 Normal G2/M Transition cluster_1 CBP501 Action DNA_Damage DNA Damage CHK1 CHK1/CHK2 Activation DNA_Damage->CHK1 CDC25C_p CDC25C Phosphorylation (Inactive) CHK1->CDC25C_p CDK1_p CDK1 Phosphorylation (Inactive) CDC25C_p->CDK1_p G2_Arrest G2 Arrest CDK1_p->G2_Arrest CBP501 CBP501 CHK1_i CHK1 Inhibition CBP501->CHK1_i CDC25C_a CDC25C Active CHK1_i->CDC25C_a Prevents inactivation CDK1_a CDK1 Active CDC25C_a->CDK1_a Dephosphorylates Mitosis Premature Mitotic Entry CDK1_a->Mitosis

Caption: CBP501-mediated G2 checkpoint abrogation.

Experimental_Workflow Start Observe Hematological Toxicity in Animal Model CBC Perform Complete Blood Counts (CBC) Start->CBC BM_Harvest Harvest Bone Marrow Start->BM_Harvest CFU_Assay In Vitro Colony-Forming Unit (CFU) Assay BM_Harvest->CFU_Assay Flow_Cytometry Flow Cytometry for Apoptosis & Cell Cycle BM_Harvest->Flow_Cytometry Data_Analysis Analyze Data: - IC50 - Apoptosis % - Cell Cycle Phases CFU_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Determine Mechanism of Hematotoxicity Data_Analysis->Conclusion

Caption: Workflow for investigating hematological toxicity.

References

Technical Support Center: Addressing Poor Response to CBP501 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor response to the investigational drug CBP501 in their cancer-related experiments.

Troubleshooting Guides

This section offers a systematic approach to identifying potential reasons for a suboptimal response to CBP501 in experimental models.

Issue 1: Reduced Cisplatin (B142131) Efficacy in the Presence of CBP501

CBP501 is known to enhance the cytotoxic effects of cisplatin by increasing its intracellular accumulation through calmodulin (CaM) inhibition.[1] If you are not observing this synergistic effect, consider the following possibilities:

Potential Cause Troubleshooting Steps
Reduced Cisplatin Influx 1. Verify Calmodulin Expression: Assess the baseline expression level of calmodulin in your cancer cell line via Western blot. Low or absent calmodulin expression may limit the primary mechanism of CBP501-mediated cisplatin sensitization. 2. Measure Intracellular Platinum: Quantify the intracellular platinum concentration with and without CBP501 co-treatment using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A lack of increased platinum accumulation with CBP501 suggests a disruption in this mechanism.
Increased Cisplatin Efflux 1. Assess Efflux Pump Expression: Evaluate the expression of multidrug resistance-associated proteins (MRPs) and other efflux pumps known to transport cisplatin. Overexpression of these transporters can counteract the increased influx mediated by CBP501.
Enhanced DNA Repair 1. Evaluate DNA Repair Protein Expression: In some cancers, such as ovarian cancer, low expression of DNA repair proteins has been associated with a better response to CBP501/cisplatin treatment.[2] Assess the expression of key DNA repair proteins (e.g., ERCC1, BRCA1/2) via Western blot or immunohistochemistry. High expression may indicate a mechanism of resistance to the DNA-damaging effects of cisplatin.
Drug Concentration and Exposure Time 1. Optimize Dosing and Schedule: Systematically vary the concentrations of both CBP501 and cisplatin, as well as the duration of exposure. The optimal synergistic window may be narrow and cell-line dependent.
Issue 2: Lack of G2/M Cell Cycle Arrest Abrogation

CBP501 also functions as a G2 checkpoint abrogator by inhibiting kinases like CHK1 and C-Tak1, which are involved in phosphorylating CDC25C.[1] This action is intended to push cells with DNA damage into mitosis, leading to cell death.

Potential Cause Troubleshooting Steps
Ineffective Checkpoint Abrogation 1. Analyze Cell Cycle Distribution: Use flow cytometry to assess the cell cycle profile of your cancer cells after treatment with cisplatin alone and in combination with CBP501. A persistent G2/M arrest in the presence of CBP501 indicates a failure in checkpoint abrogation. 2. Examine Key Signaling Proteins: Perform Western blot analysis to check the phosphorylation status of CHK1 (an upstream regulator) and CDC25C (a downstream effector). Lack of dephosphorylation of CDC25C at Ser216 in the presence of CBP501 would suggest a block in this pathway.
Alternative Checkpoint Activation 1. Investigate Other Checkpoint Pathways: Cancer cells may have redundant or alternative checkpoint mechanisms. Explore the activation status of other checkpoint kinases if the primary pathway appears unresponsive.
Issue 3: Unfavorable Tumor Microenvironment (In Vivo Models)

The efficacy of CBP501, particularly in combination with immunotherapy, can be influenced by the tumor microenvironment (TME).[3] A non-responsive or "cold" TME can limit the therapeutic effect.

Potential Cause Troubleshooting Steps
Poor Immune Cell Infiltration 1. Characterize Immune Cell Populations: Use immunohistochemistry or flow cytometry to analyze the presence and phenotype of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells. A low density of CD8+ T cells may indicate an immunologically "cold" tumor.
Immunosuppressive Cell Populations 1. Assess for Myeloid-Derived Suppressor Cells (MDSCs) and M2 Macrophages: Quantify the presence of MDSCs and M2-polarized tumor-associated macrophages (TAMs) (e.g., using CD206 as a marker for M2 TAMs) within the tumor. High levels of these cells can create an immunosuppressive environment, dampening the anti-tumor immune response.
Dense Stroma in Pancreatic Cancer Models 1. Evaluate Stromal Density: In pancreatic ductal adenocarcinoma (PDAC) models, a dense desmoplastic stroma can act as a physical barrier to drug and immune cell penetration.[4] Histological analysis can be used to assess the extent of fibrosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP501?

A1: CBP501 has a dual mechanism of action. Firstly, it is a calmodulin-binding peptide that enhances the influx of platinum-based chemotherapy agents like cisplatin into cancer cells.[1] Secondly, it acts as a G2 checkpoint abrogator, inhibiting kinases such as CHK1 and C-Tak1, which leads to the dephosphorylation of CDC25C and forces cells with DNA damage to enter mitosis.[1]

Q2: In which cancer types has CBP501 shown promise, and where have responses been variable?

A2: CBP501 has been investigated in several cancer types, including non-small cell lung cancer, malignant pleural mesothelioma, and ovarian cancer.[2] Clinical trials have also shown promising signs of efficacy in advanced pancreatic adenocarcinoma, particularly in combination with cisplatin and nivolumab (B1139203). However, responses can be variable, as seen in the different outcomes of the various arms of the pancreatic cancer clinical trials.

Q3: Are there any known biomarkers that predict a better response to CBP501?

A3: Preliminary clinical data suggests that a normal white blood cell count before treatment may be associated with a better response in some settings. In a phase 1 study involving ovarian cancer patients, low expression of DNA repair proteins was associated with partial response or stable disease when treated with a CBP501/cisplatin combination.[2]

Q4: How does the tumor microenvironment impact the efficacy of CBP501?

A4: The tumor microenvironment can significantly influence the response to CBP501, especially when used with immunotherapy. A dense stroma, as often seen in pancreatic cancer, can limit drug delivery.[4] Furthermore, an immunosuppressive microenvironment, characterized by a lack of CD8+ T cells and an abundance of myeloid-derived suppressor cells or M2 macrophages, can hinder the anti-tumor immune response that CBP501 combination therapies aim to enhance.[3]

Q5: What are the key signaling pathways I should investigate if I observe a poor response to CBP501?

A5: You should investigate the cisplatin influx pathway, the G2/M checkpoint pathway, and the tumor immune microenvironment. For cisplatin influx, focus on calmodulin expression and intracellular platinum levels. For the G2/M checkpoint, assess the phosphorylation status of CHK1 and CDC25C and the resulting cell cycle distribution. For the tumor microenvironment, characterize the immune cell infiltrate, paying close attention to CD8+ T cells and immunosuppressive cell populations.

Experimental Protocols

Protocol 1: Cisplatin Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the impact of CBP501 on the sensitivity of cancer cells to cisplatin.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of cisplatin concentrations, both with and without a fixed, non-toxic concentration of CBP501. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values for cisplatin with and without CBP501.

Protocol 2: Intracellular Platinum Accumulation Assay (ICP-MS)

This protocol measures the effect of CBP501 on the intracellular concentration of platinum.

  • Cell Treatment: Plate cells and treat with cisplatin, with or without CBP501, for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization, wash thoroughly with ice-cold PBS to remove extracellular platinum, and count the cells.

  • Cell Lysis: Lyse the cell pellet using a suitable lysis buffer.

  • Sample Digestion: Digest the cell lysate with nitric acid.

  • ICP-MS Analysis: Analyze the digested samples using an Inductively Coupled Plasma Mass Spectrometer to quantify the amount of platinum.

  • Data Normalization: Normalize the platinum content to the cell number or total protein concentration to determine the intracellular platinum concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of CBP501 on the G2/M checkpoint.

  • Cell Treatment: Treat cells with cisplatin, with or without CBP501, for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for CHK1 and CDC25C Phosphorylation

This protocol examines the molecular mechanism of G2/M checkpoint abrogation.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total CHK1, phospho-CHK1 (Ser345), total CDC25C, and phospho-CDC25C (Ser216). Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 5: Immunohistochemistry for CD8 and CD206 in Tumor Tissue

This protocol is for evaluating the tumor immune microenvironment in in vivo models.

  • Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Immunostaining: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with primary antibodies against CD8 (for cytotoxic T cells) and CD206 (for M2 macrophages).

  • Detection: Use a labeled secondary antibody and a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Microscopy and Analysis: Examine the stained sections under a microscope to assess the density and localization of CD8+ and CD206+ cells within the tumor.

Visualizations

CBP501_Mechanism_of_Action

Troubleshooting_Workflow Start Poor Response to CBP501 Observed Check_Cisplatin_Efficacy Is Cisplatin synergy reduced? Start->Check_Cisplatin_Efficacy Check_G2_Abrogation Is G2/M arrest maintained? Check_Cisplatin_Efficacy->Check_G2_Abrogation No Assess_Influx Measure Intracellular Pt (ICP-MS) Check_Cisplatin_Efficacy->Assess_Influx Yes Check_TME Is the tumor microenvironment immunosuppressive? (in vivo) Check_G2_Abrogation->Check_TME No Assess_Cell_Cycle Analyze Cell Cycle (Flow Cytometry) Check_G2_Abrogation->Assess_Cell_Cycle Yes Assess_Immune_Cells Analyze CD8+ T cells & M2 Macrophages (IHC) Check_TME->Assess_Immune_Cells Yes Assess_Efflux_Repair Check Efflux Pump & DNA Repair Protein Expression Assess_Influx->Assess_Efflux_Repair Outcome1 Potential Resistance: - Low Calmodulin - High Efflux/DNA Repair Assess_Efflux_Repair->Outcome1 Assess_Signaling Check p-CHK1/p-CDC25C (Western Blot) Assess_Cell_Cycle->Assess_Signaling Outcome2 Potential Resistance: - Altered Checkpoint Signaling Assess_Signaling->Outcome2 Outcome3 Potential Resistance: - Immunosuppressive TME Assess_Immune_Cells->Outcome3

References

CBP501 Technical Support Center: Managing Hypersensitivity Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and mitigating hypersensitivity reactions to CBP501.

Frequently Asked Questions (FAQs)

Q1: What are the known hypersensitivity reactions to CBP501?

A1: Hypersensitivity reactions to CBP501 are common and typically manifest as infusion-related reactions (IRRs). These are often characterized as a histamine-release syndrome (HRS). The most frequently reported symptoms include rash, itching (pruritus), and hives (urticaria).[1][2][3] In clinical studies, these reactions were the most common treatment-related adverse events.

Q2: How frequent are hypersensitivity reactions to CBP501?

A2: Hypersensitivity reactions to CBP501 have been reported at a high frequency in clinical trials. In a Phase Ib study of CBP501 in combination with cisplatin (B142131) and nivolumab, infusion-related reactions were observed in 86% of patients (32 out of 37).[2][3]

Q3: What is the typical severity of these reactions?

A3: The majority of hypersensitivity reactions to CBP501 are mild to moderate (Grade 1 or 2). In the aforementioned study, out of the 32 patients who experienced infusion-related reactions, 4 were Grade 1 and 28 were Grade 2.[2][3] However, Grade 3 histamine-release syndrome has been reported and was considered a dose-limiting toxicity in a Phase I study.

Q4: Is there a known way to reduce the incidence or severity of these reactions?

A4: Yes, premedication has been shown to attenuate the histamine-release syndrome associated with CBP501. A prophylactic regimen used in clinical trials includes dexamethasone, diphenhydramine, ranitidine, and loratadine.[4]

Troubleshooting Guides

Immediate Management of a Suspected Hypersensitivity Reaction

If a hypersensitivity reaction is suspected during the administration of CBP501, follow these steps immediately:

  • Stop the Infusion: Immediately cease the infusion of CBP501. Maintain intravenous access with a saline drip.[5][6]

  • Assess the Patient: Quickly assess the patient's airway, breathing, circulation, and level of consciousness.[5] Monitor vital signs, including oxygen saturation.

  • Notify Personnel: Alert the responsible physician and any necessary emergency staff.[6]

  • Administer Medications: Based on the severity of the reaction and institutional protocols, administer the following as ordered by a physician:

    • Antihistamines: H1 blockers (e.g., diphenhydramine) and H2 blockers (e.g., ranitidine, famotidine).[6][7][8]

    • Corticosteroids: (e.g., hydrocortisone, dexamethasone) to reduce the inflammatory response.[6]

    • Epinephrine: For severe, life-threatening anaphylactic reactions.[6]

  • Provide Supportive Care: This may include oxygen therapy, intravenous fluids, and bronchodilators as needed.[1]

  • Do Not Leave the Patient Unattended: A healthcare professional should remain with the patient to monitor their condition.[5]

  • Document the Event: Thoroughly document the signs and symptoms of the reaction, all interventions, the patient's response, and the time of onset.[6]

Post-Reaction Evaluation and Management
  • Risk-Benefit Analysis: After a hypersensitivity reaction, a thorough risk-benefit analysis should be conducted before considering re-exposure to CBP501.

  • Desensitization Protocols: For patients who must continue treatment, desensitization protocols may be considered. These involve administering the drug in gradually increasing doses under close medical supervision.[1]

  • Skin Testing: While not definitively established for CBP501, skin testing is a tool used for some chemotherapeutic agents to assess for IgE-mediated allergies and the potential for cross-reactivity with other platinum-based drugs.[1]

Data Presentation

Table 1: Incidence and Severity of Infusion-Related Reactions to CBP501 in Combination Therapy

Clinical StudyTotal Patients TreatedPatients with Infusion-Related ReactionsPercentageGrade 1Grade 2Grade 3
Phase Ib (NCT03113188)[2][3]373286%4280
Phase I (in combination with cisplatin)Not specifiedDose-Limiting ToxicityNot specifiedNot specifiedNot specifiedYes

Experimental Protocols

Prophylactic Premedication Protocol

This is an example protocol based on clinical trial data and should be adapted to specific institutional guidelines.

Objective: To reduce the incidence and severity of hypersensitivity reactions to CBP501.

Materials:

  • Dexamethasone

  • Diphenhydramine

  • Ranitidine or another H2 blocker

  • Loratadine or another non-sedating antihistamine

  • Intravenous administration supplies

Procedure:

  • Approximately 30-60 minutes prior to the infusion of CBP501, administer the following premedications as prescribed by a physician:

    • Intravenous dexamethasone.

    • Intravenous or oral diphenhydramine.

    • Intravenous or oral ranitidine.

    • Oral loratadine.

  • Monitor the patient for any adverse reactions to the premedications.

  • Proceed with the CBP501 infusion as planned, adhering to the recommended infusion rate.

  • Continue to monitor the patient closely for signs of a hypersensitivity reaction throughout the infusion and for a period post-infusion as per institutional protocol.

Visualizations

Signaling Pathways and Workflows

G Hypothesized Signaling Pathway of CBP501-Induced Histamine (B1213489) Release CBP501 CBP501 Infusion MastCell Mast Cell / Basophil CBP501->MastCell Direct Activation (Non-IgE Mediated) Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine H1R H1 Receptor Activation Histamine->H1R H2R H2 Receptor Activation Histamine->H2R Symptoms Clinical Symptoms: - Rash - Itching - Hives - Flushing - Hypotension H1R->Symptoms H2R->Symptoms

Caption: Hypothesized pathway of CBP501-induced histamine release.

G Experimental Workflow for Managing CBP501 Hypersensitivity Start Start CBP501 Infusion Monitor Monitor for Signs of Hypersensitivity Reaction Start->Monitor Reaction Reaction Observed? Monitor->Reaction StopInfusion Immediately Stop Infusion Reaction->StopInfusion Yes ContinueInfusion Continue Infusion Reaction->ContinueInfusion No Assess Assess Patient (ABC) and Vital Signs StopInfusion->Assess Notify Notify Physician Assess->Notify AdministerMeds Administer Medications (Antihistamines, Corticosteroids) Notify->AdministerMeds SupportiveCare Provide Supportive Care AdministerMeds->SupportiveCare Document Document Event SupportiveCare->Document End End of Procedure Document->End ContinueInfusion->End

Caption: Workflow for managing a hypersensitivity reaction during CBP501 infusion.

References

Technical Support Center: Optimizing CBP501 and Cisplatin Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the co-administration of CBP501 and cisplatin (B142131). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during experiments involving CBP501 and cisplatin.

Q1: We are not observing the expected synergistic cytotoxicity with CBP501 and cisplatin. What could be the reason?

A1: Several factors could contribute to a lack of synergy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to the synergistic effects of CBP501 and cisplatin. Preclinical studies have shown enhanced effects in various cancer cell lines, including non-small cell lung cancer, malignant pleural mesothelioma, ovarian, and pancreatic cancer cell lines.[1][2][3] Sensitivity may be linked to the expression levels of DNA repair proteins.[2][4] Consider screening a panel of cell lines to identify responsive models.

  • Drug Concentration and Exposure Time: The concentrations of both CBP501 and cisplatin, as well as the duration of exposure, are critical. Ensure that you are using a concentration range that is clinically relevant. For instance, in vitro studies have used CBP501 in the low micromolar range and cisplatin at concentrations that induce moderate cytotoxicity on their own.[5][6] Short exposure times (e.g., 3 hours) have been shown to be effective in enhancing intracellular platinum accumulation.[5]

  • Administration Timing: The timing of drug administration is crucial. Preclinical data suggest that co-administration or administration of cisplatin followed by a checkpoint abrogator like UCN-01 (which has a similar mechanism to one of CBP501's functions) can be more effective.[7] When CBP501 precedes cisplatin, the effect might be less than additive.[7]

  • Calcium Concentration in Media: CBP501's ability to enhance intracellular platinum concentration is linked to its binding to calmodulin (CaM), an interaction that is reversed by excess calcium.[1] Ensure that the calcium concentration in your cell culture medium is within the standard physiological range and not excessively high.

Q2: We are observing significant off-target toxicity in our in vivo models. How can this be mitigated?

A2: While CBP501 is designed to selectively enhance cytotoxicity in tumor cells, off-target effects can occur.[2] Here are some strategies to minimize toxicity:

  • Dose Optimization: The maximum tolerated dose (MTD) for the combination of CBP501 and cisplatin has been established in clinical trials.[2][4] Refer to the dose-escalation data from these studies to guide your in vivo dosing. The MTD was determined to be 25 mg/m² for CBP501 and 75 mg/m² for cisplatin.[2][4]

  • Prophylaxis for Hypersensitivity Reactions: In clinical settings, a histamine-release syndrome (HRS) has been observed.[4] Prophylactic administration of dexamethasone, diphenhydramine, and ranitidine (B14927) can attenuate these reactions.[4] Consider a similar prophylactic regimen in your animal models if you observe signs of hypersensitivity.

  • Monitoring for Toxicity Markers: Monitor for known toxicities associated with cisplatin, such as nephrotoxicity and myelosuppression.[8] Additionally, in monotherapy, a transient rise in troponin has been noted as a dose-limiting toxicity for CBP501.[2][4] Regular monitoring of relevant biomarkers can help in adjusting the treatment regimen before severe toxicity develops.

Q3: How does the G2 checkpoint abrogation by CBP501 contribute to its synergy with cisplatin?

A3: Cisplatin induces DNA damage, which activates cell cycle checkpoints, particularly the G2 checkpoint, to allow time for DNA repair.[7][9][10] CBP501 was initially identified as a G2 checkpoint abrogator.[1][3] By inhibiting kinases like Chk1 and Chk2, CBP501 prevents the cell from arresting in the G2 phase, forcing it to enter mitosis with damaged DNA, which ultimately leads to apoptosis.[1][2] This mechanism is particularly effective in cancer cells that often have a defective G1 checkpoint and are highly reliant on the G2 checkpoint for survival after DNA damage.[11]

Q4: What is the role of calmodulin binding in the mechanism of action of CBP501?

A4: A key mechanism of CBP501 is its high-affinity binding to calmodulin (CaM).[1] This interaction is believed to contribute to the sensitization of tumor cells to cisplatin by increasing the intracellular concentration of platinum, leading to more platinum-DNA adducts.[1][5][12] The binding of CBP501 to CaM is reversible by calcium.[1] This CaM-inhibitory activity provides an additional mechanism to its G2 checkpoint abrogation function.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the co-administration of CBP501 and cisplatin.

Table 1: In Vitro Platinum Accumulation with CBP501 Co-administration

Cell LineTreatmentFold Increase in Intracellular PlatinumReference
NCI-H226Cisplatin + CBP501 (3 hours)~1.5 - 2.0 fold[5]
MIAPaCa2Cisplatin (10 µg/mL) + CBP501 (10 µmol/L) (3 hours)Increased[5]
HCT116Cisplatin + CBP501 (3 hours)Increased[5]
HT29Cisplatin + CBP501 (3 hours)No change[5]
HCT15Cisplatin + CBP501 (3 hours)No change[5]

Table 2: Clinical Trial Dosing and Efficacy

Study PhaseCBP501 Dose (mg/m²)Cisplatin Dose (mg/m²)Key OutcomesReference
Phase I3.6 - 36.450 - 75MTD: 25 mg/m² CBP501 + 75 mg/m² cisplatin. Promising activity in platinum-resistant ovarian and mesothelioma patients.[2][4]
Phase II16 or 2560In combination with nivolumab (B1139203), showed promising efficacy in advanced pancreatic adenocarcinoma.[13][14]
Phase Ib16 or 2560 or 75In combination with nivolumab, the triple combination was reasonably tolerable with signs of efficacy in refractory solid tumors.[15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CBP501 and cisplatin co-administration.

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of CBP501 and cisplatin in an appropriate solvent (e.g., DMSO for CBP501, saline for cisplatin).

  • Drug Treatment:

    • Single Agent: Treat cells with serial dilutions of CBP501 or cisplatin to determine the IC50 of each drug.

    • Combination Treatment: Treat cells with a fixed concentration of CBP501 and varying concentrations of cisplatin, or vice versa. For timing experiments, pre-incubate with one drug for a specified period before adding the second drug. A 3-hour co-incubation has been shown to be effective.[5]

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. For combination studies, use software like CompuSyn to calculate the combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Intracellular Platinum Accumulation Assay

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with cisplatin with or without CBP501 for a defined period (e.g., 3 hours).[5]

  • Cell Harvesting: Wash the cells three times with ice-cold PBS to remove extracellular drugs.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Platinum Quantification: Determine the intracellular platinum concentration using inductively coupled plasma mass spectrometry (ICP-MS).

  • Normalization: Normalize the platinum concentration to the total protein content of the cell lysate, determined by a BCA assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the co-administration of CBP501 and cisplatin.

CBP501_Cisplatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell Cisplatin_ext Cisplatin Cisplatin_int Intracellular Cisplatin Cisplatin_ext->Cisplatin_int Increased Influx CBP501_ext CBP501 CBP501_int CBP501 CBP501_ext->CBP501_int DNA_damage DNA Adducts (DNA Damage) Cisplatin_int->DNA_damage G2_M_arrest G2/M Checkpoint Activation DNA_damage->G2_M_arrest DNA_repair DNA Repair G2_M_arrest->DNA_repair Apoptosis Apoptosis G2_M_arrest->Apoptosis If repair fails Survival Cell Survival DNA_repair->Survival CaM Calmodulin (CaM) CBP501_int->CaM Inhibits G2_M_abrogation G2/M Checkpoint Abrogation CBP501_int->G2_M_abrogation Induces CaM->Cisplatin_int Modulates Influx (Inhibition by CBP501 enhances influx) G2_M_abrogation->G2_M_arrest Inhibits G2_M_abrogation->Apoptosis Forces entry into mitosis with damaged DNA

Caption: Signaling pathway of CBP501 and cisplatin co-administration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_clinical Clinical Application start Start: Hypothesis CBP501 enhances cisplatin efficacy in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (MTT, etc.) in_vitro->cytotoxicity in_vivo In Vivo Studies xenograft Tumor Xenograft Models in_vivo->xenograft clinical Clinical Trials phase1 Phase I: MTD & Safety clinical->phase1 end Conclusion: Optimized Co-administration Strategy platinum_uptake Intracellular Platinum Accumulation (ICP-MS) cytotoxicity->platinum_uptake cell_cycle Cell Cycle Analysis (Flow Cytometry) platinum_uptake->cell_cycle dna_damage DNA Damage Analysis (γH2AX staining) cell_cycle->dna_damage dna_damage->in_vivo efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity toxicity->clinical phase2 Phase II: Efficacy phase1->phase2 phase2->end

Caption: Experimental workflow for optimizing CBP501 and cisplatin co-administration.

Troubleshooting_Logic start Issue: Lack of Synergy check_cell_line Is the cell line sensitive? start->check_cell_line check_concentration Are drug concentrations and exposure times optimal? check_cell_line->check_concentration Yes solution_cell_line Solution: Screen different cell lines. check_cell_line->solution_cell_line No check_timing Is the administration timing correct? check_concentration->check_timing Yes solution_concentration Solution: Perform dose-response and time-course experiments. check_concentration->solution_concentration No check_media Is the media calcium level appropriate? check_timing->check_media Yes solution_timing Solution: Test co-administration or cisplatin-first sequence. check_timing->solution_timing No solution_media Solution: Use standard physiological calcium levels. check_media->solution_media No success Synergy Observed check_media->success Yes solution_cell_line->check_concentration solution_concentration->check_timing solution_timing->check_media solution_media->success

Caption: Troubleshooting logic for lack of synergy.

References

Technical Support Center: Troubleshooting CBP501 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance for researchers and drug development professionals working with CBP501, a novel calmodulin-modulating peptide with a multimodal anti-tumor mechanism of action.[1] Inconsistent results in CBP501 experiments can arise from various factors related to its complex mechanism and the technical nuances of the assays employed. This guide offers a structured approach to identifying and resolving common issues.

CBP501 is a G2 checkpoint inhibitor that targets multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[2][3] It has been shown to sensitize tumor cells to cisplatin (B142131) and bleomycin (B88199) by binding to calmodulin.[4] Clinical trials have explored its use in combination with cisplatin and nivolumab (B1139203) for various advanced refractory tumors.[5][6][7][8]

This guide will address frequently encountered problems in a question-and-answer format, provide detailed experimental protocols, and present data in easily comparable tables. Visual aids in the form of diagrams are also included to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Cell-Based Assays

Q1: I'm observing high variability between replicate wells in my cell viability assay after CBP501 treatment. What are the likely causes?

High well-to-well variability can obscure the true effect of CBP501.[9] Several factors can contribute to this issue:

  • Inconsistent Cell Seeding: An uneven distribution of cells at the start of the experiment will lead to variable results.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and impact cell growth.[10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or CBP501 can introduce significant variability.[10]

  • Cell Clumping: Aggregates of cells can lead to uneven exposure to CBP501 and assay reagents.

Troubleshooting Steps:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension by gently swirling before and during plating. Use calibrated pipettes for accurate dispensing.[9]
Edge Effects Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[9][10]
Pipetting Errors Ensure pipettes are properly calibrated. Use a new pipette tip for each replicate. When adding reagents, touch the pipette tip to the side of the well to ensure accurate volume transfer.
Cell Clumping Subculture cells at the recommended density and interval. If clumps persist, gently pass the cell suspension through a cell strainer before seeding.[10]

Q2: My control cells (untreated) are showing low viability or inconsistent growth. What should I do?

Issues with control cells often indicate underlying problems with cell culture conditions.

  • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).

  • Media Quality: Use fresh, pre-warmed media and ensure all supplements are within their expiration dates.

  • Incubator Conditions: Verify that the incubator's temperature, CO2 levels, and humidity are optimal for your cell line.

Western Blotting

Q3: I'm not seeing the expected changes in my target protein levels (e.g., p-CHK1, cleaved caspase-3) after CBP501 treatment.

This could be due to a number of factors, from sample preparation to antibody performance.

  • Suboptimal CBP501 Concentration or Incubation Time: The concentration of CBP501 or the duration of treatment may not be optimal for inducing the desired signaling changes in your specific cell line.

  • Poor Protein Extraction: Inefficient lysis of cells can lead to low protein yield and inaccurate results.

  • Antibody Issues: The primary or secondary antibodies may not be specific or sensitive enough, or they may have been stored improperly.

Troubleshooting Steps:

Potential CauseRecommended Solution
Suboptimal CBP501 Treatment Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.
Poor Protein Extraction Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by scraping or sonication.
Antibody Issues Validate your primary antibody using a positive control. Optimize the antibody concentration and incubation conditions. Ensure the secondary antibody is compatible with the primary antibody.
General CBP501 Handling

Q4: I'm concerned about the stability and solubility of the CBP501 peptide. How should I handle it?

Peptides can be susceptible to degradation and aggregation, which can lead to inconsistent experimental results.[11][12]

  • Storage: Store CBP501 as a lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: Reconstitute CBP501 in a sterile, appropriate solvent (e.g., sterile water, DMSO) as recommended by the manufacturer. Ensure the peptide is fully dissolved before use.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • CBP501 Treatment: Treat cells with a range of CBP501 concentrations for the desired duration. Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Western Blotting for Apoptosis Markers
  • Cell Lysis: After CBP501 treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CBP501 Signaling Pathway

CBP501_Signaling_Pathway cluster_checkpoint G2/M Checkpoint Control cluster_calmodulin Calmodulin Pathway cluster_cell_cycle Cell Cycle Progression CHK1 CHK1 G2M_Arrest G2/M Arrest CHK1->G2M_Arrest promotes MAPKAPK2 MAPKAP-K2 MAPKAPK2->G2M_Arrest promotes CTak1 C-Tak1 CTak1->G2M_Arrest promotes CaM Calmodulin CaM->G2M_Arrest promotes CBP501 CBP501 CBP501->CHK1 inhibits CBP501->MAPKAPK2 inhibits CBP501->CTak1 inhibits CBP501->CaM binds & inhibits

Caption: Simplified signaling pathway of CBP501's inhibitory effects.

Troubleshooting Workflow for Inconsistent Cell Viability Results

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Plates Assess for Edge Effects Check_Seeding->Check_Plates [Seeding OK] Optimize_Seeding Optimize Seeding Density & Technique Check_Seeding->Optimize_Seeding [Inconsistent] Check_Pipetting Verify Pipette Calibration & Technique Check_Plates->Check_Pipetting [No Edge Effects] Modify_Plate_Layout Modify Plate Layout (Avoid Outer Wells) Check_Plates->Modify_Plate_Layout [Edge Effects Present] Check_Cells Examine Cell Health & Culture Conditions Check_Pipetting->Check_Cells [Pipetting OK] Refine_Pipetting Refine Pipetting Technique Check_Pipetting->Refine_Pipetting [Errors Found] Improve_Culture Improve Cell Culture Practices Check_Cells->Improve_Culture [Issues Found] End Consistent Results Check_Cells->End [Cells Healthy] Optimize_Seeding->Start Modify_Plate_Layout->Start Refine_Pipetting->Start Improve_Culture->Start

Caption: Logical workflow for troubleshooting cell viability assay variability.

References

improving the therapeutic window of CBP501

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing CBP501 effectively in preclinical and clinical research settings. Here you will find troubleshooting guides for common experimental issues and a comprehensive list of frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with CBP501, offering potential causes and solutions to help you navigate these challenges.

Issue 1: High incidence of infusion-related reactions (Histamine-Release Syndrome) in animal models.

  • Question: We are observing a high rate of hypersensitivity and infusion-related reactions, such as skin rashes and itching, in our animal models shortly after CBP501 administration. What is the cause, and how can we mitigate this?

  • Answer: This is likely a histamine-release syndrome (HRS), a known side effect of CBP501.[1] To manage this, a prophylaxis regimen is recommended prior to CBP501 infusion.

    • Experimental Protocol: Prophylaxis for Histamine-Release Syndrome

      • Administer a combination of dexamethasone, diphenhydramine, and an H2 blocker (like ranitidine) to the animal model prior to CBP501 infusion.[1]

      • In some protocols, loratadine (B1675096) has also been included in the prophylactic regimen.[1]

      • Monitor the animal closely during and after the infusion for any signs of HRS.

      • If HRS still occurs, consider reducing the dose of CBP501 or adjusting the timing and dosage of the prophylactic medications.

Issue 2: Inconsistent or lower-than-expected potentiation of cisplatin (B142131) cytotoxicity in vitro.

  • Question: Our in vitro experiments show variable or minimal enhancement of cisplatin's cytotoxic effects when combined with CBP501. What could be the reason for this?

  • Answer: The efficacy of CBP501 in potentiating cisplatin is dependent on its ability to increase intracellular platinum accumulation, which can be cell-line specific.[2] Additionally, the timing of drug administration is crucial.

    • Troubleshooting Steps:

      • Cell Line Selection: Ensure you are using a CBP501-sensitive cell line. Cell lines such as MIAPaCa2 (pancreatic) and HCT116 (colon) have shown sensitivity to CBP501, while HT-29 and HCT15 (colon) have been reported to be insensitive.[2]

      • Drug Concentration and Timing: Administer CBP501 and cisplatin simultaneously. A recommended starting point for in vitro studies is 10 µmol/L CBP501 with 10 µg/mL cisplatin for a 3-hour treatment period.[2]

      • Calcium Levels: The platinum-sensitizing effect of CBP501 can be negated by excess extracellular calcium.[1] Ensure your cell culture medium has standard calcium concentrations.

      • Confirm Platinum Uptake: Perform an assay to quantify intracellular platinum levels to confirm that CBP501 is enhancing uptake in your chosen cell line.

Issue 3: Difficulty in observing G2 checkpoint abrogation.

  • Question: We are not seeing a clear abrogation of the G2 checkpoint in our cell cycle analysis after treating with CBP501 and a DNA-damaging agent. How can we troubleshoot this?

  • Answer: CBP501's mechanism involves the inhibition of kinases that phosphorylate CDC25C, preventing cell cycle arrest in G2.[3] Successful observation of this effect depends on the experimental setup.

    • Troubleshooting Steps:

      • Western Blot Analysis: Confirm the mechanism of action by performing a Western blot to assess the phosphorylation status of CDC25C at Serine 216. Treatment with CBP501 should lead to a decrease in phosphorylated CDC25C.

      • Cell Synchronization: For a clearer effect on the cell cycle, consider synchronizing your cells before treatment.

      • Timing of Analysis: The abrogation of the G2 checkpoint can be a transient event. Perform a time-course experiment to identify the optimal time point for observing the effect after treatment.

      • Choice of DNA Damaging Agent: CBP501 has been shown to be effective in combination with cisplatin and bleomycin (B88199).[1] Ensure you are using an appropriate DNA-damaging agent.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of CBP501?

CBP501 has a dual mechanism of action. Firstly, it acts as a G2 checkpoint abrogator by inhibiting multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[4][5] This prevents the phosphorylation of CDC25C, a key protein for entry into mitosis, thereby forcing cancer cells with damaged DNA to proceed through the cell cycle, leading to cell death.[3] Secondly, CBP501 binds to calmodulin, which leads to an increased influx of platinum-based drugs like cisplatin into tumor cells, enhancing their cytotoxic effects.[6]

What is the therapeutic window of CBP501?

The therapeutic window of CBP501 is being explored in various clinical trials, primarily in combination with other anticancer agents.[2][3][5][7][8] In a phase I study, the maximum tolerated dose (MTD) for CBP501 in combination with cisplatin (75 mg/m²) was determined to be 25 mg/m².[1] The dose-limiting toxicity was a manageable histamine-release syndrome.[1]

What are the common adverse events associated with CBP501?

The most common treatment-related adverse events are infusion-related reactions (histamine-release syndrome), manifesting as rash, itching, and hives, and anemia.[2] These have been reported as generally manageable.

In which cancer types has CBP501 shown promise?

CBP501 has been investigated in a range of solid tumors. Promising activity has been observed in platinum-resistant ovarian cancer and malignant pleural mesothelioma.[1] Clinical trials have also explored its efficacy in pancreatic cancer and non-small cell lung cancer.[3][5]

How can the therapeutic window of CBP501 be improved?

Improving the therapeutic window of CBP501 primarily involves managing its side effects and optimizing its efficacy through combination therapies.

  • Managing Toxicities: Prophylactic treatment with antihistamines and corticosteroids can effectively manage the common histamine-release syndrome, allowing for the administration of therapeutically effective doses.[1]

  • Combination Therapies: Combining CBP501 with platinum-based chemotherapies (e.g., cisplatin) and immune checkpoint inhibitors (e.g., nivolumab) has shown synergistic anti-tumor activity in preclinical and clinical studies.[2][3][5][8] This multi-pronged approach can enhance tumor cell killing while potentially allowing for lower, less toxic doses of each agent.

  • Patient Selection: Identifying patient populations that are more likely to respond to CBP501-based therapies can also improve its therapeutic index. For example, some studies suggest that patients with normal white blood cell counts before treatment may respond better.[8]

Data Presentation

Table 1: Summary of Key Quantitative Data for CBP501

ParameterValueContextReference
Maximum Tolerated Dose (MTD) 25 mg/m²In combination with cisplatin (75 mg/m²)[1]
CBP501-Calmodulin Binding Affinity (Kd) 4.62 x 10⁻⁸ mol/LDirect molecular interaction[6]
CBP501-14-3-3 Binding Affinity (Kd) ~10-fold weaker than to CalmodulinDirect molecular interaction[6]
In Vitro IC50 (Chk1) ~1 µmol/LInhibition of Ser216-CDC25C phosphorylation[5]
In Vitro IC50 (MAPKAP-K2) ~1 µmol/LInhibition of Ser216-CDC25C phosphorylation[5]
In Vitro IC50 (C-Tak1) ~1 µmol/LInhibition of Ser216-CDC25C phosphorylation[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of CBP501 in combination with cisplatin on the viability of cancer cell lines.

  • Cell Plating: Seed CBP501-sensitive cells (e.g., MIAPaCa2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of CBP501, cisplatin, and the combination of both. Include a vehicle-only control. A suggested starting point is a 3-hour co-treatment with 10 µmol/L CBP501 and 10 µg/mL cisplatin.

  • Incubation: After the 3-hour treatment, wash the cells with fresh medium and incubate for an additional 45 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Intracellular Platinum Accumulation Assay

This protocol is for quantifying the effect of CBP501 on the intracellular accumulation of platinum.

  • Cell Plating: Plate cells (e.g., NCI-H226, MIAPaCa2, HCT116) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with cisplatin (e.g., 10 µg/mL) with or without CBP501 (e.g., 10 µmol/L) for 3 hours.[2]

  • Cell Harvesting: After treatment, wash the cells three times with ice-cold PBS to remove extracellular platinum.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Platinum Quantification: Determine the intracellular platinum concentration using inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Normalization: Normalize the platinum concentration to the total protein content of the cell lysate.

Protocol 3: Western Blot for CDC25C Phosphorylation

This protocol is for assessing the effect of CBP501 on the phosphorylation of CDC25C at Serine 216.

  • Cell Treatment and Lysis: Treat cells (e.g., Jurkat) with a DNA-damaging agent (e.g., 40 µg/mL bleomycin) with or without varying concentrations of CBP501 for 6 hours. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated CDC25C (Ser216). Subsequently, probe with a primary antibody for total CDC25C as a loading control. Use appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated CDC25C to total CDC25C.

Visualizations

G2_Checkpoint_Abrogation cluster_0 Normal G2/M Transition cluster_1 CBP501 Action DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p_CDC25C p-CDC25C (Ser216) (Inactive) Chk1_Chk2->p_CDC25C Phosphorylates CDC25C CDC25C (Active) Chk1_Chk2->CDC25C No Phosphorylation 14_3_3 14-3-3 p_CDC25C->14_3_3 Binds G2_Arrest G2 Arrest 14_3_3->G2_Arrest Leads to CBP501 CBP501 CBP501->Chk1_Chk2 Inhibits Mitosis Mitotic Catastrophe CDC25C->Mitosis Promotes

Caption: G2 Checkpoint Abrogation by CBP501.

Platinum_Influx cluster_cell Tumor Cell Calmodulin Calmodulin Platinum_Transporter Platinum Transporter Calmodulin->Platinum_Transporter Modulates Cisplatin_int Intracellular Cisplatin Platinum_Transporter->Cisplatin_int DNA_Adducts Increased DNA Adducts Cisplatin_int->DNA_Adducts Leads to CBP501_ext CBP501 CBP501_ext->Calmodulin Binds & Inhibits Cisplatin_ext Extracellular Cisplatin Cisplatin_ext->Platinum_Transporter Influx

Caption: CBP501-Mediated Increase in Platinum Influx.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Experiment Cell_Culture Plate Cells Start->Cell_Culture Treatment Treat with CBP501 +/- Cisplatin Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Viability Cell Viability Assay (MTS) Incubation->Viability Platinum_Uptake Platinum Uptake Assay (ICP-MS) Incubation->Platinum_Uptake Western_Blot Western Blot (p-CDC25C) Incubation->Western_Blot Data_Analysis Data Analysis Viability->Data_Analysis Platinum_Uptake->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for CBP501.

References

Validation & Comparative

A Comparative Analysis of CBP501/Cisplatin and Standard-of-Care Regimens for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational combination therapy CBP501/cisplatin (B142131) with the established standard-of-care treatments for pancreatic cancer, namely FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the current therapeutic landscape and emerging treatment strategies.

Executive Summary

Pancreatic cancer remains a significant therapeutic challenge with a poor prognosis. The current cornerstones of first-line treatment for metastatic pancreatic adenocarcinoma are the combination chemotherapy regimens FOLFIRINOX and gemcitabine with nab-paclitaxel.[1] In the quest for more effective therapies, particularly for patients who have progressed on initial treatments, novel agents such as CBP501 are being investigated. This guide will delve into the available clinical data, experimental protocols, and mechanisms of action for CBP501/cisplatin in comparison to the standard therapies. A key distinction to note is that the presented data for CBP501/cisplatin is from a clinical trial in a heavily pretreated patient population, whereas the data for FOLFIRINOX and gemcitabine/nab-paclitaxel are from first-line settings.

Quantitative Data Comparison

The following tables summarize the key efficacy data from clinical trials of CBP501/cisplatin and the standard-of-care regimens. It is crucial to interpret these data within the context of the different patient populations and lines of therapy.

Table 1: Efficacy of CBP501/Cisplatin in Previously Treated Metastatic Pancreatic Cancer

Treatment Arm (NCT04953962, Phase 2)3-Month Progression-Free Survival (3MPFS)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)
CBP501 25 mg/m² + Cisplatin 60 mg/m²11.1%[2]1.5 months[2]3.7 months[2]0%[2]

Note: Data from a patient population that has received at least two prior lines of systemic therapy for metastatic disease.[3]

Table 2: Efficacy of Standard First-Line Treatments for Metastatic Pancreatic Cancer

Treatment Regimen (Pivotal Trial)Median Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
FOLFIRINOX (PRODIGE 4/ACCORD 11)11.1 months[4]6.4 months[4]31.6%[4]
Gemcitabine + nab-Paclitaxel (MPACT)8.5 months[5]5.5 months[5]23%[5]

Note: Data from previously untreated patients with metastatic pancreatic cancer.[4][5]

Experimental Protocols

A detailed understanding of the experimental design is essential for the critical evaluation of clinical trial data.

CBP501/Cisplatin (NCT04953962)
  • Study Design: A multicenter, randomized, open-label, parallel-group Phase 2 clinical trial.[6]

  • Patient Population: Patients with pathologically confirmed stage IV exocrine pancreatic cancer who have received at least two prior lines of systemic therapy for metastatic disease. Key inclusion criteria included an ECOG performance status of 0-1.[3]

  • Treatment Protocol: CBP501 at a dose of 25 mg/m² was administered simultaneously with cisplatin at 60 mg/m² once every 21 days.[7]

  • Assessments: Tumor assessments were conducted to evaluate treatment response and disease progression. The primary endpoint was the 3-month progression-free survival rate.[7]

FOLFIRINOX (PRODIGE 4/ACCORD 11)
  • Study Design: A randomized, controlled Phase 3 trial.

  • Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG performance status of 0 or 1, and who had not received prior chemotherapy for metastatic disease.

  • Treatment Protocol: The FOLFIRINOX regimen consisted of oxaliplatin (B1677828) (85 mg/m²), irinotecan (B1672180) (180 mg/m²), leucovorin (400 mg/m²), and a fluorouracil bolus (400 mg/m²) followed by a 46-hour continuous infusion (2400 mg/m²), administered every 2 weeks.[8]

  • Assessments: The primary endpoint was overall survival. Tumor response was assessed every 8 weeks.

Gemcitabine + nab-Paclitaxel (MPACT)
  • Study Design: A multicenter, randomized, open-label Phase 3 trial.[5]

  • Patient Population: Previously untreated patients with metastatic adenocarcinoma of the pancreas and a Karnofsky performance status of 70 or higher.

  • Treatment Protocol: Patients received nab-paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle.[1][5]

  • Assessments: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and overall response rate.[5]

Mechanism of Action & Signaling Pathways

The therapeutic effects of these regimens are rooted in their distinct mechanisms of action, which are visualized in the following diagrams.

CBP501/Cisplatin Signaling Pathway

CBP501 is a novel peptide that exhibits a multi-modal mechanism of action. It binds to calmodulin, which is believed to enhance the influx of platinum-based agents like cisplatin into tumor cells.[2] This leads to increased DNA adduct formation and subsequent cell cycle arrest and apoptosis. Additionally, CBP501 has been shown to modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.

CBP501_Cisplatin_Pathway CBP501/Cisplatin Signaling Pathway CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin binds to Cisplatin Cisplatin TumorCell Tumor Cell Cisplatin->TumorCell Calmodulin->TumorCell increased influx DNA DNA TumorCell->DNA DNA adducts Apoptosis Apoptosis DNA->Apoptosis

Caption: CBP501 enhances cisplatin influx via calmodulin binding.

FOLFIRINOX Signaling Pathway

FOLFIRINOX is a combination of four cytotoxic agents that target different aspects of cancer cell proliferation and survival.

FOLFIRINOX_Pathway FOLFIRINOX Signaling Pathway FolinicAcid Folinic Acid Fluorouracil Fluorouracil (5-FU) FolinicAcid->Fluorouracil enhances effect ThymidylateSynthase Thymidylate Synthase Fluorouracil->ThymidylateSynthase inhibits Irinotecan Irinotecan TopoisomeraseI Topoisomerase I Irinotecan->TopoisomeraseI inhibits Oxaliplatin Oxaliplatin DNAsynthesis DNA Synthesis & Repair Oxaliplatin->DNAsynthesis cross-links DNA ThymidylateSynthase->DNAsynthesis required for TopoisomeraseI->DNAsynthesis required for Apoptosis Apoptosis DNAsynthesis->Apoptosis inhibition leads to

Caption: FOLFIRINOX multi-target inhibition of DNA synthesis.

Gemcitabine and nab-Paclitaxel Signaling Pathway

This combination therapy utilizes two agents with complementary mechanisms of action.

Gemcitabine_nabPaclitaxel_Pathway Gemcitabine & nab-Paclitaxel Pathway Gemcitabine Gemcitabine DNAsynthesis DNA Synthesis Gemcitabine->DNAsynthesis inhibits nabPaclitaxel nab-Paclitaxel Microtubules Microtubule Dynamics nabPaclitaxel->Microtubules disrupts CellDivision Cell Division DNAsynthesis->CellDivision required for Microtubules->CellDivision required for Apoptosis Apoptosis CellDivision->Apoptosis inhibition leads to NCT04953962_Workflow NCT04953962 Clinical Trial Workflow Screening Patient Screening Enrollment Enrollment (Stage IV Pancreatic Cancer, ≥2 prior therapies) Screening->Enrollment Randomization Randomization (1:1:1:1) Enrollment->Randomization ArmA Arm 1: CBP501 (25) + Cisplatin + Nivolumab (B1139203) Randomization->ArmA ArmB Arm 2: CBP501 (16) + Cisplatin + Nivolumab Randomization->ArmB ArmC Arm 3: CBP501 (25) + Cisplatin Randomization->ArmC ArmD Arm 4: Cisplatin + Nivolumab Randomization->ArmD Treatment Treatment Cycles (Q3W) ArmA->Treatment ArmB->Treatment ArmC->Treatment ArmD->Treatment FollowUp Follow-up & Assessment Treatment->FollowUp Standard_Trial_Workflow Standard First-Line Pancreatic Cancer Trial Workflow Screening Patient Screening Enrollment Enrollment (Metastatic Pancreatic Cancer, Treatment-Naïve) Screening->Enrollment Randomization Randomization Enrollment->Randomization Arm1 Experimental Arm (e.g., FOLFIRINOX or Gem/nab-Paclitaxel) Randomization->Arm1 Arm2 Control Arm (e.g., Gemcitabine) Randomization->Arm2 Treatment Treatment Cycles Arm1->Treatment Arm2->Treatment FollowUp Follow-up & Assessment (OS, PFS, ORR) Treatment->FollowUp

References

Comparative Analysis of CBP501: A Novel Agent in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CBP501, a first-in-class drug candidate, against standard-of-care therapies in various solid tumors. This document summarizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanisms of action to offer an objective evaluation of CBP501's therapeutic potential.

Executive Summary

CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2][3] Its mechanism of action leads to increased intracellular concentrations of platinum-based chemotherapies and promotes immunogenic cell death, suggesting a synergistic effect with both chemotherapy and immunotherapy.[1][3][4] Clinical trials have explored CBP501 in combination with cisplatin (B142131) and nivolumab (B1139203) in advanced refractory solid tumors, showing promising preliminary efficacy in heavily pretreated pancreatic and colorectal cancer patients.[1][2] Earlier phase studies also indicated potential activity in platinum-resistant ovarian cancer and malignant pleural mesothelioma.[5] This guide will delve into the available data to compare the performance of CBP501-based regimens with established treatments for these malignancies.

Mechanism of Action

CBP501 exhibits a multi-faceted mechanism of action that enhances the anti-tumor effects of other cancer therapies.

  • G2 Checkpoint Abrogation: By inhibiting kinases such as Chk1, Chk2, and C-Tak1, CBP501 disrupts the G2 DNA damage checkpoint. This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

  • Calmodulin (CaM) Modulation: CBP501 binds to calmodulin, which is believed to increase the influx of platinum-based drugs like cisplatin into tumor cells. This leads to higher intracellular drug concentrations and enhanced DNA damage.

  • Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP501 has been shown to induce ICD, characterized by the release of damage-associated molecular patterns (DAMPs).[4] This process can stimulate an anti-tumor immune response by promoting the infiltration and activation of CD8+ T cells within the tumor microenvironment.[4]

Below is a diagram illustrating the proposed signaling pathway of CBP501.

CBP501_Mechanism_of_Action cluster_cell Tumor Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment CBP501 CBP501 CaM Calmodulin CBP501->CaM binds & inhibits G2_Checkpoint G2 Checkpoint (Chk1, Chk2, C-Tak1) CBP501->G2_Checkpoint inhibits CBP501->G2_Checkpoint overrides Cisplatin Cisplatin CBP501_entry Increased Cisplatin Influx Cisplatin->CBP501_entry Nivolumab Nivolumab (Anti-PD-1) PD1_PDL1 PD-1/PD-L1 Interaction Nivolumab->PD1_PDL1 blocks DNA_damage DNA Damage CBP501_entry->DNA_damage enhances Mitotic_Catastrophe Mitotic Catastrophe G2_Checkpoint->Mitotic_Catastrophe prevents DNA_damage->G2_Checkpoint activates ICD Immunogenic Cell Death DNA_damage->ICD induces DAMPs DAMPs Release ICD->DAMPs leads to CD8_T_cell CD8+ T Cell DAMPs->CD8_T_cell activates CD8_T_cell->PD1_PDL1 cluster_cell cluster_cell CD8_T_cell->cluster_cell kills

Caption: Proposed mechanism of action of CBP501 in combination with cisplatin and nivolumab.

Comparative Efficacy of CBP501 in Solid Tumors

The following tables summarize the available clinical trial data for CBP501-containing regimens and compare them with standard-of-care therapies in various solid tumors. It is important to note that these are not head-to-head comparisons and are drawn from different clinical trials with potentially different patient populations and study designs.

Pancreatic Cancer (Advanced/Metastatic, Pretreated)
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
CBP501 + Cisplatin + Nivolumab NCT03113188 (Phase Ib)≥3rd line5.9 months[1][2]4.2 months[1][2]18% (unconfirmed PR in 1 patient)[1]
FOLFIRINOX ACCORD11 (Phase III)1st line11.1 months6.4 months31.6%
Gemcitabine + nab-paclitaxel MPACT (Phase III)1st line8.5 months5.5 months23%
Nanoliposomal irinotecan (B1672180) + 5-FU/LV NAPOLI-1 (Phase III)Post-gemcitabine6.1 months3.1 months7.7%
Colorectal Cancer (Microsatellite Stable, Pretreated)
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
CBP501 + Cisplatin + Nivolumab NCT03113188 (Phase Ib)≥3rd line17.5 months[1][2]Not Reported18% (unconfirmed PR in 1 patient)[1]
Regorafenib CORRECT (Phase III)Refractory6.4 months1.9 months1%
TAS-102 (Trifluridine/Tipiracil) RECOURSE (Phase III)Refractory7.1 months2.0 months1.6%
Platinum-Resistant Ovarian Cancer
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
CBP501 + Cisplatin NCT00551512 (Phase I)Platinum-resistant/refractoryPromising activity observed[5]Not ReportedNot Reported
Single-Agent Chemotherapy (Paclitaxel, PLD, Topotecan) VariousPlatinum-resistant~12 months3-4 months10-15%
Chemotherapy + Bevacizumab AURELIA (Phase III)Platinum-resistant16.6 months6.7 months27.3%
Malignant Pleural Mesothelioma
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)4-month PFS Rate (Primary Endpoint)
CBP501 + Cisplatin + Pemetrexed NCT00700336 (Phase II)Chemo-naiveNot ReportedNot ReportedAchieved primary endpoint
Cisplatin + Pemetrexed EMPHACIS (Phase III)Chemo-naive12.1 months5.7 monthsNot Applicable
Nivolumab + Ipilimumab CheckMate 743 (Phase III)1st line18.1 months6.8 monthsNot Applicable
Non-Small Cell Lung Cancer (NSCLC) (Non-squamous, Chemo-naive)
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Primary Endpoint (PFS)
CBP501 + Pemetrexed + Cisplatin NCT00942825 (Phase II)Chemo-naive, non-squamousSignificant effect in a subgroupDid not meet primary endpointNot met
Pemetrexed + Cisplatin Scagliotti et al. (Phase III)Non-squamous10.4 months4.8 monthsNot Applicable
Pembrolizumab + Pemetrexed + Platinum KEYNOTE-189 (Phase III)Non-squamous22.0 months9.0 monthsNot Applicable

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the presented data.

NCT03113188: Phase Ib Study of CBP501, Cisplatin, and Nivolumab
  • Study Design: Open-label, multicenter, Phase Ib dose-escalation and cohort expansion study.

  • Patient Population: Patients with pathologically confirmed, locally advanced or metastatic solid tumors who have failed standard therapies. Expansion cohorts included patients with pretreated metastatic exocrine pancreatic cancer and microsatellite stable colorectal cancer.

  • Treatment:

    • Dose Escalation: CBP501 (16 or 25 mg/m²) and cisplatin (60 or 75 mg/m²) administered as a 1-hour intravenous infusion on Day 1 of a 21-day cycle. Nivolumab (240 mg) was administered as a 1-hour infusion following CBP501/cisplatin.

    • Cohort Expansion: CBP501 at 25 mg/m² and cisplatin at 60 mg/m².

  • Assessments: Tumor assessments were performed every 6 weeks during the study and every 3 months thereafter. Safety was monitored throughout the trial.

The workflow for this clinical trial is illustrated below.

NCT03113188_Workflow start Patient Screening (Advanced Refractory Solid Tumors) enrollment Enrollment start->enrollment dose_escalation Dose Escalation Phase (3+3 Design) enrollment->dose_escalation determine_rpd Determine Recommended Phase 2 Dose (RP2D) dose_escalation->determine_rpd cohort_expansion Cohort Expansion Phase (Pancreatic & Colorectal Cancer) determine_rpd->cohort_expansion treatment_cycle Treatment Cycle (21 days) CBP501 + Cisplatin + Nivolumab cohort_expansion->treatment_cycle tumor_assessment Tumor Assessment (every 6 weeks) treatment_cycle->tumor_assessment tumor_assessment->treatment_cycle Continue if no progression follow_up Follow-up (every 3 months) tumor_assessment->follow_up Progression or Completion of Treatment end End of Study follow_up->end

Caption: Experimental workflow for the NCT03113188 clinical trial.
NCT00551512: Phase I Study of CBP501 as Monotherapy and in Combination with Cisplatin

  • Study Design: Two parallel Phase I dose-escalation studies.

  • Patient Population: Patients with advanced solid tumors.

  • Treatment:

    • Monotherapy: CBP501 administered on Days 1, 8, and 15 of a 28-day cycle.

    • Combination Therapy: CBP501 and cisplatin administered on Day 1 of a 21-day cycle.

  • Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile.

NCT00942825: Phase II Study of CBP501 in Non-Small Cell Lung Cancer
  • Study Design: Randomized, open-label, multicenter Phase II study.

  • Patient Population: Chemotherapy-naive patients with locally advanced or metastatic non-squamous NSCLC.

  • Treatment Arms:

    • Arm A: Pemetrexed, cisplatin, and CBP501.

    • Arm B: Pemetrexed and cisplatin alone.

  • Primary Endpoint: Progression-free survival (PFS).

Conclusion

CBP501, with its unique dual mechanism of action, has demonstrated encouraging preliminary activity in a range of difficult-to-treat solid tumors, particularly when used in combination with platinum-based chemotherapy and immune checkpoint inhibitors. The data from the Phase Ib trial in heavily pretreated pancreatic and colorectal cancer are noteworthy, suggesting a potential benefit in patient populations with limited treatment options. The promising signals in platinum-resistant ovarian cancer and mesothelioma from earlier studies also warrant further investigation.

While the Phase II trial in NSCLC did not meet its primary endpoint of PFS, the observation of a survival benefit in a subgroup of patients suggests that biomarker-driven patient selection could be key to unlocking the full potential of CBP501.

Further larger, randomized controlled trials are necessary to definitively establish the efficacy and safety of CBP501-based regimens and to identify the patient populations most likely to benefit. The ongoing and future research into this novel agent will be critical in determining its place in the evolving landscape of solid tumor therapy.

References

A Comparative Analysis of CBP501 Efficacy in Microsatellite Stable Colotecral Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the clinical performance of CBP501 in combination therapy for microsatellite stable colorectal cancer (MSS-CRC), benchmarked against alternative treatment regimens. This report synthesizes available clinical and preclinical data, providing a framework for evaluating its therapeutic potential.

Microsatellite stable colorectal cancer (MSS-CRC) presents a significant therapeutic challenge, with limited efficacy for single-agent immunotherapies. The investigational drug CBP501, a novel peptide with a multi-modal mechanism of action, has emerged as a potential candidate to enhance the efficacy of existing treatments. This guide provides a comprehensive comparison of the available data on CBP501 in combination with cisplatin (B142131) and nivolumab (B1139203) against other therapeutic options for patients with refractory MSS-CRC.

Efficacy of CBP501 in Combination Therapy

CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2] Its mechanism of action is thought to increase the influx of platinum-based chemotherapy into tumor cells and to induce immunogenic cell death, thereby potentially sensitizing "cold" MSS tumors to immune checkpoint inhibitors.[1][3]

A Phase Ib clinical trial (NCT03113188) evaluated the safety and efficacy of CBP501 in combination with cisplatin and the anti-PD-1 antibody nivolumab in patients with advanced refractory solid tumors.[1][4] The study included an expansion cohort of 10 patients with heavily pretreated MSS-CRC.[1][2] In this cohort, the triple-drug combination demonstrated a promising median Overall Survival (OS) of 17.5 months.[1][2]

Quantitative Efficacy Data

The following table summarizes the key efficacy data from the NCT03113188 trial for the MSS-CRC cohort and compares it with other relevant therapies for refractory MSS-CRC.

Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Disease Control Rate (DCR)
CBP501 + Cisplatin + Nivolumab NCT03113188Refractory MSS-CRC (n=10)17.5 months[1][2]Data not specified for CRC cohortOne partial response reported in a MSS-CRC patient[1]35% (6/17 evaluable patients in dose escalation cohort)[1]
Regorafenib + Trifluridine/Tipiracil REGTAS (Phase 2)Refractory MSS-CRC (n=24)15.4 months4.9 months8.3%83.3%
Botensilimab + Balstilimab C-800-01 (Phase 1)Refractory MSS-CRC without active liver metastases (n=123)20.9 months4.0 months20%69%

Experimental Protocols

CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188)
  • Study Design: This was a multicenter, open-label, Phase Ib study with a dose-escalation phase followed by dose-expansion cohorts.[1][4] The MSS-CRC expansion cohort enrolled patients with pathologically confirmed, locally advanced or metastatic solid tumors who had an ECOG performance status of 0-1 and a life expectancy of more than three months.[1]

  • Treatment Protocol: In the expansion cohort, patients received CBP501 at a dose of 25 mg/m² and cisplatin at 60 mg/m² administered simultaneously as a 1-hour intravenous infusion every 3 weeks.[1] Nivolumab was administered on the same day at a dose of 240 mg as a 1-hour infusion following the CBP501/cisplatin infusion.[1]

  • Efficacy Assessment: Tumor responses were assessed every 6 weeks while on study, and then every 3 months.[1]

Signaling Pathways and Experimental Workflows

CBP501 Mechanism of Action

CBP501's primary mechanism involves the modulation of calmodulin, a key intracellular calcium sensor.[5][6] By binding to calmodulin, CBP501 is thought to disrupt downstream signaling pathways that regulate cell cycle progression and platinum drug influx.[5][6] This action, combined with its G2 checkpoint abrogation properties, leads to enhanced tumor cell killing by cisplatin and a potentially more immunogenic tumor microenvironment, making it more susceptible to PD-1 blockade by nivolumab.

CBP501_Mechanism_of_Action cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin binds to G2_Checkpoint G2 Checkpoint CBP501->G2_Checkpoint abrogates Platinum_Influx Increased Platinum Influx Calmodulin->Platinum_Influx modulates Cisplatin Cisplatin Cisplatin->Platinum_Influx DNA_Damage DNA Damage Cisplatin->DNA_Damage causes DNA_Damage->G2_Checkpoint Immunogenic_Cell_Death Immunogenic Cell Death G2_Checkpoint->Immunogenic_Cell_Death leads to T_Cell T-Cell Immunogenic_Cell_Death->T_Cell activates Nivolumab Nivolumab PD1 PD-1 Nivolumab->PD1 blocks PDL1 PD-L1 PDL1->PD1 binds to

Caption: CBP501's proposed mechanism of action in sensitizing tumor cells to cisplatin and nivolumab.

Experimental Workflow for Preclinical Evaluation

Preclinical studies are essential for establishing the initial efficacy and mechanism of action of novel cancer therapies. A typical workflow for evaluating a drug like CBP501 in a colorectal cancer model is depicted below.

Preclinical_Workflow start Start: Hypothesis Generation in_vitro In Vitro Studies (e.g., CT26 colon cancer cell line) start->in_vitro in_vivo In Vivo Studies (e.g., Syngeneic mouse model) in_vitro->in_vivo treatment Treatment with CBP501, Cisplatin, Nivolumab (single agents and combinations) in_vivo->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement immunoprofiling Immunoprofiling of Tumor Microenvironment treatment->immunoprofiling data_analysis Data Analysis and Interpretation tumor_measurement->data_analysis immunoprofiling->data_analysis end Conclusion: Efficacy and Mechanism data_analysis->end

References

Assessing the Synergistic Effect of CBP501 with Anti-PD-1 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of CBP501 in combination with anti-PD-1 antibodies against other treatment alternatives, supported by experimental data from preclinical and clinical studies. The information is intended to inform researchers, scientists, and drug development professionals on the synergistic potential of this combination therapy.

Executive Summary

CBP501 is a novel peptide-based drug candidate with a dual mechanism of action that enhances the efficacy of platinum-based chemotherapy and stimulates an anti-tumor immune response. When combined with anti-PD-1 antibodies, CBP501 demonstrates a significant synergistic effect, leading to enhanced tumor growth inhibition and improved survival outcomes in preclinical models. Clinical data from Phase I and II trials further support the potential of this combination in heavily pretreated cancer patients. This guide will delve into the mechanistic underpinnings of this synergy, present comparative quantitative data, and provide detailed experimental protocols for key assays.

Mechanism of Synergy: A Multi-pronged Attack on Cancer

The synergistic anti-tumor effect of CBP501 and anti-PD-1 antibodies stems from the multifaceted mechanism of action of CBP501, which complements the immune checkpoint blockade. This synergy can be broken down into three key components:

  • G2 Checkpoint Abrogation: CBP501 abrogates the G2 checkpoint in cancer cells, a critical pathway for DNA damage repair.[1] By inhibiting kinases such as Chk1, CBP501 prevents cancer cells from arresting in the G2 phase to repair DNA damage induced by chemotherapy agents like cisplatin (B142131). This forces the cells into premature mitosis, leading to mitotic catastrophe and cell death.

  • Calmodulin Inhibition and Enhanced Platinum Efficacy: CBP501 binds to calmodulin, a calcium-binding protein, which leads to an increased influx of platinum agents, such as cisplatin, into tumor cells.[2][3] This results in higher intracellular concentrations of the chemotherapeutic agent, leading to increased DNA damage and enhanced cancer cell killing.

  • Induction of Immunogenic Cell Death (ICD): The increased cell death induced by the combination of CBP501 and cisplatin is immunogenic.[3][4] This means that the dying cancer cells release damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. These DAMPs recruit and activate dendritic cells (DCs), which then present tumor antigens to T cells, initiating a robust anti-tumor immune response.

The induction of ICD by the CBP501 and cisplatin combination creates a more inflamed tumor microenvironment, characterized by an influx of cytotoxic CD8+ T cells.[3] Anti-PD-1 antibodies then work to sustain the activity of these tumor-infiltrating T cells by blocking the inhibitory PD-1/PD-L1 signaling pathway, preventing T cell exhaustion and promoting a durable anti-tumor response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the synergistic effect of CBP501 and anti-PD-1 antibodies, as well as a typical experimental workflow for preclinical evaluation.

G2_Checkpoint_Abrogation CBP501-Mediated G2 Checkpoint Abrogation DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Activates G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition Mitotic_Catastrophe Mitotic Catastrophe G2_M_Transition->Mitotic_Catastrophe CBP501 CBP501 CBP501->Chk1_Chk2 Inhibits

Caption: CBP501 inhibits Chk1/Chk2, leading to Cdc25 activation and premature G2/M transition, resulting in mitotic catastrophe.

Calmodulin_Inhibition CBP501-Mediated Calmodulin Inhibition and Platinum Uptake CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Inhibits Platinum_Uptake Increased Platinum (Cisplatin) Uptake Calmodulin->Platinum_Uptake Regulates DNA_Adducts Increased DNA Adducts Platinum_Uptake->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: CBP501 inhibits calmodulin, leading to increased cisplatin uptake and apoptosis.

Immunogenic_Cell_Death Synergistic Immune Response with Anti-PD-1 cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response CBP501_Cisplatin CBP501 + Cisplatin ICD Immunogenic Cell Death (ICD) CBP501_Cisplatin->ICD DAMPs Release of DAMPs (e.g., HMGB1, ATP) ICD->DAMPs DC Dendritic Cell (DC) DAMPs->DC Activates T_Cell CD8+ T Cell DC->T_Cell Presents Tumor Antigens Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing PD1_PDL1 PD-1/PD-L1 Interaction T_Cell->PD1_PDL1 T_Cell_Exhaustion T Cell Exhaustion PD1_PDL1->T_Cell_Exhaustion Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1_PDL1 Blocks

Caption: CBP501 and cisplatin induce ICD, activating an anti-tumor T cell response that is sustained by anti-PD-1 therapy.

Experimental_Workflow Preclinical Evaluation Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT26WT in BALB/c mice) Treatment_Groups Randomization into Treatment Groups (Vehicle, CBP501, anti-PD-1, Combination) Tumor_Implantation->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Immune_Analysis Analysis of Tumor-Infiltrating Lymphocytes (Flow Cytometry) Treatment_Groups->Immune_Analysis Efficacy_Endpoint Efficacy Endpoint (Tumor Volume, Survival) Tumor_Monitoring->Efficacy_Endpoint Immune_Analysis->Efficacy_Endpoint

Caption: A typical workflow for preclinical assessment of CBP501 and anti-PD-1 combination therapy.

Comparative Performance Data

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of CBP501 in combination with anti-PD-1 antibodies to other treatment regimens.

Table 1: Preclinical Efficacy in CT26 Syngeneic Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle~1500-
CBP501 + Cisplatin~70053%
Anti-PD-1 Ab~110027%
CBP501 + Cisplatin + Anti-PD-1 Ab ~300 80%

Data synthesized from preclinical studies.[3]

Table 2: Clinical Efficacy in Advanced Pancreatic Adenocarcinoma (NCT04953962) [5][6]

Treatment Arm3-Month Progression-Free Survival (PFS) RateObjective Response Rate (ORR)Median PFS (months)Median Overall Survival (OS) (months)
1: CBP501 (25 mg/m²) + Cisplatin + Nivolumab (B1139203)44.4%22.2%2.46.3
2: CBP501 (16 mg/m²) + Cisplatin + Nivolumab44.4%0%2.15.3
3: CBP501 (25 mg/m²) + Cisplatin11.1%0%1.53.7
4: Cisplatin + Nivolumab33.3%0%1.54.9

Table 3: Clinical Efficacy in Advanced Refractory Tumors (NCT03113188 - Expansion Cohort) [7][8]

Patient CohortTreatment Regimen>4 Months Stable Disease (SD)Median PFS (months)Median OS (months)
Pancreatic Cancer (n=8)CBP501 (25 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)50%4.25.9
Colorectal Cancer (n=10)CBP501 (25 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)--17.5

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. In Vivo Syngeneic Mouse Tumor Model

  • Cell Line and Animals: Murine colorectal carcinoma CT26WT cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Six- to eight-week-old female BALB/c mice are used for tumor implantation.

  • Tumor Implantation: CT26WT cells (1 x 10^6) in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of the mice.

  • Treatment: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups. A typical dosing regimen is as follows:

    • CBP501: 15 mg/kg, intraperitoneally (i.p.), three times a week.

    • Cisplatin: 5 mg/kg, i.p., once a week.

    • Anti-PD-1 antibody (clone RMP1-14 or equivalent): 200 µ g/mouse , i.p., twice a week.

  • Monitoring: Tumor volume is measured two to three times per week using calipers and calculated using the formula: (length × width²)/2. Body weight is also monitored as a measure of toxicity.

  • Endpoint: Mice are euthanized when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period for tissue collection and analysis.

2. Immunogenic Cell Death (ICD) Vaccination Assay [9][10][11][12]

  • Vaccine Preparation: CT26WT cells are treated in vitro with the test compounds (e.g., CBP501 and cisplatin) for 24-48 hours to induce cell death. The cells are then harvested, washed with PBS, and resuspended to a concentration of 1 x 10^7 cells/mL.

  • Vaccination: Naive BALB/c mice are immunized by subcutaneous injection of 100 µL of the prepared cell suspension (1 x 10^6 cells) into the left flank.

  • Tumor Challenge: Seven to fourteen days after vaccination, the mice are challenged with a subcutaneous injection of live, untreated CT26WT cells (e.g., 5 x 10^5 cells in 100 µL of PBS) into the contralateral (right) flank.

  • Evaluation: Tumor growth in the right flank is monitored over time. A successful induction of ICD by the vaccine is indicated by a delayed or complete lack of tumor growth in the challenged mice compared to control groups vaccinated with vehicle-treated or non-immunogenically killed cells.

3. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry [13][14][15]

  • Tumor Processing: At the study endpoint, tumors are excised, minced, and digested in an enzymatic solution (e.g., collagenase D and DNase I) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is then stained with a cocktail of fluorescently labeled antibodies against various immune cell surface markers. A typical panel for assessing T cell infiltration includes:

    • CD45 (pan-leukocyte marker)

    • CD3 (T cell marker)

    • CD4 (helper T cell marker)

    • CD8 (cytotoxic T cell marker)

    • PD-1 (exhaustion marker)

    • FoxP3 (regulatory T cell marker)

  • Flow Cytometry Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment. Gating strategies are established based on fluorescence-minus-one (FMO) controls.

Conclusion

The combination of CBP501 with anti-PD-1 antibodies represents a promising therapeutic strategy. The dual mechanism of action of CBP501, enhancing chemotherapy efficacy and inducing an immunogenic anti-tumor response, creates a favorable tumor microenvironment for immune checkpoint blockade. The preclinical and clinical data presented in this guide demonstrate the synergistic potential of this combination, warranting further investigation in various cancer types. The provided experimental protocols offer a framework for researchers to further explore and validate these findings.

References

CBP501: A Comparative Analysis of Combination Therapy Versus Monotherapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CBP501, a novel peptide-based drug candidate, has demonstrated a unique dual mechanism of action that positions it as a promising agent in oncology, particularly in combination with standard chemotherapies and immunotherapies. This guide provides an objective comparison of the efficacy of CBP501 combination therapies versus its use as a monotherapy, supported by available experimental data from preclinical and clinical studies.

Mechanism of Action: A Dual Approach to Cancer Therapy

CBP501 exerts its anti-tumor effects through two primary mechanisms:

  • G2 Checkpoint Abrogation: Most cancer cells have a defective G1 checkpoint, making them heavily reliant on the G2 checkpoint to repair DNA damage before entering mitosis. CBP501 disrupts this G2 checkpoint, preventing cancer cells from repairing DNA damage induced by agents like cisplatin (B142131), which leads to mitotic catastrophe and apoptosis.[1][2]

  • Calmodulin (CaM) Inhibition: CBP501 binds to calmodulin, a key intracellular calcium sensor.[3] This interaction is believed to increase the influx of platinum-based drugs like cisplatin into tumor cells, thereby enhancing their cytotoxic effects.[4] This dual mechanism suggests that CBP501's primary role is as a sensitizing agent rather than a potent standalone cytotoxic drug.

The following diagram illustrates the proposed dual mechanism of action of CBP501.

CBP501 Mechanism of Action CBP501 Dual Mechanism of Action cluster_0 G2 Checkpoint Abrogation cluster_1 Calmodulin Inhibition DNA_Damage DNA Damaging Agent (e.g., Cisplatin) G2_Checkpoint G2 Checkpoint Activation DNA_Damage->G2_Checkpoint Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis G2_Checkpoint->Mitotic_Catastrophe Prevents CBP501_G2 CBP501 CBP501_G2->G2_Checkpoint Inhibits CBP501_CaM CBP501 CaM Calmodulin (CaM) CBP501_CaM->CaM Binds to & Inhibits Cisplatin_Influx Increased Intracellular Cisplatin Concentration CaM->Cisplatin_Influx Modulates Enhanced_Cytotoxicity Enhanced Cisplatin Cytotoxicity Cisplatin_Influx->Enhanced_Cytotoxicity Cell Viability Assay Workflow Cell Viability Assay (MTT) Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with CBP501 +/- Cisplatin B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 3h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance G->H I Data Analysis H->I Xenograft Study Workflow In Vivo Xenograft Study Workflow A Inject Cancer Cells into Mice B Allow Tumors to Grow A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment C->D E Measure Tumor Volume and Body Weight Regularly D->E F Excise and Weigh Tumors at Endpoint E->F G Data Analysis F->G

References

A Comparative Analysis of CBP501 and Other Calmodulin Antagonists in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of CBP501, a novel calmodulin-modulating peptide, with other established calmodulin antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of CBP501's performance and mechanism of action, supported by available experimental data.

Introduction to Calmodulin and its Antagonists

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[1] By binding to and activating a wide array of downstream effector proteins, CaM is integral to processes such as cell cycle progression, proliferation, and apoptosis.[1][2] Consequently, antagonists of calmodulin are valuable tools in studying these pathways and hold therapeutic potential, particularly in oncology.

CBP501 is an anticancer drug candidate that has been shown to possess a unique calmodulin-inhibiting activity, which contributes to its ability to sensitize cancer cells to chemotherapeutic agents like cisplatin (B142131) and bleomycin (B88199).[3][4] This guide compares the binding affinity of CBP501 to calmodulin with that of other known calmodulin antagonists and outlines the experimental methodologies used to determine these interactions.

Quantitative Comparison of Calmodulin Antagonists

The following table summarizes the available quantitative data for CBP501 and other well-characterized calmodulin antagonists. A key metric for comparison is the dissociation constant (Kd), which indicates the binding affinity of a ligand to its target; a lower Kd value signifies a higher binding affinity.

CompoundTarget/AssayQuantitative Metric (Kd or IC50)Reference(s)
CBP501 Calmodulin (CaM)Kd = 4.62 x 10⁻⁸ mol/L (46.2 nM)[3][4]
Calmidazolium (CMZ) CaM-dependent PhosphodiesteraseIC50 = 0.15 µM[5][6]
CaM-induced erythrocyte Ca²⁺-transporting ATPaseIC50 = 0.35 µM[5][6]
W-7 Ca²⁺-calmodulin-dependent PhosphodiesteraseIC50 = 28 µM[7][8][9]
Myosin Light Chain Kinase (MLCK)IC50 = 51 µM[7][8][9]
Trifluoperazine (TFP) CaM-dependent PhosphodiesteraseQualitative inhibition reported[10][11][12][13]

Note: Direct comparative studies providing Kd values for all listed antagonists under identical experimental conditions are limited. The data presented is compiled from various sources.

A study directly comparing the codrug activity of CBP501 with other calmodulin inhibitors found that while agents like Calmidazolium (CMZ), W-7, and W-12 show similar sensitizing effects with cisplatin and bleomycin, they are less potent than CBP501.[4]

Experimental Protocols

The determination of the binding affinity between CBP501 and calmodulin, as well as the comparative analysis with other antagonists, relies on established biophysical and cellular techniques.

Surface Plasmon Resonance (SPR) Analysis for Binding Affinity

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The reported high-affinity interaction between CBP501 and CaM was determined using this method.[3][4]

General Protocol:

  • Immobilization: Recombinant human calmodulin is immobilized on the surface of a sensor chip.

  • Binding: A solution containing CBP501 at various concentrations is flowed over the sensor surface, allowing for the association of CBP501 with the immobilized calmodulin.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the CBP501-calmodulin complex.

  • Data Analysis: The association and dissociation rates are measured and fitted to a binding model to calculate the dissociation constant (Kd). This interaction is observed to be reversed by the presence of Ca²⁺.[3]

Cellular Assays for Evaluating Codrug Effects

The ability of CBP501 and other calmodulin antagonists to enhance the cytotoxicity of chemotherapeutic agents is assessed using cell-based assays.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., NCI-H226) are cultured under standard conditions.

  • Treatment: Cells are treated with a chemotherapeutic agent (e.g., cisplatin or bleomycin) alone or in combination with CBP501 or another calmodulin antagonist for a specified duration.

  • Cytotoxicity Assessment: Cell viability is measured using assays such as the colony formation assay or a cell viability assay (e.g., MTS assay).

  • Cell Cycle Analysis: To determine the effect on cell cycle progression, treated cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry. An enhanced accumulation of cells in the G2/M phase is indicative of the sensitizing effect.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of calmodulin in cellular signaling and a generalized workflow for comparing calmodulin antagonists.

Calmodulin_Signaling_Pathway cluster_antagonists Calmodulin Antagonists cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_influx->CaM Binds CaM_active Ca²⁺/CaM Complex (Active) CaM->CaM_active Activates PDE Phosphodiesterases (PDE) CaM_active->PDE Activates Kinases Protein Kinases (e.g., MLCK, CaMK) CaM_active->Kinases Activates Other_targets Other Target Proteins CaM_active->Other_targets Activates CBP501 CBP501 CBP501->CaM_active Inhibit Other_Antagonists W-7, CMZ, TFP, etc. Other_Antagonists->CaM_active Inhibit Proliferation Cell Proliferation PDE->Proliferation Regulate Apoptosis Apoptosis PDE->Apoptosis Regulate CellCycle Cell Cycle Control PDE->CellCycle Regulate Kinases->Proliferation Regulate Kinases->Apoptosis Regulate Kinases->CellCycle Regulate Other_targets->Proliferation Regulate Other_targets->Apoptosis Regulate Other_targets->CellCycle Regulate

Caption: Calmodulin signaling pathway and points of inhibition.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays start Start: Hypothesis (e.g., CBP501 is a potent CaM antagonist) SPR Surface Plasmon Resonance (SPR) - Immobilize Calmodulin - Flow Antagonists (CBP501, etc.) - Measure Binding Kinetics start->SPR Cell_treatment Treat Cancer Cells: - Chemo ± Antagonists (CBP501, W-7, CMZ, etc.) start->Cell_treatment Kd_determination Determine Kd (Affinity) SPR->Kd_determination comparison Comparative Analysis - Compare Kd values - Compare IC50/EC50 from cell assays Kd_determination->comparison Viability_assay Assess Cytotoxicity (e.g., Colony Formation) Cell_treatment->Viability_assay Cell_cycle_analysis Analyze Cell Cycle (Flow Cytometry) Cell_treatment->Cell_cycle_analysis Viability_assay->comparison Cell_cycle_analysis->comparison conclusion Conclusion (e.g., CBP501 shows higher affinity and potency than other antagonists) comparison->conclusion

Caption: Generalized workflow for comparing calmodulin antagonists.

Conclusion

The available data indicates that CBP501 is a high-affinity calmodulin antagonist.[3][4] Its potency in sensitizing cancer cells to certain chemotherapies appears to be greater than that of other tested calmodulin inhibitors.[4] The unique mechanism of action of CBP501, involving calmodulin modulation, provides a promising avenue for further research and development in cancer therapeutics.[3][4][14] Further head-to-head studies under standardized conditions would be beneficial to fully elucidate the comparative pharmacological profiles of these compounds.

References

Validating Biomarkers for CBP501 Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for predicting response to CBP501, a novel calmodulin-modulating peptide and G2 checkpoint abrogator. CBP501 is under investigation in combination with cisplatin (B142131) for various solid tumors, including platinum-resistant ovarian cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer. This document outlines supporting experimental data, details key experimental protocols, and presents signaling pathways and workflows to aid in the validation of these predictive biomarkers.

Core Principles of CBP501 Action

CBP501 enhances the efficacy of cisplatin through a multi-modal mechanism. A key action is its binding to calmodulin, which leads to an increased influx of platinum into tumor cells.[1] Additionally, as a G2 checkpoint abrogator, CBP501 hinders the repair of cisplatin-induced DNA damage, further sensitizing cancer cells to treatment.[2] Given this mechanism, biomarkers associated with DNA repair capacity and the patient's systemic inflammatory status are of significant interest.

Potential Predictive Biomarkers for CBP501 Treatment Response

Two primary categories of biomarkers show promise for predicting a favorable response to CBP501 in combination with cisplatin:

  • Low Expression of DNA Repair Proteins: In cancers such as platinum-resistant ovarian cancer, a diminished capacity for DNA repair is hypothesized to render tumor cells more susceptible to the cytotoxic effects of cisplatin, a susceptibility that is amplified by CBP501. Key proteins in this category include those from the Nucleotide Excision Repair (NER) pathway, like ERCC1, and proteins involved in Homologous Recombination (HR), such as BRCA1 and BRCA2.[1]

  • Normal Baseline White Blood Cell (WBC) Count: Clinical trial data suggests that a normal WBC count at the start of treatment may be a positive prognostic indicator, particularly in NSCLC and pancreatic cancer.[1][3] This may reflect a more robust immune system and a less inflammatory tumor microenvironment, potentially allowing for a better response to immunogenic cell death induced by the combination therapy. A lower neutrophil-to-lymphocyte ratio (NLR), a component of the complete blood count, is often associated with better outcomes in patients receiving chemotherapy and immunotherapy.

Data Presentation: Biomarker Performance in Predicting Platinum-Based Treatment Response

The following tables summarize clinical data on the predictive value of the proposed biomarkers for response to platinum-based therapies. While direct quantitative data from CBP501 trials stratifying outcomes by these biomarkers is emerging, the data for cisplatin response is highly relevant due to CBP501's role as a cisplatin-sensitizer.

Table 1: DNA Repair Protein Expression and Response to Platinum-Based Chemotherapy in Ovarian Cancer

Biomarker StatusTreatment RegimenPatient PopulationObjective Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)Source(s)
ERCC1 Negative Platinum-basedOvarian CancerHigherLongerLonger[4]
ERCC1 Positive Platinum-basedOvarian CancerLowerShorterShorter[4]
BRCA1/2 Mutated Platinum-basedOvarian CancerHigherLongerLonger[5][6][7]
BRCA Wild-Type Platinum-basedOvarian CancerLowerShorterShorter[5][6][7]

Table 2: Baseline White Blood Cell (WBC) Count / Neutrophil-to-Lymphocyte Ratio (NLR) and Response to Platinum-Based Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)

Biomarker StatusTreatment RegimenPatient PopulationObjective Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)Source(s)
Normal WBC Count CBP501 + Pemetrexed + CisplatinAdvanced NSCLCN/AN/ASuggested Significant Improvement[2]
Low NLR (<4.5) PD-1 InhibitorsAdvanced NSCLCHigherLonger (Median: 4.3 months)Longer (Median: 9.0 months)[8]
High NLR (≥4.5) PD-1 InhibitorsAdvanced NSCLCLowerShorterShorter[8]

Table 3: CBP501 Combination Therapy Efficacy Data from Clinical Trials

Clinical Trial IDCancer TypeTreatment ArmKey Efficacy EndpointResultSource(s)
NCT04953962 Advanced Pancreatic CancerCBP501 (25mg/m²) + Cisplatin + Nivolumab (B1139203)3-Month Progression-Free Survival (3MPFS)44.4%
NCT04953962 Advanced Pancreatic CancerCBP501 (16mg/m²) + Cisplatin + Nivolumab3-Month Progression-Free Survival (3MPFS)44.4%
NCT04953962 Advanced Pancreatic CancerCBP501 (25mg/m²) + Cisplatin3-Month Progression-Free Survival (3MPFS)11.1%
NCT03113188 Heavily Pretreated Pancreatic CancerCBP501 + Cisplatin + NivolumabDisease Control Rate (DCR)50% (2/4 patients)[5]
NCT00700336 Malignant Pleural MesotheliomaCBP501 + Cisplatin + Pemetrexed4-Month Progression-Free Survival63-68%[9]

Comparison with Alternative Treatments

Table 4: Comparison of CBP501 Combination Therapy with Standard of Care Alternatives

Cancer TypeSettingCBP501 Combination RegimenEfficacy (as reported in trials)Standard of Care AlternativesEfficacy of AlternativesSource(s)
Platinum-Resistant Ovarian Cancer Second-line or laterCBP501 + CisplatinPromising activity in Phase ISingle-agent chemotherapy (e.g., paclitaxel, topotecan, PLD)ORR: 10-15%; PFS: 3-4 months[10][11]
Advanced Non-Small Cell Lung Cancer (NSCLC) Second-lineCBP501 + Pemetrexed + CisplatinSuggested OS benefit in a subsetDocetaxel, Pemetrexed, Immunotherapy (e.g., Nivolumab, Pembrolizumab)Varies by agent and patient population[9][12][13]
Metastatic Pancreatic Cancer Third-line or laterCBP501 + Cisplatin + Nivolumab3MPFS: 44.4%FOLFIRINOX, Gemcitabine + nab-paclitaxel, NALIRIFOXVaries; limited options in later lines[1]

Experimental Protocols

Immunohistochemistry (IHC) for DNA Repair Protein Expression

Objective: To determine the expression levels of DNA repair proteins (e.g., ERCC1, BRCA1/2) in tumor tissue.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific for the target DNA repair protein (e.g., anti-ERCC1, anti-BRCA1) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system, resulting in a brown precipitate at the site of antigen expression.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to generate a quantitative score (e.g., H-score).

Flow Cytometry for White Blood Cell (WBC) Differential Count

Objective: To obtain a differential count of peripheral blood leukocytes to determine the neutrophil-to-lymphocyte ratio (NLR).

Methodology:

  • Sample Collection: Whole blood is collected in EDTA-containing tubes.

  • Antibody Staining: An aliquot of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting specific leukocyte surface markers (e.g., CD45 for pan-leukocyte, CD3 for T-lymphocytes, CD14 for monocytes, CD15/CD16 for neutrophils).

  • Red Blood Cell Lysis: Red blood cells are lysed using a commercially available lysis buffer.

  • Data Acquisition: The stained cell suspension is analyzed on a flow cytometer. Forward scatter (FSC) and side scatter (SSC) are used to gate on the leukocyte population, and fluorescence channels are used to differentiate subpopulations.

  • Data Analysis: The percentages of neutrophils and lymphocytes within the total leukocyte population are determined using specialized software. The NLR is calculated by dividing the absolute neutrophil count by the absolute lymphocyte count.

Visualizations

CBP501_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Binds and inhibits G2_Checkpoint G2 Checkpoint CBP501->G2_Checkpoint Abrogates Cisplatin_ext Cisplatin Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Calmodulin->Cisplatin_int Increased Influx DNA DNA Cisplatin_int->DNA Forms adducts DNA_adducts Platinum-DNA Adducts DNA->DNA_adducts Apoptosis Apoptosis DNA_adducts->Apoptosis Induces DNA_Repair DNA Repair Proteins (e.g., ERCC1, BRCA1/2) G2_Checkpoint->DNA_Repair Inhibits activation DNA_Repair->DNA_adducts Repairs damage

Caption: CBP501 enhances cisplatin efficacy by inhibiting calmodulin and abrogating the G2 checkpoint.

Biomarker_Validation_Workflow cluster_patient_selection Patient Cohort cluster_sample_collection Sample Collection cluster_biomarker_analysis Biomarker Analysis cluster_data_analysis Data Analysis cluster_validation Validation Patient_Population Patients with Target Cancer (e.g., Platinum-Resistant Ovarian Cancer) Tumor_Biopsy Tumor Biopsy Patient_Population->Tumor_Biopsy Blood_Sample Peripheral Blood Sample Patient_Population->Blood_Sample IHC Immunohistochemistry (IHC) for DNA Repair Proteins Tumor_Biopsy->IHC Flow_Cytometry Flow Cytometry for WBC Differential Blood_Sample->Flow_Cytometry Stratification Stratify Patients by Biomarker Status (e.g., High vs. Low Expression, Normal vs. Abnormal WBC) IHC->Stratification Flow_Cytometry->Stratification Correlation Correlate Biomarker Status with Clinical Outcomes (ORR, PFS, OS) Stratification->Correlation Predictive_Model Develop Predictive Model Correlation->Predictive_Model

Caption: Experimental workflow for validating predictive biomarkers for CBP501 treatment response.

Logical_Relationship_Biomarkers cluster_biomarkers Potential Predictive Biomarkers cluster_mechanism Mechanism of Enhanced Response cluster_outcome Predicted Clinical Outcome CBP501_Treatment CBP501 + Cisplatin Treatment Improved_Response Improved Treatment Response (Higher ORR, Longer PFS/OS) CBP501_Treatment->Improved_Response Low_DNA_Repair Low DNA Repair Protein Expression (e.g., ERCC1, BRCA1/2) Reduced_Repair Reduced Repair of Platinum-DNA Adducts Low_DNA_Repair->Reduced_Repair Normal_WBC Normal Baseline WBC Count (Low NLR) Favorable_TME Favorable Tumor Microenvironment & Enhanced Immunogenicity Normal_WBC->Favorable_TME Reduced_Repair->Improved_Response Favorable_TME->Improved_Response

Caption: Logical relationship between biomarkers and predicted response to CBP501 treatment.

References

A Head-to-Head Comparison of CBP501 with Other Platinum-Sensitizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based chemotherapies, such as cisplatin (B142131) and carboplatin, are a cornerstone of treatment for many solid tumors. Their efficacy, however, is often limited by both intrinsic and acquired resistance, as well as significant toxicities. Platinum-sensitizing agents are compounds designed to enhance the cytotoxic effects of platinum drugs, aiming to overcome resistance and improve therapeutic outcomes. This guide provides a head-to-head comparison of CBP501, a novel peptide-based agent, with other prominent classes of platinum-sensitizing agents currently under investigation: ATR and Wee1 inhibitors. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles when used in combination with platinum chemotherapy.

CBP501: A Multi-Modal Platinum Sensitizer (B1316253)

CBP501 is a novel calmodulin-modulating peptide with a multi-faceted mechanism of action that enhances the efficacy of platinum agents.[1] Initially identified as a G2 checkpoint abrogator, its platinum-sensitizing effects are now understood to be broader.[2]

Mechanism of Action:

  • Increased Platinum Influx: CBP501 binds to calmodulin, which in turn increases the intracellular concentration of platinum agents, leading to greater DNA damage.[2]

  • G2 Checkpoint Abrogation: By inhibiting kinases like Chk1, CBP501 disrupts the G2 cell cycle checkpoint, preventing cancer cells from repairing platinum-induced DNA damage before entering mitosis, thereby promoting cell death.[3][4]

  • Immunomodulation: CBP501 can induce immunogenic cell death and, in combination with platinum agents, enhance the efficacy of immune checkpoint inhibitors.[1]

Signaling Pathway of CBP501 in Platinum Sensitization

CBP501_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int CBP501_ext CBP501 (extracellular) CBP501_int CBP501 CBP501_ext->CBP501_int DNA DNA Cisplatin_int->DNA binds to Calmodulin Calmodulin CBP501_int->Calmodulin binds G2_Checkpoint G2 Checkpoint (Chk1) CBP501_int->G2_Checkpoint inhibits Calmodulin->Cisplatin_int enhances influx DNA_Adducts Platinum-DNA Adducts DNA->DNA_Adducts DNA_Adducts->G2_Checkpoint activates Mitosis Mitotic Catastrophe DNA_Adducts->Mitosis G2_Checkpoint->Mitosis blocks

Caption: Mechanism of CBP501-mediated platinum sensitization.

ATR Inhibitors: Targeting the DNA Damage Response

Ataxia telangiectasia and Rad3-related (ATR) inhibitors, such as berzosertib (M6620), represent a key class of drugs that target the DNA damage response (DDR) pathway. ATR is a critical kinase that is activated by single-stranded DNA breaks and replication stress, common consequences of platinum-based chemotherapy.

Mechanism of Action:

  • Inhibition of DNA Repair: By inhibiting ATR, these agents prevent the activation of downstream effectors like Chk1, thereby abrogating cell cycle checkpoints and hindering the repair of platinum-induced DNA damage.

  • Induction of Replication Catastrophe: In cancer cells with existing DNA repair defects (e.g., p53 mutations), ATR inhibition can lead to an accumulation of DNA damage during replication, resulting in a lethal outcome known as replication catastrophe.[5][6]

Signaling Pathway of ATR Inhibitors in Platinum Sensitization

ATRi_Pathway cluster_nucleus Nucleus Cisplatin Cisplatin DNA_Damage DNA Damage & Replication Stress Cisplatin->DNA_Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates ATRi ATR Inhibitor (e.g., Berzosertib) ATRi->ATR inhibits Apoptosis Apoptosis ATRi->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest (S/G2) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents

Caption: ATR inhibition blocks DNA repair, enhancing platinum efficacy.

Wee1 Inhibitors: Forcing Mitotic Entry with Damaged DNA

Wee1 inhibitors, such as adavosertib (AZD1775), target another crucial cell cycle checkpoint regulator. Wee1 kinase prevents cells from entering mitosis in the presence of DNA damage by inhibiting cyclin-dependent kinase 1 (CDK1).

Mechanism of Action:

  • Abrogation of G2/M Checkpoint: By inhibiting Wee1, adavosertib allows cells with platinum-induced DNA damage to bypass the G2/M checkpoint and prematurely enter mitosis.

  • Mitotic Catastrophe: This forced mitotic entry with unrepaired DNA leads to genomic instability and ultimately cell death through a process called mitotic catastrophe. This approach is particularly effective in cancer cells with p53 mutations, which lack a functional G1 checkpoint and are heavily reliant on the G2 checkpoint for survival after DNA damage.[7][8]

Signaling Pathway of Wee1 Inhibitors in Platinum Sensitization

Wee1i_Pathway cluster_nucleus Nucleus Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Wee1 Wee1 Kinase DNA_Damage->Wee1 activates CDK1 CDK1 Wee1->CDK1 inhibits Wee1i Wee1 Inhibitor (e.g., Adavosertib) Wee1i->Wee1 inhibits Mitotic_Catastrophe Mitotic Catastrophe Wee1i->Mitotic_Catastrophe leads to G2_M_Transition G2/M Transition CDK1->G2_M_Transition promotes G2_M_Transition->Mitotic_Catastrophe

Caption: Wee1 inhibition forces damaged cells into mitosis.

Clinical Data Comparison

Direct comparative trials between CBP501, ATR inhibitors, and Wee1 inhibitors as platinum-sensitizing agents are not yet available. The following tables summarize key findings from separate clinical trials for each agent in combination with platinum-based chemotherapy.

Table 1: Efficacy of Platinum-Sensitizing Agents in Combination with Platinum Chemotherapy

Agent (Study)Cancer Type(s)Combination RegimenKey Efficacy OutcomesCitation(s)
CBP501 (NCT00551512)Advanced Solid TumorsCBP501 + CisplatinPromising activity in platinum-resistant ovarian cancer and mesothelioma.[9]
CBP501 (NCT03113188)Advanced Refractory TumorsCBP501 + Cisplatin + NivolumabPartial response in 18% of patients in the dose-escalation cohort.[10][11]
Berzosertib (M6620) (NCT02157792)Advanced Solid TumorsBerzosertib + Gemcitabine (B846) ± CisplatinMost patients achieved partial response or stable disease.[10][12]
Adavosertib (AZD1775) (NCT01357161)Platinum-sensitive, TP53-mutant Ovarian CancerAdavosertib + Carboplatin + PaclitaxelImproved median progression-free survival (7.9 vs. 7.3 months).[13][14]

Table 2: Safety and Tolerability of Platinum-Sensitizing Agents in Combination with Platinum Chemotherapy

Agent (Study)Combination RegimenKey Adverse Events (Grade ≥3)Citation(s)
CBP501 (NCT00551512)CBP501 + CisplatinHistamine-release syndrome (manageable with prophylaxis), rare Grade 3-4 treatment-related events.[9]
CBP501 (NCT03113188)CBP501 + Cisplatin + NivolumabInfusion-related reactions, anemia.[10]
Berzosertib (M6620) (NCT02157792)Berzosertib + Gemcitabine + CisplatinDysphagia, neutropenia, thrombocytopenia, febrile neutropenia.[15]
Adavosertib (AZD1775) (NCT01357161)Adavosertib + Carboplatin + PaclitaxelDiarrhea, vomiting, anemia.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate platinum-sensitizing agents.

In Vitro Synergy Assessment

A common workflow to assess the synergistic effect of a platinum-sensitizing agent with cisplatin in cancer cell lines.

In_Vitro_Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., A549, SKOV-3) Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with drug matrix: - Cisplatin (serial dilutions) - Sensitizer (serial dilutions) - Combination Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Data Analysis - Calculate IC50 values - Synergy analysis (e.g., Bliss, Chou-Talalay) Viability_Assay->Data_Analysis Results 7. Determine Synergy/ Antagonism/Additivity Data_Analysis->Results

Caption: A typical workflow for in vitro synergy screening.

1. Cell Viability Assay (e.g., MTT Assay):

  • Cell Seeding: Cancer cell lines are seeded at an optimal density (e.g., 5,000-10,000 cells/well) in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of cisplatin, the sensitizing agent, and the combination of both. A vehicle control is also included.

  • Incubation: Plates are incubated for a defined period (typically 48-72 hours).

  • MTT Addition and Solubilization: MTT reagent is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined, and synergy is calculated using models like the Bliss independence or Chou-Talalay method.[16][17]

2. Clonogenic Survival Assay:

  • Cell Treatment: Cells are treated with the drugs for a specified duration.

  • Seeding: A known number of viable cells are seeded into 6-well plates and allowed to grow until colonies are formed (typically 10-14 days).

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Analysis: The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls. This assay provides a measure of the drug's ability to inhibit reproductive cell survival.

In Vivo Efficacy Assessment

1. Mouse Xenograft Model:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, cisplatin alone, sensitizer alone, combination therapy).

  • Drug Administration: Drugs are administered according to a predefined schedule and dosage. For example, cisplatin may be given intraperitoneally every other day, while the sensitizing agent might be administered daily via oral gavage or intraperitoneal injection.[5]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for pharmacodynamic markers, can also be performed.

Conclusion

CBP501, ATR inhibitors, and Wee1 inhibitors all show promise as platinum-sensitizing agents, each with a distinct mechanism of action targeting different aspects of the cellular response to DNA damage. CBP501 offers a multi-modal approach by increasing platinum uptake and abrogating the G2 checkpoint, while ATR and Wee1 inhibitors focus on disrupting the DNA damage response and cell cycle control. The choice of which agent to pursue for a particular cancer type may depend on the specific molecular characteristics of the tumor, such as p53 mutation status or deficiencies in other DNA repair pathways. As more clinical data becomes available, a clearer picture of the relative efficacy and safety of these agents will emerge, potentially leading to more effective and personalized platinum-based combination therapies for cancer patients. Direct comparative studies are warranted to definitively establish the superior strategy for platinum sensitization in various clinical settings.

References

Evaluating the Long-Term Efficacy of CBP501 Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and durable cancer therapies is a constant endeavor. CBP501, a novel peptide-based agent, has emerged as a promising candidate in the treatment of advanced solid tumors, particularly in combination with established chemotherapeutic and immunotherapeutic agents. This guide provides an objective comparison of CBP501-based treatment regimens with alternative therapies, supported by experimental data from recent clinical trials.

CBP501 is a first-in-class drug with a multimodal mechanism of action. It acts as a G2 checkpoint abrogator and a calmodulin-modulating peptide. This dual action is believed to enhance the influx of platinum-based chemotherapy into tumor cells and induce immunogenic cell death, thereby potentially increasing the efficacy of both chemotherapy and immunotherapy. This guide will delve into the clinical trial data for CBP501, presenting a clear comparison with standard-of-care treatments for advanced pancreatic and colorectal cancer, along with detailed experimental protocols and visualizations of its mechanism and clinical trial workflows.

Comparative Efficacy of CBP501 in Advanced Cancers

Recent clinical trials have investigated the efficacy of CBP501 in combination with cisplatin (B142131) and nivolumab (B1139203) in patients with advanced refractory solid tumors, including pancreatic and microsatellite stable colorectal cancer. The following tables summarize the key efficacy data from these trials and compare them with the outcomes of standard-of-care third-line treatments for these cancers.

Pancreatic Cancer: Third-Line Treatment Efficacy

There is currently no established standard of care for the third-line treatment of metastatic pancreatic adenocarcinoma (PDAC).[1] The data below presents a comparison between CBP501 combination therapies and other commonly used third-line regimens.

Treatment RegimenTrial/StudyMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Disease Control Rate (DCR)
CBP501 (25 mg/m²) + Cisplatin + Nivolumab NCT04953962 (Phase II)2.4 months6.3 months22.2%-
CBP501 (16 mg/m²) + Cisplatin + Nivolumab NCT04953962 (Phase II)2.1 months5.3 months0%-
Cisplatin + Nivolumab NCT04953962 (Phase II)1.5 months4.9 months0%-
nal-IRI + 5-FU/LV Real-world analysis2.4 months4.9 months--
Chemotherapy alone (various) Real-world study4.40 months6.90 months-33.4%
Chemotherapy + Targeted/Immunotherapy Real-world study5.20 months5.90 months-31.3%

Data for nal-IRI + 5-FU/LV and other chemotherapies are from separate real-world studies and not from direct head-to-head trials with CBP501.

Microsatellite Stable Colorectal Cancer (MSS-CRC): Third-Line Treatment Efficacy

The third-line treatment landscape for MSS-CRC primarily involves regorafenib (B1684635) and TAS-102 (trifluridine/tipiracil). The following table compares the efficacy of a CBP501 combination regimen with these standard-of-care options.

Treatment RegimenTrial/StudyMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Disease Control Rate (DCR)
CBP501 + Cisplatin + Nivolumab NCT03113188 (Phase Ib)-17.5 months (for all CRC patients in the study)--
Regorafenib Retrospective cohort study3.2 months8.8 months6.76%55.41%
TAS-102 RECOURSE (Phase III)2.0 months7.1 months1.6%44%
TAS-102 + Bevacizumab SUNLIGHT (Phase III)5.6 months10.8 months--

The OS of 17.5 months for the CBP501 combination in the NCT03113188 trial was reported for the entire colorectal cancer cohort (n=10) in the study.[2][3] Data for Regorafenib and TAS-102 are from separate studies and not from direct head-to-head trials with CBP501.

Experimental Protocols

Understanding the methodology behind the clinical data is crucial for its interpretation. Below are the detailed protocols for the key CBP501 clinical trials cited.

NCT04953962: A Study of CBP501/Cisplatin/Nivolumab Combinations in Advanced Pancreatic Cancer
  • Study Design: A multicenter, randomized, open-label, parallel-group Phase II study.[1][4][5]

  • Patient Population: Patients with pathologically confirmed stage IV exocrine pancreatic cancer who have received at least two prior lines of systemic therapy.[5] Key inclusion criteria included an ECOG performance status of 0-1 and a white blood cell count of less than 10,000/mm³.[5][6]

  • Treatment Arms: Patients were randomized 1:1:1:1 to one of four treatment arms:[1]

    • CBP501 (25 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)

    • CBP501 (16 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)

    • CBP501 (25 mg/m²) + Cisplatin (60 mg/m²)

    • Cisplatin (60 mg/m²) + Nivolumab (240 mg)

  • Administration: Treatments were administered intravenously every 21 days.[1]

  • Primary Endpoint: 3-month progression-free survival (3MPFS) rate.[1]

  • Tumor Assessment: Scans were performed to assess tumor response.

NCT03113188: A Study of CBP501, Cisplatin and Nivolumab in Advanced Refractory Tumors
  • Study Design: A multicenter, open-label, Phase Ib study with a dose-escalation phase followed by expansion cohorts.[2][7]

  • Patient Population: Patients with pathologically confirmed, locally advanced or metastatic solid tumors for which cisplatin is a reasonable treatment option.[8] The expansion cohorts included patients with pretreated metastatic exocrine pancreatic cancer and microsatellite stable colorectal cancer.[2][7]

  • Treatment:

    • Dose-Escalation: Successive cohorts of patients received escalating doses of CBP501 and/or cisplatin to determine the maximum tolerated dose.[7]

    • Expansion Cohorts: Patients received the recommended Phase 2 dose of CBP501 (25 mg/m²) and cisplatin (60 mg/m²) in combination with nivolumab (240 mg).[2]

  • Administration: CBP501 and cisplatin were administered simultaneously as a 1-hour infusion, followed by a 1-hour infusion of nivolumab, every 21 days.[2]

  • Primary Endpoint: To determine the maximum tolerated dose and recommended Phase 2 dose of the combination.

  • Tumor Assessment: Scans were performed every 6 weeks while on study, and then every 3 months.[3]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in CBP501 treatment, the following diagrams have been generated using Graphviz.

CBP501_Signaling_Pathway cluster_cell Tumor Cell CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin binds & modulates G2_Checkpoint G2 Checkpoint (Chk1, Chk2, etc.) CBP501->G2_Checkpoint abrogates Platinum_Influx Increased Platinum Influx Calmodulin->Platinum_Influx leads to ICD Immunogenic Cell Death (ICD) G2_Checkpoint->ICD contributes to

CBP501 Signaling Pathway

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (for Phase II) Patient_Screening->Randomization Treatment_Cycle Treatment Cycle (Q3W) - CBP501 - Cisplatin - Nivolumab Randomization->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., every 6 weeks) Treatment_Cycle->Tumor_Assessment after cycles Tumor_Assessment->Treatment_Cycle continue if stable/responding Follow_Up Long-Term Follow-Up (PFS, OS) Tumor_Assessment->Follow_Up upon progression

Clinical Trial Workflow

References

CBP501 Safety Profile in Larger Patient Cohorts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of CBP501, an investigational anti-cancer agent, with established alternative therapies in relevant patient populations. The information is compiled from clinical trial data and peer-reviewed publications to support informed decision-making in drug development and clinical research.

Executive Summary

CBP501 is a novel peptide-based drug candidate with a dual mechanism of action: G2 checkpoint abrogation and calmodulin (CaM) modulation.[1][2] It has been investigated in clinical trials for various advanced solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer, primarily in combination with platinum-based chemotherapy and immune checkpoint inhibitors.[3] This guide focuses on the safety profile of CBP501 in combination with cisplatin (B142131) and nivolumab (B1139203), as studied in larger patient cohorts, and compares it to two standard-of-care regimens for advanced pancreatic cancer: FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel.

The available data suggests that the triple-drug combination of CBP501, cisplatin, and nivolumab has a manageable safety profile, with the most common treatment-related adverse events being infusion-related reactions and anemia.[4][5] While direct cross-trial comparisons are challenging due to differences in patient populations and study designs, this guide aims to provide an objective overview of the reported adverse events to aid in the assessment of CBP501's therapeutic potential.

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for CBP501 in combination with cisplatin and nivolumab, as well as for FOLFIRINOX and gemcitabine plus nab-paclitaxel in patients with pancreatic cancer.

Table 1: Treatment-Emergent Adverse Events for CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188) [4][5]

Adverse EventAll Grades (%)Grade 3/4 (%)
Infusion-Related Reaction860
Anemia5124
NauseaNot ReportedNot Reported
VomitingNot ReportedNot Reported
DiarrheaNot ReportedNot Reported
FatigueNot ReportedNot Reported
NeutropeniaNot ReportedNot Reported
ThrombocytopeniaNot ReportedNot Reported
NeuropathyNot ReportedNot Reported

Data from a Phase Ib study in patients with advanced refractory tumors.

Table 2: Treatment-Emergent Adverse Events for FOLFIRINOX in Metastatic Pancreatic Cancer [6][7]

Adverse EventAll Grades (%)Grade 3/4 (%)
NeutropeniaNot Reported16.4
Febrile NeutropeniaNot ReportedNot Reported
ThrombocytopeniaNot Reported4.4
AnemiaNot Reported5.7
Diarrhea17.3 (ungraded)Not Reported
Nausea and Vomiting10.9 (ungraded)Not Reported
Fatigue10.9 (ungraded)Not Reported
Neuropathy11.9 (ungraded)Not Reported
Elevated ALTNot Reported4.7
Elevated ASTNot Reported4.9
Elevated ALPNot Reported10.6

Data from a retrospective observational study of patients with metastatic pancreatic ductal adenocarcinoma.

Table 3: Treatment-Emergent Adverse Events for Gemcitabine plus Nab-paclitaxel in Metastatic Pancreatic Cancer [8][9][10][11]

Adverse EventAll Grades (%)Grade 3/4 (%)
NeutropeniaNot ReportedNot Reported
AnemiaNot ReportedNot Reported
ThrombocytopeniaNot ReportedNot Reported
DiarrheaNot ReportedNot Reported
NauseaNot ReportedNot Reported
VomitingNot ReportedNot Reported
FatigueNot ReportedNot Reported
NeuropathyNot ReportedNot Reported

Note: Specific percentages for all grades and grade 3/4 adverse events were not consistently available in a single source in a comparable format. The tables above reflect the available data from the cited sources.

Experimental Protocols

CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188 & NCT04953962)

These studies evaluated the safety and efficacy of CBP501 in combination with cisplatin and the immune checkpoint inhibitor nivolumab in patients with advanced solid tumors, including pancreatic cancer.[3][12][13][14]

  • Study Design: Phase 1b (NCT03113188) and Phase 2 (NCT04953962), multicenter, open-label studies.[12][13]

  • Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies. Specific cohorts for pancreatic cancer were included.

  • Treatment Regimen:

    • CBP501 administered intravenously.

    • Cisplatin administered intravenously.

    • Nivolumab administered intravenously.

    • Treatment was administered in 21-day cycles.[12][13]

  • Key Inclusion Criteria:

    • ECOG performance status of 0 or 1.

    • Adequate organ function (hematological, renal, and hepatic).

  • Key Exclusion Criteria:

    • Active or untreated brain metastases.

    • Significant cardiovascular disease.

    • Active autoimmune disease.

FOLFIRINOX for Pancreatic Cancer

FOLFIRINOX is a combination chemotherapy regimen used as a first-line treatment for patients with metastatic pancreatic cancer and good performance status.

  • Study Design: The efficacy and safety of FOLFIRINOX were established in a Phase 3 randomized clinical trial (PRODIGE 4/ACCORD 11).

  • Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.

  • Treatment Regimen:

    • Oxaliplatin: 85 mg/m² intravenously.

    • Irinotecan: 180 mg/m² intravenously.

    • Leucovorin: 400 mg/m² intravenously.

    • 5-Fluorouracil (5-FU): 400 mg/m² bolus followed by a 46-hour continuous infusion of 2400 mg/m².

    • Treatment was administered every 14 days.

  • Key Inclusion Criteria:

    • ECOG performance status of 0 or 1.

    • Adequate organ function.

  • Key Exclusion Criteria:

    • Prior chemotherapy for metastatic disease.

    • Significant co-morbidities.

Gemcitabine plus Nab-paclitaxel for Pancreatic Cancer

The combination of gemcitabine and nab-paclitaxel is another standard first-line treatment for metastatic pancreatic cancer.

  • Study Design: The pivotal trial for this combination was the Phase 3 MPACT (Metastatic Pancreatic Adenocarcinoma Clinical Trial).

  • Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.

  • Treatment Regimen:

    • Nab-paclitaxel: 125 mg/m² intravenously.

    • Gemcitabine: 1000 mg/m² intravenously.

    • Administered on days 1, 8, and 15 of a 28-day cycle.

  • Key Inclusion Criteria:

    • Karnofsky performance status of 70 or higher.

    • Adequate organ function.

  • Key Exclusion Criteria:

    • Prior systemic therapy for metastatic disease.

    • Peripheral neuropathy of grade 1 or higher.

Mandatory Visualization

CBP501 Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of CBP501.

CBP501_G2_Checkpoint_Abrogation cluster_DNA_Damage DNA Damage Response cluster_CBP501_Action CBP501 Intervention DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25C Cdc25C (Phosphorylated/Inactive) Chk1_Chk2->Cdc25C Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Cdc25C->Cdk1_CyclinB G2_Arrest G2 Cell Cycle Arrest Cdk1_CyclinB->G2_Arrest Mitosis Mitotic Catastrophe Cdk1_CyclinB->Mitosis CBP501 CBP501 CBP501->Chk1_Chk2 Inhibition

Caption: CBP501's G2 checkpoint abrogation mechanism.

CBP501_Calmodulin_Modulation cluster_CaM_Signaling Calmodulin Signaling cluster_CBP501_Intervention CBP501 Intervention cluster_Platinum_Influx Platinum Drug Interaction Ca2+ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca2+->Calmodulin CaM_Kinases CaM-Dependent Kinases (e.g., CaMKII) Calmodulin->CaM_Kinases Downstream_Effects Downstream Signaling (e.g., Proliferation, Survival) CaM_Kinases->Downstream_Effects CBP501 CBP501 CBP501->Calmodulin Inhibition Cisplatin_Int Intracellular Cisplatin CBP501->Cisplatin_Int Enhances Influx Cisplatin_Ext Extracellular Cisplatin Cisplatin_Ext->Cisplatin_Int Transport Cell_Membrane Cell Membrane

Caption: CBP501's calmodulin modulation and platinum influx enhancement.

Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (for controlled trials) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., CBP501 Combination) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Administration (e.g., 21-day cycles) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Safety_Monitoring Safety Monitoring (Adverse Event Reporting) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Tumor Response) Treatment_Cycle->Efficacy_Assessment Data_Analysis Data Analysis and Reporting Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: A generalized clinical trial workflow.

References

Cross-Study Comparison of CBP501 Clinical Trial Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CBP501 clinical trial results across different studies. The data presented is based on available experimental data from clinical trials, offering a comprehensive overview of the drug's performance as a monotherapy and in combination with other agents.

CBP501 is a novel peptide that acts as a G2 checkpoint abrogator and calmodulin-binding peptide.[1][2] Its mechanism of action involves enhancing the influx of platinum-based agents into tumor cells and promoting tumor immunogenicity.[1][3] Clinical trials have explored its potential in treating various advanced solid tumors, often in combination with chemotherapy and immunotherapy.

Efficacy and Safety Data from Key Clinical Trials

The following tables summarize the quantitative data from key clinical trials of CBP501, providing a comparative view of its efficacy and safety in different settings.

Phase 2 Study in Advanced Pancreatic Adenocarcinoma (NCT04953962)

This randomized, open-label, multicenter Phase 2 trial evaluated the efficacy and safety of CBP501 in combination with cisplatin (B142131) and nivolumab (B1139203) in patients with advanced pancreatic adenocarcinoma who had received at least two prior lines of therapy.[3][4] Patients were randomized to four treatment arms.[3]

Treatment Arm (Every 21 days)3-Month Progression-Free Survival (3MPFS)Overall Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
Arm 1: CBP501 25 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg44.4%[3][5]22.2% (2 partial responses)[3][5][6]2.4 months[3][5]6.3 months[3][5]
Arm 2: CBP501 16 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg44.4%[3][5]0%[3][5][6]2.1 months[3][5]5.3 months[3][5]
Arm 3: CBP501 25 mg/m² + Cisplatin 60 mg/m²11.1%[3][5][6]0%[3][5][6]1.5 months[3][5]3.7 months[3][5]
Arm 4: Cisplatin 60 mg/m² + Nivolumab 240 mg33.3%[3][5][6]0%[3][5][6]1.5 months[3][5]4.9 months[3][5]

Overall, the treatment combinations were reported to be well-tolerated, with most treatment-related adverse events being grade 1-2.[3][5]

Phase 1b Study in Advanced Refractory Tumors (NCT03113188)

This multicenter, open-label, Phase 1b dose-escalation and cohort expansion study assessed the safety and preliminary efficacy of CBP501 in combination with cisplatin and nivolumab in patients with advanced solid tumors.[7][8]

Patient CohortEfficacy Results
Dose-Escalation Cohort (n=17 evaluable) Unconfirmed Partial Response: 18% (3/17) (1 pancreatic, 1 colorectal, 1 cholangiocarcinoma).[1] Stable Disease > 3 months: 41% (7/17).[1] Disease Control Rate: 35% (6/17).[8] Overall Survival > 8 months: 53% (9/17).[1]
Expansion Cohort - Pancreatic Cancer (n=8 evaluable) Stable Disease > 4 months: 50% (4/8).[1] Median Progression-Free Survival: 4.2 months.[1] Median Overall Survival: 5.9 months.[1]
Expansion Cohort - Colorectal Cancer (CRC) (n=10 including dose-escalation) Median Overall Survival: 17.5 months (all ≥3rd line).[1]

The most common treatment-related adverse events were infusion-related reactions (rash, itching, hives) and anemia.[1]

Phase 1 Studies of CBP501 Monotherapy and Combination with Cisplatin (NCT00551512)

Two Phase 1 dose-escalation studies were conducted to determine the maximum tolerated dose (MTD) and safety profile of CBP501 as a single agent and in combination with cisplatin in patients with advanced solid tumors.[9]

Study ArmMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Dose-Limiting Toxicities (DLTs)
CBP501 Monotherapy Not explicitly stated, but transient G3 rise of troponin was the only DLT in one patient.[9]Transient G3 rise of troponin.[9]
CBP501 + Cisplatin MTD: 25 mg/m² CBP501 and 75 mg/m² cisplatin.[9]Histamine-release syndrome (HRS).[9]

Promising antitumor activity was observed with the CBP501 and cisplatin combination, particularly in patients with ovarian cancer and mesothelioma who had previously progressed on platinum-containing regimens.[9]

Experimental Protocols

Phase 2 Study in Advanced Pancreatic Adenocarcinoma (NCT04953962)
  • Study Design: A multicenter, randomized, open-label, parallel-group Phase 2 study.[3][4]

  • Patient Population: Patients with Stage IV exocrine pancreatic cancer with a white blood cell count < 10,000/mm³.[4][10] Patients had received at least two prior lines of treatment.[10]

  • Treatment Regimen:

    • Four treatment arms with CBP501, cisplatin, and/or nivolumab administered intravenously once every 21 days.[3][4]

    • Randomization was stratified by ECOG performance status and the presence of liver metastases.[3]

  • Endpoints: The primary endpoint was the 3-month progression-free survival rate.[3] Secondary endpoints included overall survival, progression-free survival, and overall response rate.

Phase 1b Study in Advanced Refractory Tumors (NCT03113188)
  • Study Design: An open-label, multicenter, Phase 1b study with a 3+3 dose-escalation design followed by expansion cohorts.[1][7]

  • Patient Population: Patients with pathologically confirmed, locally advanced or metastatic solid tumors, ECOG performance status of 0-1, and a life expectancy of more than 3 months.[1] The expansion cohorts included patients with pretreated metastatic exocrine pancreatic cancer or microsatellite stable colorectal cancer.[1]

  • Treatment Regimen:

    • Dose Escalation: CBP501 and cisplatin were administered simultaneously by 1-hour infusion every 3 weeks at four different combined dose levels. Nivolumab (240 mg) was administered as a 1-hour infusion on the same day following the CBP501/cisplatin infusion.[1][8]

    • Expansion Cohort: CBP501 was fixed at 25 mg/m² and cisplatin at 60 mg/m².[1]

  • Endpoints: The primary objective of the dose-escalation part was to determine the MTD and/or RP2D.[7] The expansion part aimed to confirm tolerability and evaluate preliminary anti-tumor activity.[7]

Signaling Pathways and Experimental Workflows

CBP501 Mechanism of Action

CBP501 exhibits a multi-modal mechanism of action. It is a G2 checkpoint abrogator that inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[11][12] This inhibition disrupts the phosphorylation of Cdc25C, a key phosphatase involved in cell cycle progression, ultimately preventing cells from entering mitosis.[11] Furthermore, CBP501 binds to calmodulin, which is believed to enhance the influx of platinum agents like cisplatin into tumor cells, leading to increased DNA damage.[2][3] It also appears to modulate the tumor microenvironment, enhancing the efficacy of immune checkpoint inhibitors.[13]

CBP501_Mechanism_of_Action cluster_cell Tumor Cell CBP501 CBP501 Calmodulin Calmodulin CBP501->Calmodulin Binds to G2_M_Checkpoint G2/M Checkpoint (Cdc25C, CHK1, etc.) CBP501->G2_M_Checkpoint Inhibits Immune_Modulation Tumor Microenvironment Modulation CBP501->Immune_Modulation Induces Platinum Platinum Agent (e.g., Cisplatin) Calmodulin->Platinum Enhances Influx DNA DNA Platinum->DNA Induces Damage Apoptosis Apoptosis DNA->Apoptosis Leads to G2_M_Checkpoint->DNA Halts Repair

Caption: Simplified signaling pathway of CBP501's multimodal anti-tumor mechanism.

Clinical Trial Workflow: Phase 2 Randomized Study (NCT04953962)

The workflow for the Phase 2 clinical trial in advanced pancreatic adenocarcinoma involved screening, randomization, treatment cycles, and follow-up for safety and efficacy assessments.

Clinical_Trial_Workflow cluster_treatment Treatment Arms (Q3W) Screening Patient Screening (Stage IV Pancreatic Cancer, ≥2 Prior Lines) Randomization Randomization (1:1:1:1) Screening->Randomization Arm1 Arm 1: CBP501(25) + Cis + Nivo Randomization->Arm1 Arm2 Arm 2: CBP501(16) + Cis + Nivo Randomization->Arm2 Arm3 Arm 3: CBP501(25) + Cis Randomization->Arm3 Arm4 Arm 4: Cis + Nivo Randomization->Arm4 Treatment_Cycles Treatment Cycles Follow_Up Follow-up (Safety & Efficacy Assessment) Treatment_Cycles->Follow_Up Primary_Endpoint Primary Endpoint Analysis (3-Month PFS) Follow_Up->Primary_Endpoint

Caption: Experimental workflow for the NCT04953962 Phase 2 clinical trial.

References

Validating the Immunomodulatory Effects of CBP501 in Human Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory effects of CBP501 with alternative immunomodulatory agents. The information is intended to assist researchers and drug development professionals in evaluating the potential of CBP501 in combination therapies for cancer.

Introduction to CBP501 and its Immunomodulatory Mechanism

CBP501 is a novel peptide that functions as a G2 checkpoint abrogator and a calmodulin (CaM) modulator.[1][2] Its primary anticancer mechanism involves enhancing the influx of platinum-based chemotherapies, such as cisplatin (B142131), into tumor cells.[1][2] Beyond its role as a chemosensitizer, emerging preclinical evidence highlights the immunomodulatory properties of CBP501, suggesting its potential to synergize with immunotherapies.

The proposed immunomodulatory mechanism of CBP501, particularly in combination with platinum agents, centers on the induction of immunogenic cell death (ICD).[1][3][4] ICD is a form of cancer cell death that triggers an anti-tumor immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (B1178941) (CRT) and the release of high-mobility group box 1 (HMGB1). These DAMPs promote the maturation of dendritic cells (DCs) and subsequent priming of tumor-specific T cells.

Furthermore, preclinical studies suggest that the combination of CBP501 and cisplatin can modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T cells and reducing the population of immunosuppressive M2-type macrophages.[3][4] This shift in the immune landscape can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies.[3][4]

Comparative Analysis of Immunomodulatory Effects

This section provides a comparative summary of the immunomodulatory effects of CBP501 and its alternatives. It is important to note that while preclinical data for CBP501 is promising, quantitative data from human tissues is limited. The data for cisplatin and nivolumab (B1139203) are derived from studies in human cancer patients.

Immunomodulatory ParameterCBP501 (in combination with Cisplatin)CisplatinNivolumabOther Calmodulin Inhibitors (e.g., W-7, Trifluoperazine)
Induction of Immunogenic Cell Death (ICD)
Calreticulin (CRT) ExposureUpregulation (in vitro)[3][4]Upregulation[5]Not directly applicableData not available
HMGB1 ReleaseUpregulation (in vitro)[3][4]Data not availableNot directly applicableData not available
Modulation of Tumor-Infiltrating Lymphocytes (TILs)
CD8+ T Cell InfiltrationIncreased percentage (in vivo, mice)[3][4]Increased infiltration[6]Increased intratumoral representation and CD8+/Treg ratio[7][8]Data not available
M2 Macrophage PopulationDecreased percentage (in vivo, mice)[3]Data not availableData not availableMay inhibit macrophage activation[9]
Effect on Cytokine Profile Suppresses platinum-induced cytokine release by macrophages[10][11]Can induce pro-inflammatory cytokines via cGAS-STING pathway[5][12][13]Can modulate cytokine environment by enhancing T-cell functionCan suppress production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ)[14]
Synergy with Immune Checkpoint Inhibitors Enhances efficacy of anti-PD-1/PD-L1 (in vivo, mice)[3][4]Can enhance efficacy of PD-1/PD-L1 inhibitors[8]Is an anti-PD-1 immune checkpoint inhibitorData not available

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Assessment of Immunogenic Cell Death (ICD) Markers

Objective: To quantify the surface exposure of calreticulin and the release of HMGB1 from tumor cells following treatment.

Protocol:

  • Cell Culture and Treatment: Human tumor cell lines are cultured in appropriate media. Cells are treated with CBP501 in combination with cisplatin, cisplatin alone, or a vehicle control for a specified duration.

  • Calreticulin Surface Staining and Flow Cytometry:

    • Harvest cells and wash with PBS.

    • Incubate cells with a primary antibody against calreticulin or an isotype control antibody.

    • Wash cells and incubate with a fluorescently labeled secondary antibody.

    • Analyze cells using a flow cytometer to quantify the percentage of cells with surface calreticulin expression.

  • HMGB1 Release Assay (ELISA):

    • Collect the supernatant from treated and control cells.

    • Centrifuge the supernatant to remove cellular debris.

    • Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To phenotype and quantify immune cell populations within human tumor tissues.

Protocol:

  • Tissue Dissociation: Fresh human tumor biopsies are mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Staining:

    • The single-cell suspension is incubated with a cocktail of fluorescently labeled antibodies targeting various immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, FOXP3 for regulatory T cells, and CD163/CD206 for M2 macrophages).

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a multi-color flow cytometer.

    • Gating strategies are applied to identify and quantify the percentages of different immune cell subsets within the total live cell population or the CD45+ population.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

CBP501_Mechanism cluster_CBP501 CBP501 Action cluster_ImmuneResponse Immune Response CBP501 CBP501 TumorCell Tumor Cell CBP501->TumorCell Increases Cisplatin Influx Calmodulin Calmodulin CBP501->Calmodulin Inhibits M2_Macrophage M2 Macrophage (Suppression) CBP501->M2_Macrophage Inhibits Cisplatin Cisplatin Cisplatin->TumorCell ICD Immunogenic Cell Death TumorCell->ICD Induces DAMPs DAMPs (CRT, HMGB1) ICD->DAMPs Releases DC Dendritic Cell (Maturation) DAMPs->DC Activates CD8TCell CD8+ T Cell (Activation & Infiltration) DC->CD8TCell Primes TumorCellDeath Tumor Cell Lysis CD8TCell->TumorCellDeath Mediates

CBP501's immunomodulatory mechanism.

Experimental_Workflow cluster_ICD ICD Marker Analysis cluster_TIL TIL Analysis TumorCells Human Tumor Cell Lines Treatment Treatment with CBP501 +/- Cisplatin TumorCells->Treatment FlowCytometry Flow Cytometry (Calreticulin) Treatment->FlowCytometry ELISA ELISA (HMGB1) Treatment->ELISA TumorBiopsy Human Tumor Biopsy Dissociation Single-Cell Dissociation TumorBiopsy->Dissociation Staining Antibody Staining Dissociation->Staining FlowCytometry2 Flow Cytometry (Immune Cell Phenotyping) Staining->FlowCytometry2

Workflow for immunomodulatory validation.

Signaling_Pathways cluster_Calmodulin Calmodulin Signaling (T-Cell/Macrophage) cluster_Cisplatin Cisplatin Signaling (Immune Modulation) cluster_Nivolumab Nivolumab (Anti-PD-1) Signaling Ca2 Ca2+ Calmodulin_node Calmodulin Ca2->Calmodulin_node Activates CaMK CaMK Calmodulin_node->CaMK Calcineurin Calcineurin Calmodulin_node->Calcineurin Macrophage_Polarization Macrophage Polarization CaMK->Macrophage_Polarization Regulates NFAT NFAT Calcineurin->NFAT Dephosphorylates Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene Activates Cisplatin_node Cisplatin DNA_Damage DNA Damage Cisplatin_node->DNA_Damage cGAS_STING cGAS-STING Pathway DNA_Damage->cGAS_STING Activates Type1_IFN Type I IFN Production cGAS_STING->Type1_IFN TCell_Recruitment T-Cell Recruitment Type1_IFN->TCell_Recruitment Nivolumab_node Nivolumab PD1 PD-1 Receptor (on T-Cell) Nivolumab_node->PD1 Blocks TCell_Activation T-Cell Activation Nivolumab_node->TCell_Activation Restores TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 Binds to & Inhibits

Comparative signaling pathways.

Conclusion

CBP501, in combination with platinum-based chemotherapy, demonstrates significant immunomodulatory potential in preclinical models. Its ability to induce immunogenic cell death and favorably modulate the tumor microenvironment provides a strong rationale for its combination with immune checkpoint inhibitors. While direct quantitative evidence from human tissues is still emerging, the existing data, alongside the well-documented immunomodulatory effects of its combination partners, cisplatin and nivolumab, positions CBP501 as a promising candidate for enhancing anti-tumor immunity. Further clinical investigation focusing on the detailed immunomodulatory effects of CBP501 in human tumors is warranted to fully validate its potential in immuno-oncology.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CBP501 Affinity Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of synthetic peptides like CBP501 are critical for maintaining laboratory safety, ensuring environmental compliance, and protecting personnel. While comprehensive disposal and toxicology data for every peptide may not be readily available, a cautious approach that treats all novel synthetic peptides as potentially hazardous is the recommended best practice.[1][2] This guide provides a procedural, step-by-step plan for the safe disposal of CBP501 Affinity Peptide and associated contaminated materials, based on established laboratory safety principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle CBP501 with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates a lack of specific hazard data; however, general best practices for handling chemical and biological reagents should be strictly followed.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]

  • Body Protection: Wear a lab coat and, if necessary, fire/flame resistant and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

In the event of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations, as well as institutional policies. The following protocol provides a general framework for safe disposal.

1. Waste Identification and Segregation:

Proper segregation of waste at the point of generation is crucial.[4]

  • Solid Peptide Waste: Collect any unused or expired lyophilized CBP501 in its original vial or a clearly labeled, sealed container.[1]

  • Contaminated Materials: All materials that have come into contact with CBP501, such as pipette tips, tubes, gloves, and absorbent paper, should be considered contaminated and segregated as chemical waste.[1][2]

  • Liquid Waste: Any solutions containing CBP501 should be collected in a dedicated, leak-proof, and chemically resistant container.[4]

2. Packaging and Labeling:

  • All waste containers must be securely sealed to prevent leakage.[1]

  • Clearly label each container with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity.[1][5]

3. Storage Pending Disposal:

  • Store sealed waste containers in a designated, secure area away from incompatible materials.[1] This area should be a satellite accumulation area (SAA) that is well-ventilated.[5]

4. Spill Cleanup and Decontamination:

  • In case of a spill, avoid dust formation.[3]

  • Prevent further leakage if it is safe to do so and ensure the chemical does not enter drains.[3]

  • Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and collect the spill.[5]

  • Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[5]

  • Thoroughly ventilate and clean the affected area.[3]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

  • Do not dispose of CBP501 or contaminated materials in the general trash or down the drain.[6]

Experimental Protocols

While specific experimental protocols for the disposal of CBP501 are not available, the general principle is to treat it as a potentially hazardous chemical waste. The procedures outlined above for segregation, packaging, and disposal through a certified waste management provider are the standard protocol.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start CBP501 Peptide Used in Experiment solid_waste Solid Waste (e.g., unused peptide, contaminated gloves, tips) start->solid_waste Generates liquid_waste Liquid Waste (e.g., peptide solutions, contaminated buffers) start->liquid_waste Generates collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secure Area (SAA) collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling CBP501 Affinity Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of CBP501 Affinity Peptide, a Chk kinase inhibitor used in cancer research. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesSplash goggles are recommended.[1]
Hand Protection GlovesChemical impermeable gloves are required.[2]
Body Protection Full Suit / Lab CoatA full suit is suggested; at a minimum, a lab coat should be worn.[1]
BootsRecommended, especially when handling larger quantities or in case of spills.[1]
Respiratory Protection Dust RespiratorA dust respirator should be used, particularly when handling the solid form to avoid inhalation.[1]
Self-Contained Breathing Apparatus (SCBA)Recommended for firefighting and in situations with potential for high exposure.[1][2]

Safe Handling and Operational Plan

Proper handling procedures are crucial to prevent contamination and accidental exposure. Operations should be conducted in a well-ventilated area.[2]

Workflow for Handling this compound:

prep Preparation - Don appropriate PPE - Work in a well-ventilated area handling Handling - Avoid dust formation - Use non-sparking tools prep->handling storage Storage - Keep container tightly closed - Store in a dry, cool, well-ventilated place handling->storage disposal Disposal - Collect in suitable, closed containers - Dispose according to regulations handling->disposal spill Spill Response - Evacuate area - Use appropriate tools for cleanup handling->spill

Caption: Workflow for the safe handling of this compound.

Key Handling Precautions:

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Prevent fire caused by electrostatic discharge.[2]

  • Keep the substance away from heat and sources of ignition.[1]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Inhalation If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Disposal Decision Tree:

start CBP501 Waste container Collect in suitable, closed containers start->container adhered Promptly dispose of adhered or collected material container->adhered regulations Dispose in accordance with federal, state, and local environmental control regulations adhered->regulations

Caption: Decision tree for the disposal of this compound.

Key Disposal Guidelines:

  • Discharge into the environment must be avoided.[2]

  • Collect and arrange for disposal in suitable, closed containers.[2]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.